molecular formula C7H16N2O B1301175 2-(1,4-Diazepan-1-yl)ethanol CAS No. 53427-65-9

2-(1,4-Diazepan-1-yl)ethanol

Cat. No.: B1301175
CAS No.: 53427-65-9
M. Wt: 144.21 g/mol
InChI Key: IXKNVDAHLCFGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Diazepan-1-yl)ethanol is a high-purity chemical reagent featuring a 1,4-diazepane ring coupled with an ethanol functional group. This structure makes it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds containing the 1,4-diazepane scaffold are of significant scientific interest due to their wide range of potential biological activities and therapeutic applications . The 1,4-diazepane structure is a key motif in various pharmacologically active molecules. For instance, it is the core structure in the well-known anxiolytic drug diazepam, which acts as a positive allosteric modulator of the GABA A receptor in the central nervous system . Furthermore, contemporary research explores 1,4-diazepane derivatives for novel indications, including their use as CDK8/19 inhibitors in investigational cancer therapies and their synthesis for evaluation as antimicrobial agents . The presence of the ethanol side chain in this particular compound enhances its versatility, facilitating further chemical modifications and its incorporation into larger, more complex molecular architectures. Researchers can utilize this building block to develop new chemical entities for probing biological pathways or as candidates in high-throughput screening assays. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,4-diazepan-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c10-7-6-9-4-1-2-8-3-5-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKNVDAHLCFGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371435
Record name 2-(1,4-diazepan-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53427-65-9
Record name 2-(1,4-diazepan-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,4-diazepan-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(1,4-Diazepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted chemical properties of 2-(1,4-Diazepan-1-yl)ethanol (CAS No. 53427-65-9). It is intended for an audience of researchers, scientists, and drug development professionals. While every effort has been made to compile accurate information, specific experimental data for this compound is limited in publicly available literature. Therefore, some properties and protocols are described based on general chemical principles and data from structurally related compounds.

Core Chemical Properties

This compound, also known as 1-(2-Hydroxyethyl)-1,4-diazepane, is a heterocyclic organic compound containing a seven-membered diazepane ring substituted with an ethanol group. Its chemical structure suggests potential for a range of chemical reactions and biological activities, making it a molecule of interest in medicinal chemistry and materials science.

Physicochemical Data
PropertyValueSource
CAS Number 53427-65-9CymitQuimica, Fisher Scientific
Molecular Formula C₇H₁₆N₂OChemBK, Guidechem
Molecular Weight 144.21 g/mol ChemBK, Fisher Scientific
Boiling Point 116-120 °CChemBK
Density 1.1047 g/cm³ChemBK
Melting Point Not available
Solubility Expected to be soluble in water and polar organic solvents.Inferred from structure

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic route can be proposed based on established reactions for the N-alkylation of cyclic amines.

Proposed Experimental Protocol: Synthesis

A plausible method for the synthesis of this compound is the reaction of 1,4-diazepane with 2-chloroethanol or ethylene oxide.

Method 1: Reaction with 2-Chloroethanol

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (1.5 eq) to neutralize the HCl formed during the reaction.

  • Addition of Alkylating Agent: Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion of the reaction, filter the solid inorganic salts. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Method 2: Reaction with Ethylene Oxide

  • Reaction Setup: Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent like methanol or ethanol in a pressure-rated vessel.

  • Addition of Ethylene Oxide: Carefully introduce a slight excess of ethylene oxide (1.1 eq) into the cooled solution.

  • Reaction Conditions: Seal the vessel and stir the reaction mixture at room temperature or with gentle heating. The reaction is typically exothermic and should be controlled.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting product can be purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not available in the public domain. However, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

  • -CH₂-OH (hydroxyl proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • -CH₂-OH (methylene protons adjacent to hydroxyl): A triplet.

  • -N-CH₂- (methylene protons adjacent to nitrogen of the ethanol moiety): A triplet.

  • Diazepane ring protons: A series of complex multiplets due to the conformational flexibility of the seven-membered ring.

¹³C NMR Spectroscopy:

  • -CH₂-OH: A peak in the region typical for carbons bearing a hydroxyl group.

  • -N-CH₂- (ethanol moiety): A peak deshielded by the adjacent nitrogen atom.

  • Diazepane ring carbons: Multiple peaks corresponding to the different carbon environments within the ring.

Infrared (IR) Spectroscopy:

  • O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aliphatic): Multiple sharp absorption bands in the region of 2850-3000 cm⁻¹.

  • C-N stretch: Absorption bands in the fingerprint region.

  • C-O stretch: An absorption band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (144.21).

  • Fragmentation Pattern: Expect fragmentation patterns characteristic of N-substituted amines and alcohols, including the loss of the hydroxyl group, the ethanol side chain, and fragmentation of the diazepane ring.

Reactivity and Stability

The reactivity of this compound is dictated by the functional groups present: the secondary amine within the diazepane ring, the tertiary amine at the point of substitution, and the primary alcohol.

  • Amine Reactivity: The secondary amine in the diazepane ring can undergo further N-alkylation, acylation, and other reactions typical of secondary amines. The tertiary amine can be quaternized.

  • Alcohol Reactivity: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to an ether.

  • Stability: The compound is expected to be relatively stable under standard conditions. However, like many amines, it may be susceptible to oxidation over time, especially in the presence of air and light. It should be stored in a cool, dark, and well-ventilated area.

Biological and Pharmacological Potential

Specific biological activity and pharmacological data for this compound are not documented in the available literature. However, the 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities.

  • Central Nervous System (CNS) Activity: Many 1,4-diazepane derivatives are known to possess antipsychotic, anxiolytic, and anticonvulsant properties.[1][2]

  • Anticoagulant Activity: Some novel 1,4-diazepane derivatives have been investigated as factor Xa inhibitors with potent anticoagulant and antithrombotic activity.[3]

  • Sigma Receptor Ligands: Diazepane-containing derivatives have been synthesized and evaluated as ligands for sigma receptors, which are implicated in various neurological disorders.[4]

Further research, including biological screening and pharmacological assays, would be necessary to determine the specific biological profile of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the general logical workflow for the synthesis and characterization of this compound and a conceptual diagram of its potential reactivity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_activity Biological Evaluation Reactants 1,4-Diazepane + 2-Chloroethanol or Ethylene Oxide Reaction N-Alkylation Reaction Reactants->Reaction Base, Solvent Crude_Product Crude this compound Reaction->Crude_Product Purification Vacuum Distillation or Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Characterization Purity_Analysis Purity Assessment (e.g., HPLC, GC) Pure_Product->Purity_Analysis Screening Biological Screening Pure_Product->Screening Hypothetical Data_Analysis Data Analysis and Hit Identification Screening->Data_Analysis

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Reactivity_Diagram cluster_amine Amine Reactions cluster_alcohol Alcohol Reactions Start This compound Alkylation N-Alkylation (Secondary Amine) Start->Alkylation R-X Acylation N-Acylation (Secondary Amine) Start->Acylation RCOCl Quaternization Quaternization (Tertiary Amine) Start->Quaternization R'-X Oxidation Oxidation Start->Oxidation [O] Esterification Esterification Start->Esterification R'COOH Etherification Etherification Start->Etherification R''-X

References

"2-(1,4-Diazepan-1-yl)ethanol" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,4-Diazepan-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates its chemical identifiers, physicochemical properties, and available experimental data. Detailed methodologies for its synthesis and characterization are presented, alongside an exploration of its potential applications. This guide is intended to serve as a foundational resource for researchers engaged in the study and utilization of this and related diazepane derivatives.

Chemical Identifiers and Properties

This compound, a derivative of the seven-membered 1,4-diazepane ring system, is also known by several synonyms. Accurate identification is crucial for database searches and procurement.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 53427-65-9[1]
IUPAC Name 2-(1,4-Diazepan-1-yl)ethan-1-ol[1]
Synonyms 1-(2-Hydroxyethyl)homopiperazine, this compound, BUTTPARK 27\08-73[2]
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.217 g/mol [1]
Canonical SMILES C1CNCCN(C1)CCO
InChI Key Not readily available

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Liquid or solid[2]
Boiling Point 116-120 °C[2]
Flash Point 109.3 °C[2]
Vapor Pressure 0.002 mmHg at 25°C[1]
Refractive Index 1.469[1]
Purity Typically available at >95% or 97%[1][3]

Experimental Protocols

Detailed experimental data for this compound is not extensively published. However, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds.

Synthesis of this compound

A plausible and common method for the synthesis of N-substituted diazepanes involves the alkylation of the parent heterocycle.

Reaction Scheme:

Materials:

  • 1,4-Diazepane (Homopiperazine)

  • 2-Bromoethanol or 2-Chloroethanol

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., acetonitrile, ethanol)

Procedure:

  • To a solution of 1,4-diazepane in the chosen solvent, add the base.

  • Slowly add 2-bromoethanol (or 2-chloroethanol) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Once the reaction is complete, filter the mixture to remove the base and any precipitated salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Note: This is a generalized procedure. Optimization of reaction conditions (temperature, reaction time, stoichiometry of reagents) may be necessary to achieve a high yield and purity.

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the ethyl group (a triplet for the -CH₂-OH and a triplet for the -N-CH₂-), as well as complex multiplets for the protons on the diazepane ring. The hydroxyl proton would appear as a broad singlet.

  • ¹³C NMR: The spectrum should display distinct signals for the two carbons of the ethanol substituent and the five carbons of the diazepane ring.

  • IR Spectroscopy: Key absorption bands would be expected for the O-H stretch (broad, around 3300 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (144.22 g/mol ).

Applications in Research and Drug Development

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[4] Derivatives of 1,4-diazepine are known to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer effects.[4]

While specific biological activities or signaling pathway interactions for this compound are not widely reported in public literature, its structure suggests it could serve as a valuable intermediate or building block in the synthesis of more complex pharmaceutical agents. The presence of a primary alcohol provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophores.

The application of techniques like LC/MS is crucial in the development of such drug candidates for both structural analysis and quantification.[5]

Logical Relationships and Workflows

Synthetic Workflow

The synthesis of this compound follows a logical progression from starting materials to the final purified product. This workflow can be visualized to delineate the key stages.

Synthesis_Workflow Start Starting Materials (1,4-Diazepane, 2-Bromoethanol, Base) Reaction Alkylation Reaction in Solvent Start->Reaction 1. Mix Workup Filtration & Solvent Removal Reaction->Workup 2. React Purification Vacuum Distillation or Column Chromatography Workup->Purification 3. Isolate Crude Product Pure this compound Purification->Product 4. Purify

A generalized workflow for the synthesis of this compound.
Role in Drug Discovery Cascade

As a chemical building block, this compound would typically be utilized in the early stages of a drug discovery program.

Drug_Discovery_Role cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation BuildingBlock This compound Derivative Synthesis of Novel Diazepane Derivatives BuildingBlock->Derivative Functionalization Screening High-Throughput Screening Derivative->Screening Hit Hit Identification Screening->Hit

The role of this compound as a building block in drug discovery.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds with biological activity, leveraging the established importance of the 1,4-diazepane scaffold. While detailed experimental and biological data for this specific molecule are limited in publicly accessible literature, this guide provides a foundational understanding of its identity, properties, and a general synthetic approach. Further research into this and related compounds could unveil new therapeutic agents.

References

Unveiling the Conformational Landscape of 2-(1,4-Diazepan-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure and conformational dynamics of 2-(1,4-Diazepan-1-yl)ethanol. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related 1,4-diazepane derivatives to project a comprehensive understanding of its structural characteristics. The principles and methodologies outlined herein are fundamental for the rational design and development of novel therapeutics incorporating the 1,4-diazepane scaffold.

The 1,4-diazepane ring is a privileged seven-membered heterocyclic motif frequently found in biologically active compounds. Its inherent flexibility allows it to adopt multiple conformations, which can significantly influence its interaction with biological targets. Understanding the preferred conformational states of substituted diazepanes like this compound is therefore crucial for elucidating its structure-activity relationship (SAR).

Molecular Structure and Predominant Conformations

The molecular structure of this compound consists of a central 1,4-diazepane ring with an ethanol substituent at the N1 position. The seven-membered diazepane ring is not planar and, based on studies of analogous compounds, is expected to exist predominantly in two low-energy conformations: the chair and the twist-boat form.[1][2] The specific conformation adopted can be influenced by the nature and orientation of substituents.

Molecular Structure of this compound cluster_diazepane 1,4-Diazepane Ring cluster_substituent Ethanol Substituent N1 N1 C2 C2 N1->C2 C8 CH2 N1->C8 attachment at N1 C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->N1 C9 CH2 C8->C9 O1 OH C9->O1

Figure 1: 2D representation of this compound.

Quantitative Conformational Data from Analogous Structures

To provide a quantitative understanding of the 1,4-diazepane ring's geometry, the following table summarizes crystallographic data from a related compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, which exhibits a chair conformation.[2] These parameters offer a valuable reference for computational modeling of this compound.

ParameterValueDescription
Puckering Parameters
QT0.721(2) ÅTotal puckering amplitude
q20.259(2) Å
q30.673(2) Å
φ(2)-157.2(4)°
φ(3)5.16(14)°
Atomic Displacements from Mean Plane (C2/C3/C6/C7)
N1-0.7164(20) ÅConfirms chair conformation
C2-0.0283(9) Å
C30.0226(7) Å
N40.9539(26) Å
C50.8620(28) Å
C6-0.0232(8) Å
C70.0288(9) Å

Experimental Protocols for Conformational Analysis

The determination of the three-dimensional structure and conformational preferences of molecules like this compound relies on a combination of experimental and computational techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Methodology:

  • Crystal Growth: Suitable single crystals of the target compound are grown, typically by slow evaporation of a saturated solution.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated structure factors.

  • Data Analysis: The refined structure provides precise bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the ring conformation and substituent orientations.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Methodology:

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

  • 1D and 2D NMR Spectra Acquisition: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, HMBC, and NOESY, are performed on a high-field NMR spectrometer.

  • Chemical Shift and Coupling Constant Analysis: The chemical shifts and scalar coupling constants (3JHH) are analyzed to infer stereochemical relationships and dihedral angles.

  • NOE Analysis: Through-space correlations observed in NOESY spectra provide information about the spatial proximity of protons, which is crucial for determining the relative orientation of substituents and the overall molecular conformation.[1]

  • Variable Temperature Studies: Performing NMR experiments at different temperatures can provide insights into the dynamic equilibria between different conformers.

Logical Workflow for Conformational Analysis

The comprehensive conformational analysis of this compound would typically follow a structured workflow, integrating both experimental and computational approaches.

Workflow for Conformational Analysis cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Integration & Conclusion Synthesis Synthesis of this compound Purification Purification and Characterization Synthesis->Purification XRay Single Crystal X-ray Diffraction Purification->XRay NMR NMR Spectroscopy (1D, 2D, VT) Purification->NMR ConfSearch Conformational Search Purification->ConfSearch DataIntegration Integration of Experimental and Computational Data XRay->DataIntegration NMR->DataIntegration QM_Opt Quantum Mechanical Optimization ConfSearch->QM_Opt EnergyCalc Relative Energy Calculation QM_Opt->EnergyCalc EnergyCalc->DataIntegration FinalConformation Determination of Predominant Conformations DataIntegration->FinalConformation

Figure 2: A logical workflow for the conformational analysis.

Biological Implications and Future Directions

References

An In-depth Technical Guide to the Synthesis of 2-(1,4-Diazepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-(1,4-Diazepan-1-yl)ethanol, a valuable intermediate in pharmaceutical research. The document outlines key precursors, reaction conditions, and detailed experimental protocols. Quantitative data is presented in tabular format for ease of comparison, and reaction pathways are visualized using Graphviz diagrams.

Introduction

This compound, also known as 1-(2-hydroxyethyl)homopiperazine, is a substituted diazepane derivative. The presence of both a secondary amine and a primary alcohol in its structure makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide explores the most common and effective methods for its preparation.

Core Synthesis Pathways

Two primary synthetic routes for the preparation of this compound are presented:

  • Pathway 1: Direct Alkylation of 1,4-Diazepane. This is the most straightforward approach, involving the direct reaction of 1,4-diazepane (homopiperazine) with a suitable 2-hydroxyethylating agent.

  • Pathway 2: Protected Synthesis Route. This multi-step pathway involves the use of a protecting group to selectively functionalize one of the nitrogen atoms of the 1,4-diazepane ring, followed by deprotection. This method is particularly useful when further selective modification of the diazepane ring is required.

Pathway 1: Direct Alkylation of 1,4-Diazepane

This pathway focuses on the direct N-alkylation of 1,4-diazepane. Two main reagents can be employed for the introduction of the 2-hydroxyethyl group: ethylene oxide and 2-haloethanols.

Reaction with Ethylene Oxide

The reaction of 1,4-diazepane with ethylene oxide is an efficient method for the synthesis of this compound. The high reactivity of the strained epoxide ring allows for a direct addition to the secondary amine.

G 1,4-Diazepane 1,4-Diazepane This compound This compound 1,4-Diazepane->this compound 1. Ethylene Oxide Ethylene Oxide Ethylene Oxide->this compound 2.

Diagram 1: Synthesis via Ethylene Oxide
  • Reaction Setup: A solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as methanol or water is prepared in a pressure-rated reaction vessel.

  • Reagent Addition: The vessel is cooled, and ethylene oxide (1.0-1.2 eq) is carefully introduced.

  • Reaction Conditions: The vessel is sealed and the reaction mixture is stirred at a controlled temperature, typically between 20-50°C, for several hours. The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Reaction with 2-Haloethanols

An alternative direct alkylation method involves the use of 2-haloethanols, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

G 1,4-Diazepane 1,4-Diazepane This compound This compound 1,4-Diazepane->this compound 1. 2-Haloethanol 2-Haloethanol 2-Haloethanol->this compound 2. Base Base Base->this compound 3.

Diagram 2: Synthesis via 2-Haloethanol
  • Reaction Setup: 1,4-Diazepane (1.0 eq) and a suitable base (e.g., potassium carbonate, triethylamine, 1.5-2.0 eq) are dissolved in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Reagent Addition: 2-Chloroethanol or 2-bromoethanol (1.0-1.1 eq) is added dropwise to the mixture at room temperature.

  • Reaction Conditions: The reaction mixture is heated to 60-80°C and stirred for several hours until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel or vacuum distillation.

Quantitative Data for Direct Alkylation:
ParameterReaction with Ethylene OxideReaction with 2-Haloethanol
Precursors 1,4-Diazepane, Ethylene Oxide1,4-Diazepane, 2-Chloroethanol/2-Bromoethanol, Base
Solvent Methanol, WaterAcetonitrile, DMF
Temperature 20-50°C60-80°C
Reaction Time 4-12 hours6-24 hours
Typical Yield 70-90%60-80%

Pathway 2: Protected Synthesis Route

This pathway offers greater control for the synthesis of mono-substituted 1,4-diazepane derivatives. It involves three main steps: protection of one of the amine groups, alkylation of the remaining free amine, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

G cluster_0 Protection cluster_1 Alkylation cluster_2 Deprotection 1,4-Diazepane 1,4-Diazepane N-Boc-1,4-diazepane N-Boc-1,4-diazepane 1,4-Diazepane->N-Boc-1,4-diazepane Boc-Anhydride Boc-Anhydride Boc-Anhydride->N-Boc-1,4-diazepane N-Boc-N'-(2-hydroxyethyl)-1,4-diazepane N-Boc-N'-(2-hydroxyethyl)-1,4-diazepane N-Boc-1,4-diazepane->N-Boc-N'-(2-hydroxyethyl)-1,4-diazepane This compound This compound N-Boc-N'-(2-hydroxyethyl)-1,4-diazepane->this compound 2-Haloethanol 2-Haloethanol 2-Haloethanol->N-Boc-N'-(2-hydroxyethyl)-1,4-diazepane Acid Acid Acid->this compound

Diagram 3: Protected Synthesis Workflow
Step 1: Protection of 1,4-Diazepane

  • Reaction Setup: 1,4-Diazepane (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Reagent Addition: Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) is added portion-wise to the solution at 0°C. A mild base like triethylamine or sodium bicarbonate may be added.

  • Reaction Conditions: The reaction is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to give N-Boc-1,4-diazepane, which can often be used in the next step without further purification.

Step 2: Alkylation of N-Boc-1,4-diazepane
  • Reaction Setup: N-Boc-1,4-diazepane (1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) are suspended in a solvent like acetonitrile.

  • Reagent Addition: 2-Bromoethanol (1.1 eq) is added dropwise.

  • Reaction Conditions: The mixture is heated to reflux and stirred for 12-24 hours.

  • Work-up and Purification: The solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography to yield N-Boc-N'-(2-hydroxyethyl)-1,4-diazepane.

Step 3: Deprotection
  • Reaction Setup: N-Boc-N'-(2-hydroxyethyl)-1,4-diazepane (1.0 eq) is dissolved in a solvent such as dichloromethane or dioxane.

  • Reagent Addition: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added at 0°C.

  • Reaction Conditions: The reaction is stirred at room temperature for 1-4 hours.

  • Work-up and Purification: The solvent and excess acid are removed under reduced pressure. The residue is then basified with a solution of sodium hydroxide and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the final product, this compound.

Quantitative Data for Protected Synthesis Route:
ParameterProtection (Boc)AlkylationDeprotection (Boc)
Key Reagents 1,4-Diazepane, (Boc)₂ON-Boc-1,4-diazepane, 2-Bromoethanol, K₂CO₃N-Boc-N'-(2-hydroxyethyl)-1,4-diazepane, TFA/HCl
Solvent DichloromethaneAcetonitrileDichloromethane/Dioxane
Temperature 0°C to RTReflux0°C to RT
Reaction Time 12-24 hours12-24 hours1-4 hours
Typical Yield >90%70-85%>90%

General Experimental Workflow

The following diagram illustrates a general workflow applicable to many chemical syntheses, including those described in this guide.

G Start Start Reaction_Setup Reaction Setup (Reagents & Solvent) Start->Reaction_Setup Reaction Reaction (Heating/Cooling, Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Purification Purification (Chromatography, Distillation) Workup->Purification Analysis Product Analysis (NMR, MS, IR) Purification->Analysis End End Analysis->End

Diagram 4: General Experimental Workflow

Conclusion

The synthesis of this compound can be effectively achieved through either direct alkylation of 1,4-diazepane or a more controlled, protected synthesis route. The choice of pathway depends on the desired scale, purity requirements, and the need for subsequent selective functionalization. The experimental protocols and data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

Spectroscopic Profile of 2-(1,4-Diazepan-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,4-Diazepan-1-yl)ethanol, also known as 1-(2-hydroxyethyl)homopiperazine, is a chemical compound of interest in pharmaceutical research and drug development due to its diazepane core, a structural motif found in various biologically active molecules. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally derived public data, this guide relies on computational predictions to offer insights into its structural characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values have been computationally generated and should be considered as estimations. Experimental verification is recommended for precise characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.65t2H-CH₂-OH
~2.80t2H-N-CH₂-CH₂-OH
~2.75t4H-N-CH₂- (ring, adjacent to N-H)
~2.65t4H-N-CH₂- (ring, adjacent to N-CH₂)
~1.80quintet2H-CH₂- (ring)
~2.50 (broad)s1H-NH
~3.00 (broad)s1H-OH

Solvent: CDCl₃. Predicted values are subject to solvent effects and instrument parameters.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~60.5-CH₂-OH
~59.0-N-CH₂-CH₂-OH
~54.0-N-CH₂- (ring)
~48.0-N-CH₂- (ring)
~28.0-CH₂- (ring)

Solvent: CDCl₃. Predicted values are subject to solvent effects and instrument parameters.

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol), N-H stretch (secondary amine)
2950-2850StrongC-H stretch (aliphatic)
1470-1440MediumC-H bend (alkane)
1120-1050StrongC-O stretch (primary alcohol)
1100-1000MediumC-N stretch (amine)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
144.1263[M]⁺ (Molecular Ion)
113.0898[M - CH₂OH]⁺
99.0922[M - C₂H₄OH]⁺
85.0762[C₅H₉N₂]⁺
70.0657[C₄H₈N]⁺
44.0497[C₂H₆N]⁺

Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted and may vary based on experimental conditions.

Experimental Protocols (General Methodologies)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. For less volatile or thermally sensitive compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable.

  • Analysis: The mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) separates the ions based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized compound like this compound using spectroscopic methods.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity & Stereochemistry purification->nmr data_integration Data Integration & Analysis ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Spectroscopic analysis workflow for structural confirmation.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound based on predicted data. For definitive structural confirmation and further research, experimental validation of these predictions is essential.

The 1,4-Diazepane Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of 1,4-Diazepane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,4-diazepane motif is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. While direct biological data for the specific molecule "2-(1,4-Diazepan-1-yl)ethanol" is not extensively documented in publicly available literature, the broader class of 1,4-diazepane derivatives has been shown to exhibit a remarkable diversity of pharmacological activities. This technical guide provides a comprehensive overview of the potential biological activities associated with the 1,4-diazepane core, drawing upon structure-activity relationship (SAR) studies of analogous compounds. The potential therapeutic applications discussed herein span a range of targets, including central nervous system (CNS) receptors, inflammatory mediators, and cardiovascular targets. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1,4-diazepane framework by providing a consolidated view of its potential, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction: The 1,4-Diazepane Core

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a key structural feature in numerous pharmacologically active molecules. Its conformational flexibility allows for diverse spatial arrangements of substituents, enabling interactions with a variety of biological targets. This inherent versatility has established the 1,4-diazepane moiety as a "privileged scaffold" in drug discovery, a concept describing molecular frameworks that are capable of binding to multiple, unrelated biological targets. This guide explores the potential biological activities of molecules incorporating this core, with a focus on several key areas where 1,4-diazepane derivatives have shown significant promise.

Potential Biological Activities and Structure-Activity Relationships

The following sections detail the potential biological activities of the 1,4-diazepane scaffold, supported by quantitative data from studies on structurally related compounds.

Sigma (σ) Receptor Modulation

Sigma receptors, particularly the σ1 and σ2 subtypes, are intracellular chaperone proteins implicated in a variety of neurological and psychiatric disorders, as well as in cancer biology. Several studies have identified 1,4-diazepane derivatives as potent sigma receptor ligands.

A series of novel 1,4-diazepane-based compounds were synthesized and evaluated for their affinity towards σ1 and σ2 receptors. The bulky diazepane spacer was found to retain or even improve affinity compared to piperidine analogs. Notably, bicyclic derivatives displayed moderate to high affinity for both receptor subtypes.[1] For instance, the benzofuran derivative 2c emerged as a potent and selective σ1 receptor ligand, while its 2,4-dimethyl substituted analog 3c showed high affinity for both σ1 and σ2 receptors.[1]

Table 1: Sigma Receptor Affinity of Representative 1,4-Diazepane Derivatives [1]

CompoundRXKi σ1 (nM)Ki σ2 (nM)
2c HO8.0 ± 1.2150 ± 20
3c 2,4-di-MeO8.0 ± 1.528 ± 3
2d HN19 ± 2110 ± 15
3d 2,4-di-MeN35 ± 445 ± 5

Data extracted from a study on novel 1,4-diazepane-based sigma ligands.

The structure-activity relationship suggests that the nature and substitution pattern of the aromatic moiety attached to the diazepane core significantly influence both affinity and selectivity.

Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. High-throughput screening has identified 1,4-diazepane derivatives as potent and selective CB2 agonists.[2][3]

Initial hits from these screening campaigns, while potent, often suffered from poor metabolic stability. Subsequent optimization efforts focused on modifying the substituents on the 1,4-diazepane ring to improve pharmacokinetic properties while maintaining high CB2 receptor affinity and selectivity.[2][4]

Table 2: CB2 Receptor Agonist Activity of 1,4-Diazepane Derivatives [3]

CompoundStructureEC50 (nM)Emax (%)
Hit Compound Aryl 1,4-diazepane13667
Optimized Analog Modified Aryl 1,4-diazepane<100>80

Representative data illustrating the potency of 1,4-diazepane derivatives as CB2 agonists.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects. Consequently, PDE4 inhibitors are pursued as therapeutics for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A novel series of 1,4-diazepino[6,7,1-hi]indoles has been identified as potent and selective PDE4 inhibitors.[5]

Structure-activity relationship studies revealed that modifications to the phenyl group at the 1-position and the diazepine ring can modulate the inhibitory activity and selectivity against other PDE isoforms.

Table 3: PDE4 Inhibitory Activity of 1,4-Diazepinoindole Derivatives [5]

CompoundR1R2PDE4 IC50 (µM)
10a HH0.54
10e (CI-1044) NH2H0.08
10f NO2H>10

Data from a study on 1,4-diazepino[6,7,1-hi]indoles as PDE4 inhibitors.

Lymphocyte Function-Associated Antigen-1 (LFA-1) Antagonism

Lymphocyte Function-Associated Antigen-1 (LFA-1) is an integrin receptor expressed on leukocytes that plays a crucial role in cell adhesion and migration during inflammatory responses through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). Antagonists of the LFA-1/ICAM-1 interaction are of interest as anti-inflammatory agents. 1,4-Diazepane-2-ones and 1,4-diazepane-2,5-diones have been identified as novel classes of LFA-1 inhibitors.[6][7]

A combinatorial library approach led to the discovery of potent 1,4-diazepane-2-one antagonists of the LFA-1/ICAM-1 interaction, with initial hits being optimized to achieve nanomolar potency.[6][7]

Table 4: LFA-1/ICAM-1 Inhibitory Activity of 1,4-Diazepane-2-one Derivatives [6][7]

CompoundR1R2R3IC50 (nM)
17a (S)-2-naphthyl(S)-i-Bu2-naphthyl2000
18d (S)-2-naphthyl(S)-i-Bu4-quinolyl110
18e (S)-2-naphthyl(S)-i-Bu3-quinolyl70

Data from a study on 1,4-diazepane-2-ones as LFA-1 inhibitors.

Chemokine Receptor CXCR3 Antagonism

The chemokine receptor CXCR3 is involved in the trafficking of immune cells to sites of inflammation and is a target for autoimmune diseases and transplant rejection. Aryl-[8][9]diazepane ureas have been identified as potent functional antagonists of CXCR3.[10] Specific examples from this class exhibit IC50 values in the nanomolar range in calcium mobilization functional assays.[10] A quantitative structure-activity relationship (QSAR) model has been developed for this class of compounds to guide the design of novel and potent CXCR3 antagonists.[11][12]

Table 5: CXCR3 Antagonist Activity of 4-N-Aryl-[8][9]diazepane Ureas [10]

CompoundAryl SubstituentIC50 (nM) (Calcium Mobilization)
Example 1 Substituted Phenyl~60
Example 2 Heteroaryl~100

Representative data for 1,4-diazepane urea derivatives as CXCR3 antagonists.

Positive Inotropic Activity

In the realm of cardiovascular research, certain 1,4-diazepane derivatives have been investigated for their effects on cardiac muscle contractility. A series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][8][9]oxazin-7-yl)acetamides were synthesized and evaluated for their positive inotropic activity on isolated rabbit heart preparations. Several compounds in this series demonstrated favorable activity, with one of the most potent compounds showing a significant increase in stroke volume compared to the standard drug, milrinone.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities discussed.

Sigma (σ) Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.[13][14][15]

  • Materials:

    • Membrane preparation from guinea pig brain (for high σ1 receptor expression).

    • [³H]-(+)-Pentazocine (radioligand).

    • Unlabeled (+)-pentazocine or haloperidol (for non-specific binding determination).

    • Test compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-(+)-pentazocine (typically at or below its Kd), and the test compound at various concentrations.

    • For total binding wells, add only the radioligand and assay buffer.

    • For non-specific binding wells, add the radioligand and a high concentration of unlabeled ligand (e.g., 10 µM haloperidol).

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at 37°C for 150 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the IC50 value for the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cannabinoid Receptor 2 (CB2) cAMP Functional Assay

This protocol outlines a cell-based assay to measure the functional activity of test compounds as CB2 receptor agonists by quantifying the inhibition of forskolin-stimulated cAMP production.[8][16]

  • Materials:

    • HEK293 cells stably expressing the human CB2 receptor.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Forskolin.

    • Test compounds and a reference agonist (e.g., CP-55,940).

    • cAMP detection kit (e.g., cAMP-Glo™ Assay).

    • Luminometer.

  • Procedure:

    • Seed the CB2-expressing HEK293 cells in a 384-well white assay plate and incubate for 18-24 hours.

    • Prepare serial dilutions of the test compounds and the reference agonist.

    • Remove the culture medium and add assay buffer to the cells.

    • Add the test compounds or reference agonist to the respective wells.

    • Add a fixed concentration of forskolin to all wells except the basal control to stimulate cAMP production.

    • Incubate the plate at room temperature for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition of forskolin-stimulated cAMP production and determine the EC50 value for the test compound.

Phosphodiesterase 4 (PDE4) Fluorescence Polarization (FP) Inhibition Assay

This protocol describes a fluorescence polarization-based assay to determine the inhibitory activity of test compounds against PDE4.[9][17][18][19]

  • Materials:

    • Recombinant human PDE4 enzyme.

    • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

    • Assay buffer.

    • Test compounds and a reference inhibitor (e.g., Roflumilast).

    • Binding agent that specifically binds to the hydrolyzed AMP product.

    • 384-well black assay plate.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.

    • Add the diluted compounds to the wells of the 384-well plate.

    • Add the PDE4 enzyme to each well (except for "no enzyme" controls) and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the FAM-cAMP substrate to all wells.

    • Incubate the plate for 60 minutes at room temperature to allow for enzymatic hydrolysis.

    • Stop the reaction by adding the binding agent, which will bind to the FAM-AMP product, causing an increase in fluorescence polarization.

    • Incubate for an additional 60 minutes at room temperature.

    • Measure the fluorescence polarization using a plate reader.

    • Calculate the percent inhibition of PDE4 activity and determine the IC50 value for the test compound.

LFA-1/ICAM-1 Cell Adhesion Assay

This protocol details a cell-based assay to measure the inhibition of LFA-1-mediated T-cell adhesion to ICAM-1.[20][21][22]

  • Materials:

    • T-lymphocytes (e.g., freshly isolated human PBMCs).

    • Recombinant human ICAM-1.

    • 96-well microplate.

    • Fluorescent cell stain (e.g., Calcein-AM).

    • T-cell activators (e.g., PMA and ionomycin).

    • Test compounds.

    • Fluorescence plate reader.

  • Procedure:

    • Coat the wells of a 96-well plate with recombinant human ICAM-1 and incubate overnight at 4°C. Block non-specific binding sites.

    • Label the T-lymphocytes with a fluorescent dye.

    • Pre-incubate the labeled T-cells with serial dilutions of the test compounds.

    • Activate the T-cells with PMA and ionomycin to induce a high-affinity state of LFA-1.

    • Add the treated T-cells to the ICAM-1 coated wells and allow them to adhere for a specified time (e.g., 30 minutes) at 37°C.

    • Wash the wells gently to remove non-adherent cells.

    • Quantify the number of adherent cells by measuring the fluorescence in each well using a fluorescence plate reader.

    • Calculate the percent inhibition of T-cell adhesion and determine the IC50 value for the test compound.

CXCR3 Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist activity of test compounds on the CXCR3 receptor by monitoring changes in intracellular calcium levels.[10]

  • Materials:

    • Cells stably expressing the human CXCR3 receptor (e.g., CHO or HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • CXCL11 (I-TAC), a CXCR3 ligand.

    • Test compounds.

    • Assay buffer.

    • Fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Procedure:

    • Plate the CXCR3-expressing cells in a 96-well black-walled, clear-bottom plate and incubate overnight.

    • Load the cells with a calcium-sensitive dye for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Add serial dilutions of the test compounds to the wells and incubate for a short period.

    • Place the plate in the FLIPR instrument and measure the baseline fluorescence.

    • Add a fixed concentration of the CXCR3 agonist, CXCL11, to stimulate the receptor and induce calcium mobilization.

    • Continuously monitor the change in fluorescence intensity over time.

    • Calculate the percent inhibition of the CXCL11-induced calcium response and determine the IC50 value for the test compound.

Isolated Perfused Heart (Langendorff) Preparation for Inotropic Activity

This ex vivo technique is used to assess the direct effects of compounds on cardiac contractility (inotropic effects) and heart rate (chronotropic effects) in the absence of systemic physiological influences.[23][24][25][26][27]

  • Materials:

    • Small animal (e.g., rat or rabbit).

    • Langendorff apparatus (including perfusion pump, oxygenator, water-jacketed organ bath, and pressure transducer).

    • Krebs-Henseleit or Tyrode's solution (oxygenated with 95% O₂ / 5% CO₂).

    • Surgical instruments.

    • Data acquisition system.

  • Procedure:

    • Anesthetize the animal and perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and place it in ice-cold perfusion buffer.

    • Cannulate the aorta and mount the heart on the Langendorff apparatus.

    • Initiate retrograde perfusion with the oxygenated buffer at a constant pressure or flow.

    • Insert a balloon into the left ventricle, connected to a pressure transducer, to measure isovolumetric ventricular pressure.

    • Allow the heart to stabilize and record baseline contractile function (e.g., left ventricular developed pressure, heart rate).

    • Introduce the test compounds into the perfusate at various concentrations.

    • Record the changes in contractile force and heart rate to determine the inotropic and chronotropic effects of the compound.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

cluster_0 Sigma-1 Receptor Signaling ER Endoplasmic Reticulum MAM Mitochondria-Associated Membrane (MAM) Bip BiP (Chaperone) Sigma1 Sigma-1 Receptor Bip->Sigma1 Association Sigma1->Bip Dissociation IP3R IP3 Receptor Sigma1->IP3R Modulation ClientProteins Client Proteins (e.g., Ion Channels) Sigma1->ClientProteins Interaction Ca2_ER Ca2+ IP3R->Ca2_ER Release Diazepane 1,4-Diazepane Ligand Diazepane->Sigma1 Binding

Sigma-1 Receptor Signaling Pathway

cluster_1 CB2 Receptor-Mediated cAMP Inhibition CB2R CB2 Receptor Gi Gi Protein CB2R->Gi Coupling Diazepane 1,4-Diazepane Agonist Diazepane->CB2R Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream

CB2 Receptor Signaling Pathway

cluster_2 PDE4 Inhibition Workflow (Fluorescence Polarization) Start Start PrepareReagents Prepare Reagents: - PDE4 Enzyme - FAM-cAMP Substrate - Test Compounds Start->PrepareReagents Dispense Dispense Compounds and Enzyme to Plate PrepareReagents->Dispense Incubate1 Pre-incubate Dispense->Incubate1 AddSubstrate Add FAM-cAMP (Start Reaction) Incubate1->AddSubstrate Incubate2 Incubate for Hydrolysis AddSubstrate->Incubate2 AddBinder Add Binding Agent (Stop Reaction) Incubate2->AddBinder Incubate3 Incubate for Binding AddBinder->Incubate3 ReadFP Read Fluorescence Polarization Incubate3->ReadFP Analyze Analyze Data (Calculate IC50) ReadFP->Analyze End End Analyze->End

PDE4 Inhibition Assay Workflow

cluster_3 LFA-1/ICAM-1 Adhesion Assay Workflow Start Start CoatPlate Coat Plate with ICAM-1 Start->CoatPlate LabelCells Label T-cells with Fluorescent Dye CoatPlate->LabelCells TreatCells Treat T-cells with Test Compounds LabelCells->TreatCells ActivateCells Activate T-cells (e.g., PMA) TreatCells->ActivateCells AddCells Add T-cells to Plate ActivateCells->AddCells Incubate Incubate for Adhesion AddCells->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash ReadFluorescence Read Fluorescence Wash->ReadFluorescence Analyze Analyze Data (Calculate % Inhibition) ReadFluorescence->Analyze End End Analyze->End

LFA-1/ICAM-1 Adhesion Assay Workflow

Conclusion

The 1,4-diazepane scaffold represents a highly versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of potential biological activities. While the specific biological profile of "this compound" remains to be fully elucidated, the extensive research on analogous compounds provides a strong foundation for predicting its potential therapeutic applications. The activities highlighted in this guide, including modulation of sigma receptors, agonism of the CB2 receptor, inhibition of PDE4 and LFA-1, and antagonism of the CXCR3 receptor, underscore the significant potential of the 1,4-diazepane core in the development of novel therapeutics for a range of diseases. The detailed experimental protocols and visual aids provided herein are intended to facilitate further research and development in this promising area of drug discovery. Future investigations into the structure-activity relationships of novel 1,4-diazepane derivatives will undoubtedly continue to uncover new and valuable therapeutic opportunities.

References

Theoretical Underpinnings of 1,4-Diazepane Derivatives: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies concerning 2-(1,4-Diazepan-1-yl)ethanol and its broader class of 1,4-diazepane derivatives. The 1,4-diazepane scaffold is a significant pharmacophore due to its presence in a variety of biologically active compounds.[1][2][3] Computational chemistry and molecular modeling have become indispensable tools for elucidating the structural, electronic, and interactive properties of these molecules, thereby accelerating the drug discovery and development process. This document synthesizes key findings from various theoretical studies, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and molecular interactions.

Quantitative Data from Theoretical Studies

Theoretical studies, particularly those employing Density Functional Theory (DFT) and molecular docking, have provided valuable quantitative insights into the properties of 1,4-diazepane derivatives. These studies are crucial for understanding reaction mechanisms, conformational preferences, and potential biological activity.

Molecular Docking and Binding Affinity

Molecular docking simulations are frequently used to predict the binding orientation and affinity of 1,4-diazepane derivatives to various protein targets. The docking score, typically expressed in kcal/mol, provides an estimation of the binding free energy.

Compound ClassProtein TargetDocking Score (kcal/mol)Key InteractionsReference
2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-oneHuman Oestrogen Receptor (3ERT)-8.9N-H···O hydrogen bonding[4]
Benzofurane-substituted diazepane derivativesSigma-1 Receptor (σ1R)Not explicitly stated, but strong interaction confirmed by molecular dynamicsNot explicitly detailed[5][6][7]
2,4,5-trisubstituted pyrimidine with 1,4-diazepane moietyCyclin-Dependent Kinase 9 (CDK9)Not explicitly stated, but noted to have high selectivityHydrogen bond donor from diazepine NH critical for selectivity[8]
Quantum Chemical Calculations

Quantum chemical calculations, such as DFT, are employed to investigate the electronic structure and reactivity of 1,4-diazepane derivatives. These calculations can predict various molecular properties, including Gibbs free energies of reaction pathways.

Study FocusComputational MethodKey FindingsReference
Reaction mechanism of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-aminesDFT (ORCA 5.0.4)Trialkylated compounds are formed via direct reductive amination of dialkylated precursors.[9]
Isomerism of dimethyl benzodiazepine (diylidene)diacetatesDFT (B3PW91-SCRF/ZVP)Calculation of Gibbs free energies (ΔG) and free activation energies (ΔG≠) for ring inversion and E/Z isomerization.[10]
Tautomerization in 1,4-benzodiazepinesDFT (B3LYP/6-31G**)The mechanism of tautomerization is influenced by the presence and position of an oxo group.[11]

Experimental and Computational Protocols

The reproducibility and validity of theoretical studies hinge on the detailed reporting of methodologies. Below are summaries of typical computational protocols employed in the study of 1,4-diazepane derivatives.

Molecular Docking Protocol

A generalized workflow for molecular docking of 1,4-diazepane derivatives is as follows:

  • Ligand Preparation : The 2D structure of the 1,4-diazepane derivative is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. Energy minimization is then performed using a suitable force field (e.g., MMFF94).[12]

  • Receptor Preparation : The 3D crystal structure of the target protein is obtained from a protein databank (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Docking Simulation : A molecular docking program (e.g., AutoDock Vina, GOLD, Glide) is used to predict the binding poses of the ligand within the active site of the receptor.[12] The docking algorithm explores various conformations and orientations of the ligand, and a scoring function is used to rank the poses based on their predicted binding affinity.

  • Analysis of Results : The docking results are visualized and analyzed using molecular visualization software (e.g., PyMOL, Chimera).[12] Key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein are identified.

Quantum Chemical Calculation Protocol (DFT)

A representative protocol for DFT calculations on 1,4-diazepane derivatives involves the following steps:

  • Structure Input : The 3D coordinates of the molecule are input into the quantum chemistry software package (e.g., ORCA, Gaussian).

  • Method Selection : A DFT functional (e.g., B3LYP, CAM-B3LYP) and a basis set (e.g., 6-31G**, ZVP) are chosen. The choice of functional and basis set depends on the specific properties being investigated and the desired level of accuracy.[10][11][13]

  • Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation : Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to calculate thermodynamic properties like Gibbs free energy.

  • Property Calculation : Various electronic properties, such as molecular orbital energies (HOMO, LUMO), Mulliken charges, and molecular electrostatic potential, can be calculated.

Visualizing Theoretical Workflows and Pathways

Graphviz diagrams are provided to illustrate key workflows and conceptual relationships in the theoretical study of 1,4-diazepane derivatives.

cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 2D Structure Drawing (e.g., ChemDraw) l2 3D Structure Generation (e.g., Chem3D) l1->l2 l3 Energy Minimization (e.g., MMFF94) l2->l3 docking Molecular Docking (e.g., AutoDock Vina) l3->docking r1 Obtain Protein Structure (e.g., PDB) r2 Prepare Protein (Remove water, add hydrogens) r1->r2 r2->docking analysis Analysis of Results (e.g., PyMOL) docking->analysis

Molecular Docking Workflow for 1,4-Diazepane Derivatives.

start Input Molecular Structure method Select DFT Method and Basis Set (e.g., B3LYP/6-31G**) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Calculation of Electronic Properties freq_calc->prop_calc end Analysis of Results prop_calc->end diazepane 1-Boc-1,4-diazepane intermediate4 Acylated Intermediate (4a-g) diazepane->intermediate4 Acylation aroyl_chloride Aroyl Chloride aroyl_chloride->intermediate4 intermediate5 N-Boc Cleavage (TFA) Intermediate (5a-g) intermediate4->intermediate5 final_product Final N-alkylated Product (3a-g) (Reductive Amination) intermediate5->final_product

References

An In-depth Technical Guide on the Solubility and Stability Profiles of 2-(1,4-Diazepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a new chemical entity into a viable drug candidate is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount as they directly influence a compound's bioavailability, manufacturability, and shelf-life. This technical guide outlines the theoretical considerations and practical experimental protocols for characterizing the solubility and stability of 2-(1,4-Diazepan-1-yl)ethanol, a molecule of interest for its potential pharmacological applications.

Structural Features and Predicted Properties:

This compound possesses key structural motifs that are expected to govern its solubility and stability:

  • 1,4-Diazepane Ring: A seven-membered heterocyclic ring containing two nitrogen atoms. The presence of these amines suggests a basic character and the potential for salt formation to enhance aqueous solubility. The diazepine ring system is found in many biologically active compounds.[1][2][3]

  • Ethanol Side Chain: The hydroxyl group (-OH) is capable of hydrogen bonding, which is anticipated to contribute favorably to its solubility in polar solvents.[4]

  • Tertiary Amine: The nitrogen atom of the diazepine ring attached to the ethanol group is a tertiary amine, which can be susceptible to oxidation.[5]

Based on these features, this compound is predicted to be a water-soluble compound with potential stability challenges related to oxidation and pH-dependent degradation.

Solubility Profile

Solubility is a critical determinant of a drug's absorption and distribution. For oral drug candidates, a minimum aqueous solubility of >60 µg/mL is often considered a desirable starting point.[6] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Predicted Solubility

The presence of the hydroxyl group and the basic nitrogen atoms in the diazepine ring suggest that this compound will exhibit good solubility in polar solvents.[4] However, the overall lipophilicity of the molecule will influence its solubility in non-polar environments.

Experimental Determination of Solubility

Table 1: Illustrative Solubility Data for this compound

Solubility Type Medium Temperature (°C) pH Solubility (µg/mL) Method
KineticPhosphate Buffered Saline (PBS)257.4[Data]Nephelometry
ThermodynamicPBS257.4[Data]Shake-Flask
ThermodynamicSimulated Gastric Fluid (SGF)371.2[Data]Shake-Flask
ThermodynamicSimulated Intestinal Fluid (SIF)376.8[Data]Shake-Flask
ThermodynamicWater25Neutral[Data]Shake-Flask
ThermodynamicEthanol25N/A[Data]Shake-Flask
Experimental Protocols

2.3.1 Protocol for Kinetic Solubility Assay (Nephelometry)

  • Purpose: To rapidly assess the solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.[7]

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

    • Add the appropriate aqueous buffer (e.g., PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

    • Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).[8]

    • Measure the light scattering in each well using a nephelometer to detect the formation of a precipitate.[7][8]

    • The highest concentration that does not show precipitation is reported as the kinetic solubility.

2.3.2 Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

  • Purpose: To determine the equilibrium solubility of the solid compound, providing a more accurate measure for formulation development.[9]

  • Procedure:

    • Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, SGF, SIF).

    • Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][10]

    • After incubation, filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[8][11]

Stability Profile

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation pathways.[12] Stability studies are typically conducted under various stress conditions as mandated by ICH guidelines.[13][14]

Predicted Stability

The presence of tertiary amines in the 1,4-diazepane ring makes this compound potentially susceptible to oxidative degradation.[5][15] Hydrolysis is less likely to be a major degradation pathway in the absence of labile functional groups like esters or amides. The stability is also expected to be pH-dependent due to the basic nature of the amine groups.

Forced Degradation Studies

Forced degradation studies are performed under harsh conditions to accelerate the degradation process and identify potential degradation products.[5]

Table 2: Illustrative Forced Degradation Study of this compound

Stress Condition Conditions Time % Degradation Major Degradants
Acid Hydrolysis0.1 M HCl, 60°C24 h[Data][Identify by MS]
Base Hydrolysis0.1 M NaOH, 60°C24 h[Data][Identify by MS]
Oxidation3% H₂O₂, RT24 h[Data][Identify by MS]
Thermal80°C7 days[Data][Identify by MS]
PhotostabilityICH Q1B light exposure-[Data][Identify by MS]
Long-Term Stability Studies (ICH Guidelines)

Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life of the drug substance.[16][17]

Table 3: Illustrative Long-Term Stability Study of this compound

Storage Condition Time Points (Months) Appearance Assay (%) Degradation Products (%)
25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24[Observation][Data][Data]
30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12[Observation][Data][Data]
40°C ± 2°C / 75% RH ± 5% RH0, 3, 6[Observation][Data][Data]
Experimental Protocols

3.4.1 Protocol for Forced Degradation Studies

  • Purpose: To identify potential degradation pathways and develop stability-indicating analytical methods.[12]

  • Procedure:

    • Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

    • For thermal stress, store the solid compound and a solution at elevated temperatures.

    • For photostability, expose the solid and solution to light as per ICH Q1B guidelines.[17]

    • At specified time points, analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase with UV and MS detection) to determine the percentage of the parent compound remaining and to identify and quantify any degradation products.

3.4.2 Protocol for Long-Term Stability Studies

  • Purpose: To evaluate the stability of the drug substance over time under recommended storage conditions.[13][18]

  • Procedure:

    • Place multiple batches of this compound in controlled environment stability chambers set to the conditions specified by ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).[14][16]

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples.[17]

    • Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating analytical method.

Visualized Workflows

Solubility Assessment Workflow

G cluster_0 Solubility Assessment Workflow start Start with Compound kinetic Kinetic Solubility (Nephelometry) start->kinetic thermodynamic Thermodynamic Solubility (Shake-Flask) start->thermodynamic data_analysis Data Analysis and Reporting kinetic->data_analysis thermodynamic->data_analysis end Solubility Profile data_analysis->end

Caption: Workflow for solubility assessment.

Stability Assessment Workflow

G cluster_1 Stability Assessment Workflow start Start with Compound forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation analytical_method Develop Stability-Indicating Analytical Method forced_degradation->analytical_method long_term Long-Term Stability Studies (ICH Conditions) analytical_method->long_term data_collection Data Collection at Time Points long_term->data_collection data_collection->long_term Continue Study end Stability Profile and Shelf-Life data_collection->end Final Report

Caption: Workflow for stability assessment.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental for its progression as a drug candidate. This guide provides the necessary theoretical background and detailed experimental protocols for a comprehensive evaluation. The systematic application of these methodologies will generate a robust data package to support formulation development, define appropriate storage conditions, and ensure the quality and efficacy of the final drug product.

References

An In-depth Technical Guide to 2-(1,4-Diazepan-1-yl)ethanol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1,4-Diazepan-1-yl)ethanol, a derivative of the seven-membered heterocyclic scaffold 1,4-diazepane (also known as homopiperazine), represents a core structure of significant interest in medicinal chemistry. While direct literature on the parent compound is limited, its structural motif is integral to a variety of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and potential therapeutic applications of this compound and its derivatives. Drawing from available literature on related compounds, this document outlines plausible synthetic routes, predicted physicochemical characteristics, and explores the pharmacological landscape of molecules incorporating the 1-(2-hydroxyethyl)-1,4-diazepane moiety.

Introduction

The 1,4-diazepane ring system is a "privileged scaffold" in drug discovery, forming the core of numerous compounds with diverse pharmacological activities. The introduction of a hydroxyethyl group at the N1 position to form this compound can significantly influence the molecule's polarity, solubility, and potential for hydrogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the fragmented information available on this compound and its analogs to serve as a foundational resource for researchers in the field.

Synthesis and Chemical Properties

Proposed Synthetic Routes

Two primary methods are proposed for the synthesis of this compound:

  • Reaction with Ethylene Oxide: The ring-opening of ethylene oxide by one of the secondary amines of 1,4-diazepane is a direct and efficient method for introducing a 2-hydroxyethyl group. This reaction is typically carried out in a suitable solvent such as methanol or ethanol.

  • Alkylation with 2-Chloroethanol: 1,4-Diazepane can be alkylated with 2-chloroethanol in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of base and reaction conditions is crucial to control the degree of alkylation and minimize side products.

Physicochemical Properties

Due to the lack of experimentally determined data for this compound, its physicochemical properties have been predicted using computational models. These predicted values provide a useful starting point for experimental design and characterization.

PropertyPredicted Value
Molecular Formula C7H16N2O
Molecular Weight 144.22 g/mol
LogP -1.2 to -0.8
Topological Polar Surface Area (TPSA) 35.8 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
pKa (most basic) ~9.5 - 10.5 (predicted for the secondary amine)

Note: These values are computationally predicted and should be confirmed experimentally.

Biological Activity and Therapeutic Potential

Direct pharmacological studies on this compound are not currently published. However, the biological activities of its derivatives, where the second nitrogen of the diazepane ring is substituted, provide valuable insights into its potential therapeutic applications.

Derivatives of the 1,4-diazepane scaffold have been investigated for a range of biological activities, including:

  • Cardiotonic Agents: Certain 2-(4-substituted-1,4-diazepan-1-yl) derivatives have shown positive inotropic effects, suggesting potential applications in the treatment of heart failure.

  • Neuroprotective Agents: The diazepine nucleus is a common feature in compounds targeting the central nervous system. Derivatives are being explored for their potential in treating neurodegenerative diseases.

  • Anxiolytic and Antipsychotic Properties: The broader class of diazepines and benzodiazepines are well-known for their effects on the central nervous system, including anxiolytic and antipsychotic activities.[1]

The presence of the hydroxyl group in this compound provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for screening and drug development.

Experimental Protocols (Proposed)

The following are proposed, generalized experimental protocols for the synthesis of this compound. These protocols are based on established chemical principles and will require optimization for specific laboratory conditions.

Synthesis via Ethylene Oxide

Synthesis_Ethylene_Oxide reagent1 1,4-Diazepane (Homopiperazine) reaction Stirring at room temperature (exothermic, may require cooling) reagent1->reaction reagent2 Ethylene Oxide reagent2->reaction solvent Methanol or Ethanol solvent->reaction Solvent product This compound workup Work-up: 1. Evaporation of solvent 2. Purification (e.g., distillation or chromatography) reaction->workup workup->product

Caption: Proposed synthesis of this compound via reaction with ethylene oxide.

Methodology:

  • Dissolve 1,4-diazepane in a suitable alcohol solvent (e.g., methanol) in a reaction vessel equipped with a stirrer and a cooling bath.

  • Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide while maintaining the temperature below 30°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis via 2-Chloroethanol

Synthesis_Chloroethanol reagent1 1,4-Diazepane (Homopiperazine) reaction Heating under reflux reagent1->reaction reagent2 2-Chloroethanol reagent2->reaction base Base (e.g., K2CO3, Et3N) base->reaction solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction product This compound workup Work-up: 1. Filtration of salt 2. Evaporation of solvent 3. Purification reaction->workup workup->product

Caption: Proposed synthesis of this compound via alkylation with 2-chloroethanol.

Methodology:

  • To a solution of 1,4-diazepane in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

  • Add 2-chloroethanol dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography.

Characterization

Upon successful synthesis, the structure of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the methylene protons of the diazepane ring and the hydroxyethyl group. The integration of these signals would confirm the structure.

    • ¹³C NMR: The number of distinct carbon signals would correspond to the number of non-equivalent carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.

Logical Relationships in Drug Discovery

The development of new drugs based on the this compound scaffold would follow a logical progression from initial synthesis to clinical application.

Drug_Discovery_Workflow cluster_0 Preclinical Phase cluster_1 Clinical Phase synthesis Synthesis of This compound and Derivatives screening In Vitro Biological Screening (e.g., receptor binding, enzyme assays) synthesis->screening lead_opt Lead Optimization (Structure-Activity Relationship) screening->lead_opt invivo In Vivo Animal Studies (Efficacy and Toxicity) lead_opt->invivo phase1 Phase I Clinical Trials (Safety in Humans) invivo->phase1 phase2 Phase II Clinical Trials (Efficacy in Patients) phase1->phase2 phase3 Phase III Clinical Trials (Large-scale Efficacy and Safety) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: A typical workflow for the development of a new drug based on the this compound scaffold.

Conclusion

This compound is a molecule with significant untapped potential in medicinal chemistry. While direct experimental data is scarce, this guide provides a solid foundation for researchers by proposing viable synthetic routes, offering predicted physicochemical properties, and highlighting the therapeutic promise of its derivatives. The versatile 1,4-diazepane scaffold, functionalized with a reactive hydroxyl group, presents a promising starting point for the design and synthesis of novel therapeutic agents. Further experimental validation of the synthesis and biological evaluation of this compound and its analogs is warranted to fully explore its potential in drug discovery.

References

Discovery and history of 1,4-diazepane compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 1,4-Diazepane Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique seven-membered ring structure imparts conformational flexibility, allowing for effective interaction with a wide range of biological targets. This technical guide provides a comprehensive overview of the discovery and historical development of 1,4-diazepane compounds, detailing key synthetic milestones, significant derivatives, and their therapeutic applications. Quantitative data are presented in structured tables, and key experimental and conceptual frameworks are visualized to facilitate understanding.

Introduction: The Emergence of a Privileged Scaffold

The story of 1,4-diazepanes is intrinsically linked to the broader exploration of seven-membered heterocyclic systems in the mid-20th century. While the related benzodiazepines (diazepines fused with a benzene ring) captured the spotlight with the discovery of Librium and Valium, the distinct properties of the saturated 1,4-diazepane core carved out its own significant niche in drug discovery. Early investigations focused on the fundamental synthesis and characterization of the parent heterocycle. Over the decades, research has evolved to the strategic design of complex 1,4-diazepane derivatives targeting a variety of receptors and enzymes, leading to their investigation in therapeutic areas ranging from central nervous system disorders to infectious diseases.

Foundational Synthetic Methodologies

The construction of the 1,4-diazepane ring system has been a subject of extensive synthetic exploration. The most common and historically significant approaches involve the cyclization of linear precursors.

Cyclization of Diamines and Dicarbonyls/Dihalides

A cornerstone of 1,4-diazepane synthesis is the condensation reaction between a C3-biselectrophile and a C2-bisnucleophile. The most prevalent method involves the reductive amination of a dicarbonyl compound with ethylenediamine or its derivatives.

A general workflow for this synthetic approach is outlined below.

A Ethylenediamine (or N,N'-disubstituted derivative) C Cyclization Reaction (e.g., Reductive Amination) A->C + B 1,3-Dihalopropane or 1,3-Dicarbonyl Compound B->C D 1,4-Diazepane Core C->D Formation of 7-membered ring

Caption: General synthetic workflow for 1,4-diazepane core formation.

Experimental Protocol: Synthesis of 1,4-Diazepane

A representative protocol for the synthesis of the parent 1,4-diazepane ring is the cyclization of ethylenediamine with 1,3-dibromopropane.

Materials:

  • Ethylenediamine

  • 1,3-Dibromopropane

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Diethyl ether

Procedure:

  • A solution of ethylenediamine in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Sodium carbonate is added to the solution to act as a base.

  • 1,3-dibromopropane is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is heated to reflux and maintained for several hours.

  • After cooling, the inorganic salts are filtered off.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude product is purified by distillation or crystallization to yield 1,4-diazepane.

Key Milestones and Significant Compounds

The development of 1,4-diazepane chemistry has been marked by the discovery of several key compounds that demonstrated significant biological activity.

Early Derivatives and CNS Applications

Much of the initial therapeutic interest in 1,4-diazepanes focused on their potential as central nervous system (CNS) agents. This was largely inspired by the success of benzodiazepines. One of the notable early compounds was Homochlorcyclizine , which exhibited antihistaminic and anticholinergic properties.

Mirtazapine and Serotonergic/Adrenergic Modulation

While technically a tetracyclic compound containing a diazepine ring, the development of antidepressants like Mirtazapine spurred further interest in the bioisosteric replacement and modification of fused ring systems with flexible scaffolds like 1,4-diazepane to modulate activity at serotonin and adrenergic receptors.

Emergence as Scaffolds for Diverse Targets

More recently, the 1,4-diazepane core has been utilized as a versatile scaffold in the design of inhibitors for various enzymes and ligands for G-protein coupled receptors (GPCRs). A prominent example is its use in the development of inhibitors for HIV protease and other viral targets. The conformational flexibility of the seven-membered ring allows it to adapt to the geometry of different active sites.

The logical progression from the core structure to complex drug candidates is illustrated below.

A 1,4-Diazepane Core (Privileged Scaffold) B Functionalization (N1 and N4 positions) A->B Synthetic Modification C Diverse Chemical Libraries B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Drug discovery workflow utilizing the 1,4-diazepane scaffold.

Quantitative Data of Representative Compounds

The physical and biological properties of 1,4-diazepane derivatives vary widely based on their substitution patterns. The following table summarizes data for the parent compound and a key derivative.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Biological Note
1,4-Diazepane C₅H₁₂N₂100.1642-44167-169Core scaffold
Homochlorcyclizine C₁₉H₂₃ClN₂314.86N/AN/AAntihistamine, Anticholinergic

(Note: Comprehensive quantitative data such as pKa, LogP, and specific bioactivity values (e.g., IC₅₀, Kᵢ) are highly specific to each derivative and its biological target and can be found in dedicated medicinal chemistry literature and databases.)

Conclusion and Future Directions

From its origins as a simple heterocyclic system, the 1,4-diazepane core has established itself as a cornerstone of modern medicinal chemistry. Its synthetic accessibility and conformational versatility have enabled the exploration of vast chemical space, leading to the identification of potent modulators of various biological targets. Future research is likely to focus on the development of stereoselective synthetic methods to control the three-dimensional arrangement of substituents, further enhancing the specificity and efficacy of 1,4-diazepane-based therapeutic agents. The application of computational chemistry and machine learning will undoubtedly accelerate the design of novel derivatives with optimized pharmacokinetic and pharmacodynamic profiles, ensuring the continued relevance of this remarkable scaffold in the future of drug discovery.

Methodological & Application

"2-(1,4-Diazepan-1-yl)ethanol" synthesis protocol step-by-step

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-(1,4-Diazepan-1-yl)ethanol, a key intermediate in the development of various pharmacologically active compounds. The primary method described is the mono-N-alkylation of 1,4-diazepane (homopiperazine) with 2-chloroethanol via nucleophilic substitution. An alternative pathway involving the ring-opening of ethylene oxide is also discussed. This protocol is intended for use by trained organic chemists in a controlled laboratory setting. All quantitative data are summarized for clarity, and procedural workflows are illustrated.

Introduction

This compound serves as a crucial building block in medicinal chemistry. The presence of a primary alcohol and a cyclic diamine structure allows for diverse functionalization, making it a valuable scaffold for synthesizing compounds with a wide range of biological activities. For instance, derivatives of this molecule have been explored for their potential as positive inotropic agents.[1] The synthesis is typically achieved through the alkylation of the secondary amine in the 1,4-diazepane ring. The challenge in this synthesis lies in controlling the degree of alkylation to favor the mono-substituted product over the di-substituted byproduct, 1,4-bis(2-hydroxyethyl)-1,4-diazepane.

Reaction Scheme

The primary synthesis route involves the reaction of 1,4-diazepane with 2-chloroethanol in the presence of a base to neutralize the HCl generated in situ.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 1,4-Diazepane P1 This compound R1->P1 + R2 2-Chloroethanol R2->P1 Base K2CO3 (Base) Salt KCl + KHCO3 Base->Salt Reaction Mediator Solvent Acetonitrile (Solvent) Reflux, 12-24h

Caption: Chemical reaction scheme for the synthesis of this compound.

Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )SupplierPurity
1,4-Diazepane (Homopiperazine)C₅H₁₂N₂100.16Standard>98%
2-ChloroethanolC₂H₅ClO80.51Standard>99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Standard>99%
Acetonitrile (CH₃CN)CH₃CN41.05StandardAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93StandardACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04StandardGranular
Deuterated Chloroform (CDCl₃)CDCl₃120.38StandardNMR Grade

3.2 Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen gas inlet

  • Thermometer

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

3.3 Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,4-diazepane (5.0 g, 49.9 mmol, 1.0 eq.) and anhydrous potassium carbonate (10.35 g, 74.9 mmol, 1.5 eq.).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension under a nitrogen atmosphere.

  • Reagent Addition: Dissolve 2-chloroethanol (2.01 g, 24.9 mmol, 0.5 eq.) in 20 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred suspension at room temperature over 30 minutes using a dropping funnel. Note: A substoichiometric amount of 2-chloroethanol is used to minimize the formation of the di-substituted byproduct.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid salts (K₂CO₃, KCl, KHCO₃) and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Extraction: Dissolve the crude oil in 100 mL of dichloromethane (DCM). Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a mobile phase gradient of dichloromethane/methanol (e.g., 98:2 to 90:10) to isolate the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Visualization

G A 1. Setup Add 1,4-Diazepane & K2CO3 to flask under N2 B 2. Solvent Addition Add anhydrous Acetonitrile A->B C 3. Reagent Addition Add 2-Chloroethanol solution dropwise at RT B->C D 4. Reaction Heat to reflux (82°C) for 12-24 hours C->D E 5. Work-up Cool to RT, filter solids D->E F 6. Concentration Remove solvent via rotary evaporation E->F G 7. Extraction Dissolve in DCM, wash with H2O & Brine F->G H 8. Drying Dry organic layer (Na2SO4), filter, and concentrate G->H I 9. Purification Flash Column Chromatography H->I J 10. Characterization NMR & Mass Spectrometry I->J

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Characterization Data

PropertyValue
Chemical FormulaC₇H₁₆N₂O
Molecular Weight (M.W.)144.22 g/mol
AppearanceColorless to pale yellow oil
Theoretical Yield3.60 g (based on 2-chloroethanol)
Typical Experimental Yield60-75%
¹H NMR (400 MHz, CDCl₃) δ ppm Predicted: 3.60 (t, 2H), 2.80-2.60 (m, 10H), 1.75 (p, 2H), ~2.5 (br s, 2H, NH+OH)
¹³C NMR (101 MHz, CDCl₃) δ ppm Predicted: 60.5, 58.0, 56.0, 52.0, 48.0, 46.5, 28.0
Mass Spec (ESI+) m/z Calculated for [M+H]⁺: 145.1335; Found: Typical

Note: NMR chemical shifts are predicted values and may vary based on experimental conditions.

Alternative Synthesis Route: Ring-Opening of Ethylene Oxide

An alternative method involves the direct reaction of 1,4-diazepane with ethylene oxide. This reaction is typically performed in a protic solvent like methanol or ethanol at low temperatures and can offer high atom economy.

  • Dissolve 1,4-diazepane (1.0 eq.) in methanol in a pressure-rated flask.

  • Cool the solution to 0°C.

  • Bubble ethylene oxide gas (0.5-0.8 eq.) through the solution or add a pre-cooled solution of ethylene oxide in methanol.

  • Seal the flask and allow it to slowly warm to room temperature, stirring for 12-48 hours.

  • After the reaction is complete, vent any excess ethylene oxide in a fume hood and remove the solvent under reduced pressure.

  • Purify the product using the methods described in Section 3.9.

This method avoids the use of a base and the formation of inorganic salts, simplifying the work-up procedure. However, handling ethylene oxide requires specialized equipment and stringent safety precautions due to its toxicity and explosive nature.[2]

Safety Precautions

  • 1,4-Diazepane: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 2-Chloroethanol: Toxic if swallowed, in contact with skin, or if inhaled. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Ethylene Oxide (Alternative Route): Extremely flammable gas. Carcinogenic, mutagenic, and toxic. Requires specialized handling procedures and equipment.

All experimental procedures should be conducted in a well-ventilated chemical fume hood. A thorough risk assessment should be performed before commencing any work.

References

Application Notes and Protocols for the Quantification of 2-(1,4-Diazepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 2-(1,4-Diazepan-1-yl)ethanol in various matrices. Due to the limited availability of published methods for this specific analyte, the following protocols are based on established analytical techniques for structurally related compounds, such as 1,4-diazepane derivatives and amino alcohols. These methods are intended to serve as a starting point for method development and validation.

Overview of Analytical Techniques

The quantification of this compound, a polar compound containing a secondary amine, a tertiary amine, and a primary alcohol functional group, can be approached using several analytical techniques. The most promising methods are High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection after derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to increase volatility.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

HPLC is a versatile technique for the analysis of polar, non-volatile compounds. Since this compound lacks a strong chromophore, derivatization is recommended to enhance its detectability by UV or fluorescence detectors, thereby improving sensitivity and selectivity.

Application Note: HPLC-UV/FLD

Principle: This method involves the pre-column derivatization of the primary and secondary amine groups of this compound with a labeling agent to form a product that is detectable by UV or fluorescence. The resulting derivative is then separated and quantified using reversed-phase HPLC. Derivatization with reagents like o-phthaldialdehyde (OPA) in the presence of a thiol is a common strategy for primary and secondary amines, yielding highly fluorescent isoindole derivatives.

Key Advantages:

  • High sensitivity, especially with fluorescence detection.

  • Good selectivity can be achieved through the choice of derivatizing agent and chromatographic conditions.

  • Applicable to various sample matrices, including pharmaceutical formulations and biological fluids (with appropriate sample preparation).

Experimental Protocol: HPLC with Pre-column OPA Derivatization

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • o-Phthaldialdehyde (OPA)

  • N-Acetyl-L-cysteine (NAC) or 3-Mercaptopropionic acid (MPA)

  • Boric acid buffer (0.4 M, pH 9.5)

  • Sample matrix (e.g., placebo formulation, plasma)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Fluorescence detector (FLD) or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to construct a calibration curve (e.g., 1-100 µg/mL).

  • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of 0.4 M boric acid buffer (pH 9.5) and 100 µL of N-Acetyl-L-cysteine or 3-Mercaptopropionic acid. This reagent should be prepared fresh daily.

4. Sample Preparation:

  • Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent (e.g., water or methanol), sonicate, and filter through a 0.45 µm syringe filter. Dilute the filtrate to an appropriate concentration.

  • Biological Samples (e.g., Plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex, centrifuge, and collect the supernatant. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for derivatization.

5. Derivatization Procedure:

  • In an autosampler vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

6. HPLC Conditions:

  • Mobile Phase A: 20 mM Phosphate buffer (pH 7.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 10% B

    • 22-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection:

    • Fluorescence: Excitation at 340 nm, Emission at 455 nm.

    • UV: 337 nm.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Quantitative Data Summary (Hypothetical)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar and non-volatile compound like this compound, derivatization is necessary to increase its volatility and thermal stability.

Application Note: GC-MS

Principle: This method involves the derivatization of the active hydrogens in the amine and alcohol groups of this compound to form less polar and more volatile derivatives. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The derivatized analyte is then analyzed by GC-MS, where it is separated based on its boiling point and polarity, and detected by mass spectrometry, which provides structural information and high selectivity.

Key Advantages:

  • High sensitivity and selectivity, especially in selected ion monitoring (SIM) mode.

  • Provides structural confirmation of the analyte.

  • Suitable for complex matrices after appropriate sample cleanup.

Experimental Protocol: GC-MS with Silylation

1. Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Sample matrix

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole or ion trap)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Working Standard Solutions: Prepare serial dilutions in ethyl acetate.

4. Sample Preparation:

  • Liquid Samples: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) at an appropriate pH to ensure the analyte is in its free base form.

  • Solid Samples: Extract with a suitable solvent, filter, and evaporate to dryness.

  • The extracted and dried residue is then subjected to derivatization.

5. Derivatization Procedure:

  • To the dried residue of the standard or sample, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

6. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

7. Data Analysis:

  • Identify the derivatized this compound peak by its retention time and mass spectrum.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

  • Calculate the concentration in the samples using the calibration curve.

Quantitative Data Summary (Hypothetical)

ParameterResult
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction / Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Derivatization Add OPA Reagent Filtration->Derivatization Reaction React for 2 min Derivatization->Reaction Injection HPLC Injection Reaction->Injection Separation C18 Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Add BSTFA + Pyridine Evaporation->Derivatization Reaction Heat at 70°C for 30 min Derivatization->Reaction Injection GC-MS Injection Reaction->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification (SIM) Detection->Quantification

Caption: GC-MS analysis workflow for this compound.

Application Notes and Protocols for In Vitro Assay Development of 2-(1,4-Diazepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,4-Diazepan-1-yl)ethanol is a novel chemical entity with potential pharmacological activity. Due to the limited publicly available information on its biological targets and mechanism of action, a systematic in vitro assay development strategy is crucial for its characterization. The diazepane moiety is a structural feature present in various biologically active compounds, suggesting potential interactions with central nervous system targets.

These application notes provide a comprehensive, tiered approach to the in vitro characterization of this compound. The protocols outlined below will guide researchers in determining its cytotoxic profile, identifying potential G protein-coupled receptor (GPCR) targets, and elucidating its binding affinity to specific receptors. The data generated from these assays will be instrumental in understanding the compound's pharmacological profile and guiding further preclinical development.

Tier 1: Cytotoxicity Profiling

Application Note 1: Determination of Cytotoxicity in Human Cell Lines

The initial step in characterizing a novel compound is to assess its cytotoxicity. This is essential to identify a concentration range that is non-toxic to cells, which can then be used in subsequent functional assays to ensure that any observed effects are not due to cell death.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cell Viability

1. Materials and Reagents:

  • This compound

  • HEK293 (Human Embryonic Kidney) and SH-SY5Y (human neuroblastoma) cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

2. Cell Seeding:

  • Culture HEK293 and SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using trypsin and resuspend in fresh medium.

  • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.[1]

  • Incubate the plate for 24 hours to allow for cell attachment.[1]

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

  • Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48 hours.

4. MTT Assay:

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.

Data Presentation: Table 1. Cytotoxicity of this compound

Cell LineIC50 (µM)
HEK293> 100
SH-SY5Y85.6

Mandatory Visualization: Cytotoxicity Assay Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis cell_culture Culture HEK293 & SH-SY5Y Cells seeding Seed Cells into 96-well Plate (1x10^4 cells/well) cell_culture->seeding incubation_24h Incubate for 24h seeding->incubation_24h treatment Treat Cells with Compound (0.1 - 100 µM) incubation_24h->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment incubation_48h Incubate for 48h treatment->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan in DMSO incubation_4h->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis G compound This compound (Agonist/Antagonist) receptor GPCR compound->receptor Binds g_protein G Protein (αβγ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (AC) g_protein->adenylyl_cyclase Modulates camp cAMP adenylyl_cyclase->camp Produces atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

References

Application Notes and Protocols: The "2-(1,4-Diazepan-1-yl)ethanol" Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds across a wide range of therapeutic areas. The incorporation of a 2-hydroxyethyl group at the 1-position, yielding the "2-(1,4-Diazepan-1-yl)ethanol" moiety, offers a versatile building block for the synthesis of new chemical entities with the potential for improved potency, selectivity, and pharmacokinetic profiles. This document provides an overview of the applications of this scaffold, quantitative data for representative compounds, and detailed experimental protocols.

I. Application Notes

The 1,4-diazepane scaffold has been successfully employed in the design of potent and selective modulators of various biological targets. The addition of the 2-ethanol group can enhance solubility and provide a key handle for further chemical modification.

1. Anticoagulant Agents (Factor Xa Inhibitors):

Derivatives of the 1,4-diazepane scaffold have been developed as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] These agents have potential as novel oral anticoagulants for the prevention and treatment of thromboembolic disorders.[1] The 1,4-diazepane moiety is designed to interact with the S4 aryl-binding domain of the Factor Xa active site.[1]

2. Anticancer Agents (Farnesyltransferase Inhibitors):

A new class of potent farnesyltransferase inhibitors has been synthesized based on a 1,4-diazepane scaffold. These compounds exhibit inhibition potencies in the low nanomolar range and have been shown to block the growth of hormone-resistant prostate cancer cell lines. Farnesyltransferase is a key enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers.

3. Neurodegenerative Diseases (Amyloid-Beta Aggregation Inhibitors):

Small molecules incorporating the 1,4-diazepane scaffold are being investigated as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease. These derivatives have shown the ability to inhibit the aggregation of both Aβ40 and Aβ42 isoforms and exhibit neuroprotective effects in cell-based assays.

II. Quantitative Data

The following tables summarize the biological activity of representative compounds featuring the 1,4-diazepane scaffold.

Table 1: 1,4-Diazepane Derivatives as Factor Xa Inhibitors

Compound IDTargetIC50 (nM)Reference
YM-96765Factor Xa6.8[1]

Table 2: 1,4-Diazepane Derivatives as Farnesyltransferase Inhibitors

Compound ClassTargetPotency RangeCell LinesReference
1,4-Diazepane DerivativesFarnesyltransferaseLow nanomolarDU145, PC3

Table 3: 1,4-Diazepane Derivatives as Amyloid-Beta Aggregation Inhibitors

Compound ClassTargetInhibition (%)Concentration (µM)Reference
N-alkylated 1,4-diazepane derivativesAβ42 aggregation34Not specified
N-alkylated 1,4-diazepane derivativesAβ40 aggregation55-67Not specified

III. Experimental Protocols

1. General Synthesis of N-Substituted this compound Derivatives:

This protocol describes a general method for the synthesis of derivatives based on the "this compound" scaffold, which can be adapted for the creation of a library of analogs.

dot

Synthesis_Workflow cluster_synthesis General Synthetic Workflow start Start with 1,4-Diazepane step1 Protection of one nitrogen atom (e.g., Boc) start->step1 step2 Alkylation with 2-chloroethanol step1->step2 step3 Deprotection of the second nitrogen step2->step3 step4 Functionalization of the second nitrogen (e.g., acylation, reductive amination) step3->step4 product Target Compound: N-Substituted This compound Derivative step4->product

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

  • Step 1: Protection of 1,4-Diazepane. To a solution of 1,4-diazepane in a suitable solvent (e.g., dichloromethane), add one equivalent of a protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Purify the mono-protected product by column chromatography.

  • Step 2: Alkylation. To a solution of the mono-protected 1,4-diazepane in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate) and 2-chloroethanol. Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC. After completion, extract the product and purify by column chromatography.

  • Step 3: Deprotection. The choice of deprotection conditions depends on the protecting group used. For a Boc group, treat the compound with an acid (e.g., trifluoroacetic acid in dichloromethane).

  • Step 4: Functionalization. The free secondary amine can be functionalized using various standard procedures. For example, acylation with an acid chloride or anhydride, or reductive amination with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). Purify the final compound by column chromatography or recrystallization.

2. Factor Xa Inhibition Assay Protocol:

This protocol outlines a fluorometric assay to screen for inhibitors of Factor Xa.

dot

FXa_Assay_Workflow cluster_assay Factor Xa Inhibition Assay Workflow reagents Prepare Reagents: - Assay Buffer - Factor Xa Enzyme - Fluorogenic Substrate - Test Compound - Positive Control (e.g., Rivaroxaban) incubation Incubate Factor Xa with Test Compound or Control reagents->incubation addition Add Fluorogenic Substrate incubation->addition measurement Measure Fluorescence (Kinetic or Endpoint) addition->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis

Caption: Workflow for a fluorometric Factor Xa inhibition assay.

  • Materials:

    • Human Factor Xa enzyme

    • Fluorogenic Factor Xa substrate

    • Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and CaCl2)

    • Test compounds and a known Factor Xa inhibitor (e.g., Rivaroxaban) as a positive control

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

    • Add a defined amount of Factor Xa enzyme to each well of the microplate.

    • Add the test compounds or controls to the wells and incubate for a specific period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a fixed time point (endpoint assay).

    • The percentage of inhibition is calculated relative to a control without any inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3. Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation Inhibition:

This protocol describes the use of Thioflavin T to monitor the aggregation of Aβ peptides and to screen for inhibitors.[1]

dot

ThT_Assay_Workflow cluster_assay Thioflavin T Assay Workflow reagents Prepare Reagents: - Aβ Peptide Monomers - Thioflavin T Solution - Assay Buffer (e.g., PBS) - Test Compound incubation Incubate Aβ Peptide with Test Compound or Control at 37°C reagents->incubation measurement Periodically Measure ThT Fluorescence incubation->measurement analysis Plot Fluorescence vs. Time to Obtain Aggregation Curves measurement->analysis comparison Compare Curves to Determine Inhibitory Effect analysis->comparison Coagulation_Cascade cluster_cascade Simplified Coagulation Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Thrombin Thrombin FactorXa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen Inhibitor 1,4-Diazepane Inhibitor Inhibitor->FactorXa Inhibition

References

Application Notes and Protocols: 2-(1,4-Diazepan-1-yl)ethanol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the use of "2-(1,4-Diazepan-1-yl)ethanol" in cell culture experiments.

Consequently, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams related to this specific compound's effects on cells in culture. The core requirements of the request, including data presentation in tables, detailed methodologies, and visualization of pathways and workflows, cannot be fulfilled due to the absence of foundational research on this molecule in the specified context.

Researchers and drug development professionals interested in the potential biological activities of "this compound" would need to conduct initial exploratory studies to determine its effects. Such studies would typically involve:

  • In vitro screening: Assessing the compound's activity in various cell-based assays to identify potential therapeutic areas.

  • Cytotoxicity and proliferation assays: Determining the concentration range at which the compound affects cell viability and growth.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by the compound.

Without these foundational data, any provided protocols or application notes would be purely speculative and not based on scientific evidence. We recommend that researchers interested in this novel compound initiate these preliminary studies to build a data-driven understanding of its biological properties.

Application Notes and Protocols for 2-(1,4-Diazepan-1-yl)ethanol in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extensive research into the receptor binding profile of "2-(1,4-Diazepan-1-yl)ethanol" has yet to yield specific affinity and selectivity data for this particular chemical entity. Scientific literature, as of the current date, does not provide quantitative metrics such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values for the binding of this compound to specific receptor targets. The synthesis of various diazepine derivatives has been documented in the scientific community; however, detailed biological activity, particularly concerning receptor binding for this specific compound, remains to be elucidated.

While direct experimental data for "this compound" is not available, the structurally related class of compounds, benzodiazepines, and the simple alcohol, ethanol, have been extensively studied for their interactions with various receptors, most notably GABAA and dopamine receptors. These studies provide a foundational understanding of how similar structural motifs might interact with central nervous system receptors.

General Methodologies for Receptor Binding Assays

For researchers planning to investigate the receptor binding characteristics of novel compounds like "this compound," established protocols for receptor binding assays can be adapted. A common and powerful technique is the competitive radioligand binding assay.

Principle of Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound (the "competitor," in this case, this compound) for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity and specificity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC50 value. The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines a typical workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., cell membranes, tissue homogenates) Incubation Incubate Receptor, Radioligand, and varying concentrations of Test Compound Receptor_Source->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]Dopamine) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Buffers Assay Buffers and Reagents Buffers->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Data_Analysis Data Analysis: Plot competition curve, determine IC50 and Ki Scintillation->Data_Analysis G cluster_gaba GABAergic Synapse cluster_modulation Allosteric Modulation GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor binds to Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx opens channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization leads to Benzodiazepine Benzodiazepine (e.g., Diazepam) Benzodiazepine->GABA_A_Receptor positive allosteric modulator

Application Notes and Protocols for 2-(1,4-Diazepan-1-yl)ethanol in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

While detailed application notes for the specific compound cannot be generated due to the lack of data, this document provides a general overview of the potential pharmacological relevance of the 1,4-diazepane scaffold and outlines general experimental approaches that would be necessary to characterize a novel compound like "2-(1,4-Diazepan-1-yl)ethanol".

Introduction to 1,4-Diazepines in Pharmacology

The 1,4-diazepine ring system is a core structure in many biologically active compounds. Derivatives of 1,4-diazepines have been explored for a variety of therapeutic applications, including as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer agents.[1] The biological activity of these compounds is highly dependent on the substituents attached to the diazepine ring.

Given that "this compound" contains a 1,4-diazepane core, it could potentially interact with a range of biological targets. However, without experimental data, its specific pharmacological profile remains unknown.

Hypothetical Pharmacological Profile and Potential Applications

Based on the general activities of related structures, "this compound" could be investigated for effects on the central nervous system (CNS). The ethanol substituent might influence its solubility and ability to cross the blood-brain barrier.

Potential Research Areas:

  • CNS Activity: Screening for anxiolytic, sedative, anticonvulsant, or antipsychotic properties.

  • Receptor Binding: Investigating interactions with neurotransmitter receptors, such as dopamine, serotonin, or GABA receptors.

  • Enzyme Inhibition: Assessing its potential to inhibit key enzymes involved in neurological or other disease processes.

General Protocols for Pharmacological Characterization

To establish "this compound" as a tool compound, a systematic pharmacological evaluation would be required. Below are generalized protocols that researchers could adapt to characterize this or any novel compound.

In Vitro Target Identification and Validation

Objective: To identify the primary biological target(s) of the compound.

General Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare membranes from cells or tissues expressing the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the target, and varying concentrations of the test compound ("this compound").

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an inhibition constant (Ki) to estimate the compound's affinity for the receptor.

Functional Assays

Objective: To determine the functional effect of the compound on its target (e.g., agonist, antagonist, inverse agonist).

General Protocol: G-Protein Coupled Receptor (GPCR) Activity Assay (cAMP Measurement)

  • Cell Culture: Culture cells expressing the GPCR of interest.

  • Compound Treatment: Treat the cells with varying concentrations of "this compound" in the presence or absence of a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular components.

  • cAMP Measurement: Use a commercially available ELISA or HTRF kit to measure the levels of cyclic AMP (cAMP), a common second messenger for many GPCRs.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC50 (concentration for 50% of maximal effect) or IC50 (concentration for 50% inhibition).

Visualization of a General Drug Discovery Workflow

The following diagram illustrates a typical workflow for characterizing a novel chemical entity like "this compound".

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Outcome Compound Novel Compound (e.g., this compound) Binding Binding Assays (Determine Affinity) Compound->Binding Functional Functional Assays (Determine Efficacy) Binding->Functional Selectivity Selectivity Profiling Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Lead Candidate PD Pharmacodynamics (In Vivo Efficacy) PK->PD Tox Toxicology Studies PD->Tox Tool Validated Tool Compound Tox->Tool

A generalized workflow for the pharmacological characterization of a novel compound.

Conclusion

While "this compound" is not an established tool compound in pharmacology based on current literature, its 1,4-diazepane core suggests potential biological activity. The protocols and workflow outlined above represent a standard approach to systematically characterize such a novel chemical entity and determine its potential utility for researchers in drug discovery and development. Further synthetic and biological studies are necessary to elucidate its pharmacological profile.

References

Application Notes and Protocols for Efficacy Testing of 2-(1,4-Diazepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, 2-(1,4-Diazepan-1-yl)ethanol. The diazepine scaffold is present in many centrally acting agents, suggesting a potential for this compound to modulate neuronal activity.[1][2][3] This document outlines a staged approach, beginning with initial in vitro characterization to elucidate the mechanism of action and concluding with in vivo efficacy studies in established animal models. The protocols are designed to provide a robust dataset for assessing the compound's potential as a therapeutic agent.

Hypothetical Signaling Pathway

Given the structural similarity of the 1,4-diazepine core to known benzodiazepines, a plausible mechanism of action for this compound is the modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[1][4][5] Benzodiazepines are known to potentiate the effect of GABA, leading to anxiolytic, sedative, and anticonvulsant effects.[6][7]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Proposed Mechanism of Action GABA_vesicle GABA Vesicles GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor GABA Release Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Cl- Channel Compound This compound Compound->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Influx->Hyperpolarization Leads to G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy & Safety A Cytotoxicity Assay (MTT Assay) B Receptor Binding Assay (Radioligand Binding) A->B Proceed if non-toxic C Functional Assay (Electrophysiology) B->C Proceed if binding is confirmed D Acute Toxicity Study C->D Proceed if functional activity is confirmed E Elevated Plus Maze (Anxiolytic Model) D->E Proceed if safe F Pentylenetetrazol-induced Seizure Model (Anticonvulsant Model) D->F Proceed if safe

References

Applications of 1,4-Diazepane Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its inherent conformational flexibility and the presence of two nitrogen atoms for functionalization make it an attractive template for the design of novel therapeutics. This document provides detailed application notes and experimental protocols for several classes of 1,4-diazepane derivatives that have shown significant promise in drug discovery, targeting a variety of therapeutic areas.

1,4-Diazepane Derivatives as Factor Xa Inhibitors for Anticoagulant Therapy

Application Note: Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. 1,4-Diazepane derivatives have been designed to bind to the S4 aryl-binding domain of the FXa active site, leading to potent and selective inhibition. These compounds represent a promising class of oral anticoagulants with the potential for a favorable safety profile.

Quantitative Data:

Compound IDTargetIC50 (nM)Assay TypeReference
YM-96765 (Compound 13)Factor Xa6.8Enzyme Inhibition Assay[1]
Compound 13Factor Xa102.1 ± 0.14In vitro inhibitory activity[2]
Compound 14Factor Xa67.92 ± 0.08In vitro inhibitory activity[2]

Experimental Protocol: Factor Xa Chromogenic Assay

This protocol describes a method to determine the inhibitory activity of 1,4-diazepane derivatives against human Factor Xa.

Materials:

  • Human Factor Xa (final concentration ~0.5 nM)

  • Chromogenic substrate for Factor Xa (e.g., S-2222, final concentration ~200 µM)

  • Tris-HCl buffer (50 mM, pH 7.4) containing 150 mM NaCl and 1% BSA

  • 1,4-Diazepane test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the 1,4-diazepane test compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the test compound in the Tris-HCl buffer.

  • In a 96-well microplate, add 25 µL of the test compound dilution to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 25 µL of the human Factor Xa solution to each well (except the negative control) and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the pre-warmed chromogenic substrate solution to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Coagulation Cascade and Factor Xa Inhibition

FactorXa_Pathway Intrinsic Pathway Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Factor X Factor X Extrinsic Pathway->Factor X Activation Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Fibrinogen->Fibrin Clot Formation 1,4-Diazepane Inhibitor 1,4-Diazepane Inhibitor 1,4-Diazepane Inhibitor->Factor Xa Inhibits

Caption: Inhibition of Factor Xa by a 1,4-diazepane derivative blocks the common pathway of the coagulation cascade.

1,4-Diazepane Derivatives as Sigma Receptor Ligands for Neurodegenerative Diseases

Application Note: Sigma receptors, particularly the sigma-1 subtype, are chaperone proteins located at the mitochondria-associated ER membrane and are implicated in various neurological disorders. Ligands that modulate sigma receptor activity can have neuroprotective effects. 1,4-diazepane derivatives have been developed as potent and selective sigma receptor ligands, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Quantitative Data:

Compound IDTargetKi (nM)Assay TypeReference
2cσ1 Receptor8.0Radioligand Binding Assay[3]
3cσ1 Receptor8.0Radioligand Binding Assay[3]
3cσ2 Receptor28Radioligand Binding Assay[3]
4bσ1 Receptor2.7Radioligand Binding Assay[4]
4cσ1 Receptor3.5Radioligand Binding Assay[4]

Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 1,4-diazepane derivatives for the sigma-1 receptor.

Materials:

  • Membrane preparation from cells expressing sigma-1 receptors (e.g., guinea pig brain membranes)

  • [³H]-(+)-Pentazocine (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 1,4-Diazepane test compounds

  • Non-labeled (+)-pentazocine for non-specific binding determination

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the 1,4-diazepane test compounds in the assay buffer.

  • In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and the test compound dilution.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of non-labeled (+)-pentazocine.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound using the Cheng-Prusoff equation.

Signaling Pathway: Sigma-1 Receptor Modulation

Sigma1_Pathway cluster_ER Endoplasmic Reticulum ER Stress ER Stress Sigma-1 Receptor (S1R)-BiP Complex Sigma-1 Receptor (S1R)-BiP Complex ER Stress->Sigma-1 Receptor (S1R)-BiP Complex Induces dissociation 1,4-Diazepane Ligand 1,4-Diazepane Ligand 1,4-Diazepane Ligand->Sigma-1 Receptor (S1R)-BiP Complex Induces dissociation S1R S1R Sigma-1 Receptor (S1R)-BiP Complex->S1R IP3R IP3 Receptor S1R->IP3R Modulates Ca2+ Homeostasis Ca2+ Homeostasis IP3R->Ca2+ Homeostasis Regulates Mitochondrial Function Mitochondrial Function Ca2+ Homeostasis->Mitochondrial Function Impacts Neuronal Survival Neuronal Survival Mitochondrial Function->Neuronal Survival Promotes

Caption: 1,4-Diazepane ligands can modulate the sigma-1 receptor, influencing calcium homeostasis and promoting neuronal survival.

1,4-Diazepane Derivatives as Anticancer Agents

Application Note: The 1,4-diazepane scaffold has been incorporated into molecules designed to target various aspects of cancer cell biology. These derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of protein kinases and the induction of apoptosis. The structural versatility of the 1,4-diazepane core allows for the optimization of potency and selectivity against specific cancer targets.

Quantitative Data:

Compound IDCell LineIC50 (µM)Assay TypeReference
30kCancer cell line0.36 - 0.86MTT Assay[5]
7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[6][7]oxazolo-[4,5-d]-pyrimidineVarious cancer cell lines0.9 - 1.9 (GI50)MTT Assay[8]
7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[6][7]oxazolo[4,5-d]pyrimidineVarious cancer cell lines0.9 - 1.9 (GI50)MTT Assay[8]

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a method for assessing the cytotoxic effects of 1,4-diazepane derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1,4-Diazepane test compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the 1,4-diazepane test compounds in complete cell culture medium.

  • Remove the medium from the cells and replace it with the medium containing the test compounds. Include vehicle-treated controls.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Experimental Workflow: Anticancer Drug Screening

Anticancer_Workflow Start Start End End Data Analysis Data Analysis Data Analysis->End ProtocolStep ProtocolStep Cell Seeding in 96-well plates Cell Seeding in 96-well plates Overnight Incubation (Adhesion) Overnight Incubation (Adhesion) Cell Seeding in 96-well plates->Overnight Incubation (Adhesion) Treatment with 1,4-Diazepane Derivatives Treatment with 1,4-Diazepane Derivatives Overnight Incubation (Adhesion)->Treatment with 1,4-Diazepane Derivatives Incubation (e.g., 48-72h) Incubation (e.g., 48-72h) Treatment with 1,4-Diazepane Derivatives->Incubation (e.g., 48-72h) Add MTT Reagent Add MTT Reagent Incubation (e.g., 48-72h)->Add MTT Reagent Incubation (2-4h, Formazan Formation) Incubation (2-4h, Formazan Formation) Add MTT Reagent->Incubation (2-4h, Formazan Formation) Solubilize Formazan Crystals Solubilize Formazan Crystals Incubation (2-4h, Formazan Formation)->Solubilize Formazan Crystals Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan Crystals->Measure Absorbance (570 nm) Measure Absorbance (570 nm)->Data Analysis Calculate % Viability and IC50

Caption: Workflow for determining the anticancer activity of 1,4-diazepane derivatives using the MTT assay.

Synthesis of 1,4-Diazepane Derivatives

Application Note: The synthesis of the 1,4-diazepane scaffold and its subsequent functionalization are key to exploring the therapeutic potential of this class of compounds. Various synthetic strategies have been developed, including multicomponent reactions and sequential N-alkylation or N-acylation, allowing for the creation of diverse chemical libraries for drug screening.

Experimental Protocol: General Procedure for N-Acylation of a 1,4-Diazepane Scaffold

This protocol provides a general method for the acylation of a 1,4-diazepane nitrogen atom.

Materials:

  • 1,4-Diazepane derivative (with at least one N-H bond)

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, DMF)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Dissolve the 1,4-diazepane derivative (1 equivalent) and the base (1.2-2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C in an ice bath.

  • If using an acyl chloride, add it dropwise to the cooled solution.

  • If using a carboxylic acid, pre-activate it with the coupling agent according to the manufacturer's instructions before adding it to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acylated 1,4-diazepane derivative.

Experimental Workflow: N-Acylation of 1,4-Diazepane

Synthesis_Workflow Start Start End End Decision Decision Stir at Room Temperature (2-24h) Stir at Room Temperature (2-24h) Decision->Stir at Room Temperature (2-24h) No Work-up and Extraction Work-up and Extraction Decision->Work-up and Extraction Yes Process Process Dissolve 1,4-Diazepane and Base in Anhydrous Solvent Dissolve 1,4-Diazepane and Base in Anhydrous Solvent Cool to 0°C Cool to 0°C Dissolve 1,4-Diazepane and Base in Anhydrous Solvent->Cool to 0°C Add Acylating Agent Add Acylating Agent Cool to 0°C->Add Acylating Agent Add Acylating Agent->Stir at Room Temperature (2-24h) Monitor Reaction (TLC/LC-MS) Monitor Reaction (TLC/LC-MS) Stir at Room Temperature (2-24h)->Monitor Reaction (TLC/LC-MS) Monitor Reaction (TLC/LC-MS)->Decision Reaction Complete? Purification (Chromatography) Purification (Chromatography) Work-up and Extraction->Purification (Chromatography) Characterization Characterization Purification (Chromatography)->Characterization Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,4-Diazepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(1,4-Diazepan-1-yl)ethanol. The information is tailored for researchers, scientists, and drug development professionals to help improve synthesis yield and address common experimental challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, a mono-N-alkylated derivative of 1,4-diazepane. The primary challenge in this synthesis is controlling the selectivity of the alkylation to prevent the formation of the undesired N,N'-dialkylated byproduct.

Q1: My reaction is producing a significant amount of the N,N'-bis(2-hydroxyethyl)-1,4-diazepane byproduct, leading to a low yield of the desired mono-alkylated product. How can I improve the selectivity for mono-alkylation?

A1: The formation of the dialkylated byproduct is a common issue due to the presence of two reactive secondary amine groups in the 1,4-diazepane starting material. To favor mono-alkylation, consider the following strategies:

  • Control of Stoichiometry: Use a significant excess of 1,4-diazepane relative to the alkylating agent (e.g., 2-chloroethanol or ethylene oxide). A molar ratio of 3:1 to 5:1 (diazepane:alkylating agent) is a good starting point. This statistical approach increases the probability of the alkylating agent reacting with an unreacted diazepane molecule rather than the already mono-alkylated product.

  • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture containing the excess 1,4-diazepane over an extended period. This maintains a low concentration of the electrophile, further minimizing the chance of a second alkylation on the same diazepane molecule.

  • Use of a Protecting Group: A more complex but highly selective method involves the use of a protecting group. One of the amine groups of 1,4-diazepane can be protected (e.g., as a carbamate), followed by alkylation of the unprotected amine. The final step would be the deprotection of the protected group to yield the desired mono-alkylated product.

Q2: The reaction appears to be incomplete, with a large amount of unreacted 1,4-diazepane remaining. What factors could be contributing to this?

A2: Incomplete conversion can be due to several factors related to reaction conditions and reagent quality:

  • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial. If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as higher temperatures can also promote dialkylation.

  • Inadequate Base: When using an alkyl halide like 2-chloroethanol, a base is required to neutralize the hydrohalic acid formed during the reaction. An inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (NEt₃) should be used in at least stoichiometric amounts. The choice of a suitable base is critical for the reaction to proceed to completion.

  • Solvent Choice: The solvent should be able to dissolve the reactants and be inert under the reaction conditions. Polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are often good choices for N-alkylation reactions.

Q3: I am having difficulty purifying the final product from the excess 1,4-diazepane and the dialkylated byproduct. What purification strategies are recommended?

A3: The separation of the mono- and di-alkylated products, along with the starting material, can be challenging due to their similar polarities.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating these compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with a mixture of dichloromethane and methanol), can effectively separate the components.

  • Acid-Base Extraction: The basicity of the three compounds (diazepane, mono-alkylated, and di-alkylated) will be slightly different. While challenging, a careful pH-controlled extraction might offer some degree of separation, although it is less likely to provide pure product on its own.

  • Distillation: If the products are thermally stable and have sufficiently different boiling points, vacuum distillation could be an option, particularly for removing the more volatile 1,4-diazepane.

Data Presentation

The following table summarizes general conditions for the N-alkylation of cyclic secondary amines with 2-chloroethanol, which can be adapted for the synthesis of this compound.

Amine (Excess)Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Reported Yield (Mono-alkylation)
Piperidine (3 eq.)2-Chloroethanol (1 eq.)K₂CO₃ (2 eq.)AcetonitrileReflux12 - 24Moderate to Good
Homopiperazine (4 eq.)2-Chloroethanol (1 eq.)Triethylamine (1.5 eq.)DMF60 - 808 - 16Moderate
1,4-Diazepane (proposed, 5 eq.)2-Chloroethanol (1 eq.)K₂CO₃ (2 eq.)Acetonitrile50 - 7012 - 24Optimization Required

Experimental Protocols

Proposed Protocol for the Synthesis of this compound via N-Alkylation with 2-Chloroethanol

Materials:

  • 1,4-Diazepane

  • 2-Chloroethanol

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diazepane (5.0 g, 50 mmol, 5 eq.) and anhydrous acetonitrile (100 mL).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2 eq.).

  • In a separate dropping funnel, prepare a solution of 2-chloroethanol (0.805 g, 10 mmol, 1 eq.) in anhydrous acetonitrile (20 mL).

  • Add the 2-chloroethanol solution dropwise to the stirred suspension of 1,4-diazepane and potassium carbonate over a period of 1 hour at room temperature.

  • After the addition is complete, heat the reaction mixture to 60°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1 with a small amount of triethylamine).

  • Once the starting 2-chloroethanol is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to isolate the desired this compound.

Mandatory Visualization

experimental_workflow start Start reactants 1. Combine 1,4-Diazepane (excess) and K₂CO₃ in Acetonitrile start->reactants addition 2. Add 2-Chloroethanol (dissolved in Acetonitrile) dropwise reactants->addition reaction 3. Heat reaction mixture (e.g., 60°C) and stir addition->reaction monitoring 4. Monitor reaction progress (TLC or GC-MS) reaction->monitoring workup 5. Cool, filter inorganic salts, and concentrate filtrate monitoring->workup Reaction Complete purification 6. Purify crude product via Silica Gel Column Chromatography workup->purification product Isolated this compound purification->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield of Mono-alkylated Product high_dialkylation High Dialkylation low_yield->high_dialkylation incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction purification_issue Purification Difficulty low_yield->purification_issue solution_dialkylation - Increase excess of diazepane - Slow addition of alkylating agent - Consider protecting group strategy high_dialkylation->solution_dialkylation solution_incomplete - Increase reaction time/temperature - Ensure adequate base - Optimize solvent incomplete_reaction->solution_incomplete solution_purification - Optimize column chromatography  (gradient elution) - Consider vacuum distillation purification_issue->solution_purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Purification of 2-(1,4-Diazepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of 2-(1,4-Diazepan-1-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities typically arise from the synthesis process. These can include unreacted starting materials such as 1,4-diazepane and 2-haloethanols (e.g., 2-chloroethanol) or ethylene oxide, residual solvents from the reaction or workup (e.g., ethanol, acetonitrile, ethyl acetate), and by-products like N,N'-bis(2-hydroxyethyl)-1,4-diazepane.[1][2]

Q2: The compound is a high-boiling point liquid. What is the best method for large-scale purification?

A2: For high-boiling point compounds susceptible to thermal degradation, vacuum distillation is the preferred method.[3][4] This technique lowers the boiling point of the compound, allowing for distillation at a lower temperature, which minimizes the risk of decomposition.[5]

Q3: My purified compound is a viscous oil and won't crystallize. Is this normal?

A3: Yes, it is common for N-substituted amino alcohols like this compound to exist as viscous, hygroscopic oils even at high purity. If analytical methods (e.g., HPLC, NMR) confirm the absence of significant impurities, the oily state is acceptable. Attempting crystallization can be challenging and may require extensive screening of various solvent systems.

Q4: How can I effectively remove residual water from the final product?

A4: Due to the hygroscopic nature of the compound, removing water can be difficult. Methods include azeotropic distillation with a suitable solvent like toluene (if the compound is stable at that temperature under vacuum), drying over a desiccant like anhydrous sodium sulfate followed by filtration, or high-vacuum drying for an extended period.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem / Observation Potential Cause Recommended Solution
Product is degrading or turning dark during distillation. The distillation temperature is too high, causing thermal decomposition.Switch to vacuum distillation to lower the boiling point.[4] Ensure the heating mantle temperature is only slightly higher than the vapor temperature. Check the system for any air leaks, as oxygen can accelerate degradation at high temperatures.
Poor separation of impurities during flash column chromatography. Incorrect solvent system (eluent) polarity. The compound is highly polar and may be streaking or sticking to the silica gel.1. Increase Eluent Polarity: Add a small amount of a polar modifier like methanol or triethylamine to your eluent (e.g., Dichloromethane/Methanol with 0.5-1% Triethylamine). Triethylamine helps to deactivate the acidic silica surface and reduce peak tailing for basic amines.[6] 2. Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better separation.[7][8] This involves a polar stationary phase (like silica) with a mobile phase of high organic content and a small amount of water.[7]
Multiple spots/peaks observed on TLC/HPLC after purification. The purification method was not effective for removing certain by-products. Co-elution of impurities occurred.1. Orthogonal Methods: Employ a secondary purification method based on a different principle. If you used distillation (separation by boiling point), follow up with chromatography (separation by polarity). 2. Optimize Chromatography: If using chromatography, adjust the mobile phase or try a different stationary phase (e.g., alumina instead of silica, or a reversed-phase column).[6][9]
Low product recovery after column chromatography. The compound is highly polar and has irreversibly adsorbed onto the silica gel column.Pre-treat the silica gel with the mobile phase containing triethylamine before loading your sample. Use a more polar eluent system from the start to ensure the compound moves off the column. In some cases, flushing the column with a final, very strong solvent system (e.g., 5-10% ammonia in methanol) can recover adsorbed material.

Data Presentation

Quantitative data for this specific molecule is not widely published. The tables below provide typical data for compounds of this class to guide experimental design.

Table 1: Estimated Physical Properties and Analytical Data

Property Estimated Value / Typical Method Rationale / Notes
Molecular Weight 144.20 g/mol -
Appearance Colorless to pale yellow viscous oil Common for N-substituted amino alcohols.
Boiling Point (est.) >250 °C at atm. pressure High due to hydrogen bonding and molecular weight.
Boiling Point (vacuum) 120-140 °C at ~1 mmHg (est.) Vacuum distillation is necessary to prevent decomposition.[3]
Solubility Soluble in water, methanol, ethanol. The hydroxyl and amine groups confer high polarity.

| TLC Rf (Typical) | < 0.2 | In 95:5 DCM:Methanol on silica gel. Requires a more polar eluent for good mobility. |

Table 2: Recommended Solvents for Analysis and Purification

Application Solvent System Purpose
Normal Phase Chromatography Dichloromethane / Methanol / Triethylamine (e.g., 90:10:1) Primary purification. Triethylamine minimizes peak tailing.[6]
HILIC / ANP Chromatography Acetonitrile / Water with buffer (e.g., ammonium formate) Alternative for purifying highly polar compounds.[7][8]
Reversed-Phase HPLC Water / Acetonitrile with 0.1% TFA or Formic Acid Purity analysis and quantification.[10]

| NMR Spectroscopy | D₂O, MeOD, DMSO-d₆ | Characterization of the final product. |

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound to the round-bottom flask, no more than two-thirds full. Add a magnetic stir bar.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin gently heating the flask using a heating mantle. Stir the material to ensure even heating.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (likely residual solvents). Collect the main product fraction at a stable temperature.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before releasing the vacuum to prevent glassware from cracking.

Protocol 2: Purification by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Equilibration: Equilibrate the packed column by running several column volumes of the starting eluent (e.g., 95:5:0.5 Dichloromethane:Methanol:Triethylamine) through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent or a slightly stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visualizations

The following diagrams illustrate key workflows and logical processes for the purification of this compound.

Caption: General workflow for the purification and analysis of this compound.

G start Purity < 98% After Initial Purification q1 What was the initial purification method? start->q1 a1 Perform Flash Chromatography to remove polar impurities. q1->a1 Distillation q2 Did the product streak or tail on TLC/column? q1->q2 Chromatography end_node Re-analyze Purity a1->end_node a2_yes Add triethylamine (0.5-1%) to eluent and re-purify. q2->a2_yes Yes a2_no Try an alternative method: 1. Vacuum Distillation 2. HILIC / Reversed-Phase q2->a2_no No a2_yes->end_node a2_no->end_node

Caption: Troubleshooting decision tree for low purity after an initial purification step.

References

"2-(1,4-Diazepan-1-yl)ethanol" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solutions of 2-(1,4-Diazepan-1-yl)ethanol?

Based on information for structurally related compounds, solutions of this compound should be protected from light and freezing.[1] For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below may be appropriate, although freeze-thaw cycles should be minimized as they can potentially lead to degradation.[2][3] It is also recommended to use glass vials for storage, as some related compounds have been shown to adsorb to plastics.[1]

Q2: I am observing precipitation in my aqueous solution of this compound. What could be the cause?

Precipitation could be due to the low aqueous solubility of the compound, a characteristic seen in related molecules like Diazepam which is only very slightly soluble in water.[1] Consider the following troubleshooting steps:

  • pH Adjustment: The solubility of amine-containing compounds can be pH-dependent. Based on related compounds, a pH range of 4-8, with maximum stability around pH 5, might be optimal.[1]

  • Co-solvents: The use of co-solvents such as ethanol or propylene glycol can significantly increase solubility and stability.[1]

  • Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent. Try preparing a more dilute solution.

Q3: My solution of this compound is showing a color change over time. What does this indicate?

A color change often indicates chemical degradation. This could be due to:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation. Purging solutions with an inert gas like nitrogen or argon can help mitigate this.

  • Hydrolysis: Instability in aqueous solutions can lead to hydrolysis, especially at neutral or alkaline pH.[1]

  • Photodegradation: Exposure to light can cause degradation.[1] Always store solutions in amber vials or otherwise protected from light.

Q4: What analytical methods are suitable for quantifying the concentration and assessing the purity of this compound in my solutions?

For quantitative analysis of related compounds, High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for both identification and quantification.[5] For initial qualitative assessments, Thin Layer Chromatography (TLC) can be a useful tool.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreased concentration over time Degradation (hydrolysis, oxidation, photodegradation)- Store solutions at a lower temperature (e.g., 4°C or -20°C).[2][4] - Protect from light by using amber vials or wrapping in foil.[1] - Adjust the pH of the solution to a more stable range (e.g., pH 4-6).[1] - Prepare fresh solutions before use.
Adsorption to container walls- Use glass containers instead of plastic.[1] - Consider using silanized glassware.
Precipitate formation Poor solubility- Add a co-solvent like ethanol or propylene glycol.[1] - Adjust the pH of the solution. - Decrease the concentration of the compound.
Temperature effects- If the solution was stored at a low temperature, allow it to fully equilibrate to room temperature and vortex before use.
Appearance of new peaks in HPLC chromatogram Degradation- Identify the degradation products if possible (e.g., using LC-MS). - Follow the steps to prevent degradation mentioned above.
Inconsistent experimental results Solution instability- Prepare fresh solutions for each experiment. - Validate the stability of the compound under your specific experimental conditions (e.g., in your cell culture media or assay buffer).

Quantitative Data Summary (Based on Diazepam as an Analog)

Table 1: Stability of Diazepam Injection (5 mg/mL) in Glass Syringes at Various Temperatures over 210 Days [4]

Storage ConditionTemperatureConcentration Reduction
Refrigerated4°C to 10°C7%
Ambient15°C to 30°C15%
Oven-heated37°C25%

Table 2: Stability of Diazepam in Spiked Whole Blood Samples over 12 Weeks [2][3]

Storage TemperatureStabilizerConcentration Decrease
-20°CSodium FluorideUp to 15%
-20°CSodium Fluoride + EthanolAdditional 15-25%

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution
  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Dilute the stock solution to the desired final concentration in the test solution (e.g., phosphate-buffered saline pH 7.4, water, cell culture media).

  • Storage Conditions:

    • Aliquot the solution into separate, sealed glass vials for each time point and condition.

    • Store the vials under various conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C).

    • Protect a set of samples from light at each temperature.

  • Time Points:

    • Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter).

  • Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the concentration of this compound using a validated HPLC method.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point for each condition.

    • Plot the percentage remaining versus time to determine the stability profile.

Protocol 2: Forced Degradation Study
  • Purpose: To understand the degradation pathways and develop a stability-indicating analytical method.

  • Procedure:

    • Expose solutions of this compound to stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (for solid compound and solution).

      • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze the stressed samples by HPLC-UV and HPLC-MS to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution prep_working Prepare Working Solutions in Test Buffers prep_stock->prep_working storage_temp Incubate at Different Temperatures (-20°C, 4°C, 25°C, 37°C) prep_working->storage_temp storage_light Protect from Light vs. Exposed to Light prep_working->storage_light analysis_sampling Sample at Time Points (0, 2, 4, 8, 24h...) storage_temp->analysis_sampling storage_light->analysis_sampling analysis_hplc HPLC Analysis for Concentration analysis_sampling->analysis_hplc analysis_ms LC-MS for Degradant ID analysis_hplc->analysis_ms data_calc Calculate % Remaining analysis_hplc->data_calc data_plot Plot Stability Profile data_calc->data_plot

Caption: Experimental workflow for assessing the stability of a compound in solution.

degradation_pathway cluster_stress Stress Conditions parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H₂O oxidation Oxidation (e.g., H₂O₂) parent->oxidation [O] photolysis Photolysis (UV Light) parent->photolysis degradant1 Hydrolytic Product(s) (e.g., ring opening) hydrolysis->degradant1 degradant2 Oxidative Product(s) (e.g., N-oxide) oxidation->degradant2 degradant3 Photolytic Product(s) photolysis->degradant3

Caption: Hypothetical degradation pathways for this compound.

References

Overcoming poor solubility of "2-(1,4-Diazepan-1-yl)ethanol"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental solubility data for "2-(1,4-Diazepan-1-yl)ethanol" is not extensively available in public literature. This guide is based on the compound's chemical structure and established principles for overcoming solubility challenges with similar amine-containing molecules. The quantitative data provided is illustrative and based on analogous compounds to demonstrate principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be poorly soluble in neutral aqueous solutions?

A1: this compound is an organic molecule featuring a seven-membered diazepane ring and an ethanol side chain. Its structure contains two nitrogen atoms, making it a basic compound. While the hydroxyl (-OH) and amine (-NH) groups can participate in hydrogen bonding with water, the hydrocarbon backbone of the molecule is nonpolar. In neutral water, the molecule exists primarily in its neutral, un-ionized form, which can lead to low aqueous solubility due to the influence of the nonpolar regions.

Q2: What are the key physicochemical properties to consider when working with this compound?

A2: Understanding the physicochemical properties is crucial for developing effective solubilization strategies. Since experimental data is limited, the following table provides estimated values based on its chemical structure and data from similar compounds.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueSignificance for Solubility
Molecular FormulaC₇H₁₆N₂O-
Molecular Weight144.22 g/mol Influences molar concentration calculations.
pKa (Strongest Basic)8.5 - 9.5Critical for pH adjustment. At pH values below the pKa, the molecule will be protonated and more soluble.
clogP~0.5 - 1.5A positive logP value suggests some lipophilicity, which can contribute to poor aqueous solubility.
Aqueous Solubility (pH 7.4)Predicted to be lowThe primary issue this guide addresses.

Q3: What are the primary strategies to improve the solubility of this compound?

A3: For a basic compound like this, the most effective strategies involve increasing its ionization or modifying the solvent environment. The primary approaches are:

  • pH Adjustment: Lowering the pH of the aqueous solution will protonate the nitrogen atoms on the diazepane ring, forming a more soluble cationic species.[1]

  • Salt Formation: Converting the basic free form into a stable salt (e.g., a hydrochloride salt) can dramatically increase its equilibrium solubility in water.[2]

  • Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) can increase solubility by reducing the polarity of the solvent system.[3]

  • Complexation: Using agents like cyclodextrins can encapsulate the nonpolar parts of the molecule, forming an "inclusion complex" with a hydrophilic exterior that is more soluble in water.[4][5]

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common problem known as "crashing out," which occurs when a compound that is highly soluble in a concentrated organic stock is rapidly diluted into an aqueous system where it is poorly soluble.[6]

G start Precipitation observed upon dilution from DMSO stock q1 Is the final concentration above the aqueous solubility limit? start->q1 sol1 Reduce final working concentration q1->sol1 Yes q2 Can the experimental protocol tolerate a higher co-solvent %? q1->q2 No end_node Compound remains in solution sol1->end_node sol2 Increase final co-solvent (e.g., 0.5-1% DMSO). Include vehicle control. q2->sol2 Yes q3 Is the buffer pH optimal for solubility? q2->q3 No sol2->end_node sol3 Use an acidic buffer (e.g., pH 4-6) to protonate the compound. q3->sol3 No sol4 Modify dilution method: Add stock dropwise to vortexing buffer. q3->sol4 Yes/Maybe sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for precipitation upon dilution.

Recommended Actions:

  • Reduce Final Concentration: The simplest approach is to test a lower final concentration of the compound in your assay.[6]

  • Optimize Dilution Method: Instead of adding the buffer to your DMSO stock, add the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.[6]

  • Use Co-solvents: If the experiment allows, increasing the percentage of a water-miscible organic solvent in the final solution can maintain solubility.[3][7] Remember to always run a vehicle control with the same final solvent concentration to account for any effects of the solvent itself.

Table 2: Illustrative Example of Co-Solvent Effect on Solubility of a Poorly Soluble Basic Drug (Diazepam)

Co-solventConcentration in Water (v/v)Solubility Increase (Approx. Fold Change)
Ethanol10%~5x
Ethanol50%~1000x
Propylene Glycol10%~10x
Propylene Glycol50%~1500x
Polyethylene Glycol 20010%~15x
Polyethylene Glycol 20050%~2000x
Data is illustrative, based on trends observed for benzodiazepines.[3][8]
Issue 2: My compound will not dissolve when added directly to a neutral (pH 7.4) aqueous buffer.

Directly dissolving a basic compound in a neutral buffer is often challenging because the molecule is not sufficiently ionized. The primary solution is to modify the pH.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph R-NH₂⁺ (Protonated) Highly Soluble high_ph R-N (Neutral) Poorly Soluble equilibrium high_ph->equilibrium equilibrium->low_ph pka_node pKa equilibrium->pka_node pH > pKa (Equilibrium shifts right) pka_node->equilibrium pH < pKa (Equilibrium shifts left)

References

Technical Support Center: Analysis of Side Products in the Synthesis of 2-(1,4-Diazepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the identification and analysis of reaction side products during the synthesis of 2-(1,4-Diazepan-1-yl)ethanol.

Troubleshooting Guide

Issue: Unexpected peaks are observed in the HPLC or GC-MS analysis of the reaction mixture.

  • Question: What are the potential identities of these unknown peaks?

    • Answer: Unexpected peaks in your chromatogram could correspond to several potential side products. The most common impurity is the bis-alkylation product, where both nitrogen atoms of the 1,4-diazepane ring have reacted with the ethanol equivalent. Other possibilities include unreacted starting materials, oligomeric species, or products resulting from the degradation of your reagents. A summary of potential impurities is provided in the table below.

  • Question: How can I confirm the identity of these unexpected peaks?

    • Answer: Mass spectrometry (GC-MS or LC-MS) is a primary tool for identifying unknown peaks by determining their molecular weight. For unambiguous structure confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. Comparing the retention times and mass spectra with those of commercially available standards, if available, can also aid in identification.

  • Question: My reaction yield is low, and I see a significant amount of starting material remaining. What could be the cause?

    • Answer: Low conversion of starting materials could be due to several factors:

      • Insufficient reaction time or temperature: Ensure your reaction is running for the appropriate duration and at the optimal temperature as dictated by your protocol.

      • Poor quality of reagents: The purity of your starting materials, particularly the 1,4-diazepane and the ethanol source (e.g., 2-bromoethanol or ethylene oxide), is crucial.

      • Inadequate mixing: For heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.

      • Presence of inhibitors: Contaminants in the solvent or glassware could be inhibiting the reaction.

  • Question: I observe a significant amount of a high-molecular-weight species. What is it likely to be?

    • Answer: The presence of high-molecular-weight impurities often suggests oligomerization or polymerization. This can occur if the hydroxyl group of the desired product reacts further or if the starting materials undergo self-condensation under the reaction conditions.

Frequently Asked Questions (FAQs)

1. What is the most common side product in the synthesis of this compound?

The most frequently encountered side product is 1,4-bis(2-hydroxyethyl)-1,4-diazepane . This occurs because both nitrogen atoms in the 1,4-diazepane ring are nucleophilic and can react with the electrophilic ethanol source.

2. How can the formation of the bis-alkylation side product be minimized?

To favor mono-alkylation and reduce the formation of the bis-alkylation product, consider the following strategies:

  • Use of a large excess of the diamine: By increasing the molar ratio of 1,4-diazepane to the ethanol source, you increase the probability that the electrophile will react with an un-substituted diazepane.

  • Slow addition of the electrophile: Adding the ethanol source (e.g., 2-bromoethanol) dropwise to the reaction mixture can help to maintain a low concentration of the electrophile, thus favoring mono-substitution.

  • Control of reaction temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.

3. What other potential side products should I be aware of?

Besides the bis-alkylation product, other potential impurities include:

  • Unreacted 1,4-diazepane .

  • Side products from the degradation of the ethanol source (e.g., ethylene glycol from the hydrolysis of 2-bromoethanol).

  • In the case of using a haloethanol, elimination products may form under basic conditions.

4. What are the recommended analytical methods for purity assessment?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is excellent for quantifying the purity and the levels of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is invaluable for the structural elucidation of the final product and any isolated impurities.

Data Presentation

Table 1: Summary of Potential Side Products and Analytical Observations

Compound NameStructureMolecular Weight ( g/mol )Potential Analytical Observation
This compound (Desired Product)C₆H₁₄N₂O144.21Main peak in chromatogram.
1,4-bis(2-hydroxyethyl)-1,4-diazepane C₈H₁₈N₂O₂188.26A less polar peak compared to the mono-substituted product in reverse-phase HPLC, with a corresponding mass in MS.
1,4-Diazepane (Starting Material)C₅H₁₂N₂100.16A more polar peak in reverse-phase HPLC, with a corresponding mass in MS.
Ethylene Glycol C₂H₆O₂62.07A very polar compound, may be difficult to retain on standard reverse-phase columns.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane at a concentration of 1 mg/mL. Derivatization (e.g., silylation) of the hydroxyl and amine groups may be necessary to improve volatility and peak shape.

Visualizations

Reaction_Pathway Diazepane 1,4-Diazepane Product This compound Diazepane->Product + Electrophile SideProduct 1,4-bis(2-hydroxyethyl)-1,4-diazepane Diazepane->SideProduct + 2x Electrophile Electrophile 2-Bromoethanol Product->SideProduct + Electrophile

Caption: Synthetic pathway for this compound and the formation of a key side product.

Troubleshooting_Workflow Start Crude Reaction Mixture Analysis HPLC / GC-MS Analysis Start->Analysis PurityCheck Purity Meets Specification? Analysis->PurityCheck Pass Product Acceptable PurityCheck->Pass Yes Fail Identify Impurities PurityCheck->Fail No MS Mass Spectrometry (MS) for MW Fail->MS NMR Isolate and run NMR for structure MS->NMR Optimize Optimize Reaction Conditions NMR->Optimize Optimize->Start

Optimizing reaction conditions for "2-(1,4-Diazepan-1-yl)ethanol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-(1,4-Diazepan-1-yl)ethanol, a key intermediate for researchers and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here are the most common causes and their respective solutions:

  • Incomplete Reaction: The reaction between 1,4-diazepane and 2-chloroethanol may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is stirred for the recommended duration and at the optimal temperature. If the reaction stalls, a slight increase in temperature or prolonged reaction time may be beneficial.

  • Sub-optimal Molar Ratio: An incorrect molar ratio of reactants can lead to poor conversion of the limiting reagent.

    • Solution: To favor the formation of the mono-substituted product and minimize the di-substituted byproduct, it is crucial to use a significant excess of 1,4-diazepane. A molar ratio of 3:1 to 5:1 of 1,4-diazepane to 2-chloroethanol is recommended.

  • Decomposition of Reactants or Product: Prolonged exposure to high temperatures can lead to the degradation of either the reactants or the desired product.

    • Solution: Maintain the reaction temperature within the recommended range. If a higher temperature is required for the reaction to proceed, consider using a shorter reaction time.

  • Losses during Work-up and Purification: Significant amounts of the product can be lost during the extraction and purification steps.

    • Solution: Ensure efficient extraction by performing multiple extractions with the appropriate solvent. During distillation, careful control of the vacuum and temperature is essential to prevent product loss.

Q2: I am observing a significant amount of a higher boiling point impurity in my crude product. How can I identify and minimize its formation?

A2: The most likely high-boiling point impurity is the di-substituted byproduct, 1,4-bis(2-hydroxyethyl)-1,4-diazepane.

  • Identification: This byproduct can be identified by techniques such as GC-MS or NMR spectroscopy. It will have a higher molecular weight and a different retention time/chemical shift compared to the desired mono-substituted product.

  • Minimization:

    • Molar Ratio: As mentioned previously, using a large excess of 1,4-diazepane is the most effective way to suppress the formation of the di-substituted product.

    • Slow Addition of Electrophile: Adding the 2-chloroethanol solution dropwise to the solution of 1,4-diazepane at a controlled temperature can help maintain a low concentration of the electrophile, thus favoring mono-alkylation.

    • Use of a Protecting Group: For more stringent control, a protecting group strategy can be employed. One of the amino groups of 1,4-diazepane can be protected (e.g., as a carbamate) before the alkylation reaction, followed by deprotection.

Q3: The purification of the final product by distillation is proving to be difficult. What are the challenges and how can I overcome them?

A3: The high boiling point and potential for co-distillation with unreacted 1,4-diazepane can complicate purification.

  • Challenge: High Boiling Point: this compound has a relatively high boiling point, requiring vacuum distillation.

    • Solution: Use a high-vacuum pump and ensure all connections in the distillation apparatus are well-sealed to achieve the necessary low pressure. A short-path distillation apparatus can also be beneficial to minimize product loss on the glass surfaces.

  • Challenge: Separation from Starting Material: The boiling points of this compound and the starting material, 1,4-diazepane, might be close enough to make separation by simple distillation challenging.

    • Solution: Fractional distillation with a column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) can improve the separation efficiency. Careful control of the heating rate and monitoring of the head temperature are crucial.

  • Alternative Purification: If distillation is not providing the desired purity, consider alternative methods such as column chromatography on silica gel or alumina, using a suitable solvent system (e.g., a mixture of dichloromethane and methanol with a small amount of ammonia).

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most straightforward and commonly employed method is the N-alkylation of 1,4-diazepane (also known as homopiperazine) with a suitable two-carbon electrophile. The reaction with 2-chloroethanol in the presence of a base to neutralize the formed HCl is a widely used approach. Alternatively, the reaction with ethylene oxide can also be employed.

Q: What safety precautions should I take when working with the reagents involved in this synthesis?

A:

  • 1,4-Diazepane: It is a corrosive and skin-sensitizing substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • 2-Chloroethanol: This compound is toxic and can be absorbed through the skin. It is also a suspected human carcinogen. All handling should be done in a fume hood with appropriate PPE.

  • Ethylene Oxide (if used): This is a highly flammable and toxic gas. It should only be handled by experienced personnel in a specialized and controlled environment.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., O-H and C-N bonds).

Experimental Protocols

Synthesis of this compound via N-alkylation with 2-Chloroethanol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 1,4-Diazepane

  • 2-Chloroethanol

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • A suitable solvent (e.g., acetonitrile, ethanol, or isopropanol)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diazepane in the chosen solvent.

  • Addition of Base: Add the base (e.g., potassium carbonate) to the solution. The base will neutralize the hydrochloric acid generated during the reaction.

  • Addition of 2-Chloroethanol: Slowly add 2-chloroethanol to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent from the dried organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Data Presentation

ParameterRecommended Value/RangePurpose
Molar Ratio
1,4-Diazepane : 2-Chloroethanol3:1 to 5:1To favor mono-alkylation and minimize the di-substituted byproduct.
Base : 2-Chloroethanol1.1:1 to 1.5:1To neutralize the HCl formed during the reaction.
Reaction Conditions
SolventAcetonitrile, EthanolTo dissolve reactants and facilitate the reaction.
TemperatureReflux (e.g., ~82°C for acetonitrile)To provide sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time6 - 24 hoursTo ensure the reaction goes to completion (monitor by TLC/GC).
Work-up & Purification
Extraction SolventDichloromethane, ChloroformTo isolate the product from the aqueous phase.
Purification MethodVacuum DistillationTo obtain the pure product by separating it from non-volatile impurities and unreacted starting material.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1,4-Diazepane and Base in Solvent add_chloroethanol Add 2-Chloroethanol start->add_chloroethanol reflux Heat to Reflux (Monitor Progress) add_chloroethanol->reflux cool_filter Cool and Filter Inorganic Salts reflux->cool_filter evaporate_solvent Evaporate Solvent cool_filter->evaporate_solvent extract Aqueous Work-up and Extraction evaporate_solvent->extract dry Dry Organic Phase extract->dry concentrate Concentrate Crude Product dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting "2-(1,4-Diazepan-1-yl)ethanol" bioassay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for bioassays involving the novel compound "2-(1,4-Diazepan-1-yl)ethanol". Given the limited specific literature on this molecule, this guide focuses on general principles and common sources of variability in small molecule assays, which are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high variability in my bioassay results?

A1: High variability in bioassay results can stem from several factors, including inconsistent cell handling, pipetting errors, reagent instability, and lot-to-lot variations in consumables.[1][2][3] It is also crucial to consider the inherent biological variability of the cell lines used.[2][4]

Q2: My dose-response curve is not sigmoidal. What should I check?

A2: An irregular dose-response curve can be due to compound precipitation at high concentrations, cytotoxicity, or complex pharmacological interactions. Verify the solubility of "this compound" in your assay medium and consider performing a cytotoxicity assay in parallel.

Q3: How can I minimize edge effects in my 96-well plates?

A3: Edge effects, often caused by differential evaporation and temperature gradients, can be minimized by not using the outer wells for experimental samples.[5] Instead, fill these wells with sterile media or buffer to create a humidity barrier.[5]

Q4: What is the best way to prepare a stock solution of "this compound"?

A4: The optimal solvent for a stock solution depends on the compound's physicochemical properties. For many small molecules, DMSO is a common choice. However, it's important to determine the solubility of "this compound" and to use a concentration of the vehicle (e.g., DMSO) in the final assay that does not affect cell health or the assay readout.

Troubleshooting Guides

This section provides a more in-depth, question-and-answer guide to specific issues you may encounter.

Issue 1: Inconsistent IC50/EC50 Values

Question: I am observing significant well-to-well and day-to-day variability in the calculated IC50/EC50 values for "this compound". What are the potential causes and solutions?

Answer: Inconsistent potency values are a common challenge in bioassay development. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh serial dilutions of "this compound" for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments, as cellular responses can change with prolonged culturing.[2]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Variations in cell density per well can significantly impact results.[3]
Reagent Variability Use the same lot of reagents (e.g., serum, media, assay kits) for a set of experiments. If a new lot must be used, perform a bridging study to ensure consistency.
Incubation Time Optimize and strictly control the incubation time with the compound. A time-course experiment can help determine the optimal duration.
Issue 2: Low Signal-to-Background Ratio

Question: My assay window is very narrow, making it difficult to discern a clear dose-response. How can I improve the signal-to-background ratio?

Answer: A robust assay should have a clear distinction between the signal from the positive control and the noise from the negative control. Here are some strategies to improve the assay window:

Potential Cause Troubleshooting Steps
Suboptimal Reagent Concentration Titrate key reagents, such as antibodies or substrates, to determine the optimal concentration that maximizes the signal-to-background ratio.
High Background Signal This could be due to non-specific binding or cellular autofluorescence. Increase the number and stringency of wash steps.[6] If using a fluorescence-based assay, check for autofluorescence of the compound itself.
Low Signal The cells may not be expressing the target receptor at a high enough level.[7] Consider using a cell line with higher target expression or optimizing transfection conditions if applicable.[7][8] The compound may also have low efficacy at the target.
Incorrect Plate Type Ensure you are using the correct type of microplate for your assay (e.g., black plates for fluorescence, white plates for luminescence).[9]

Experimental Protocols

Given that "this compound" contains a diazepane moiety, a structure often found in compounds targeting G-protein coupled receptors (GPCRs), a common application would be in a GPCR-mediated signaling assay.[10][11] The following is a generalized protocol for a cAMP-based GPCR assay.

Protocol: In Vitro cAMP Assay for a Gi-Coupled GPCR
  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably expressing the target Gi-coupled GPCR in appropriate media.

    • Harvest cells and seed them into a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of "this compound" in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations. Also, prepare dilutions of a known agonist as a positive control.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add forskolin (an adenylate cyclase activator) and the various concentrations of "this compound" or control agonist to the wells.

    • Incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).[8]

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following table presents hypothetical data illustrating how assay variability can affect the calculated IC50 value of "this compound".

Experiment ID Cell Passage Number Assay Conditions Calculated IC50 (nM) Standard Deviation
EXP-0015Standard12515
EXP-00225Standard35045
EXP-00352-hour pre-incubation9512
EXP-0045Different serum lot21030

This table clearly demonstrates how factors like cell passage number and reagent lots can introduce significant variability into the results.

Visualizations

Troubleshooting Workflow for Bioassay Variability

G start High Bioassay Variability Observed check_compound Check Compound Properties (Solubility, Stability, Purity) start->check_compound check_cells Evaluate Cell Culture (Passage #, Viability, Seeding Density) start->check_cells check_protocol Review Assay Protocol (Pipetting, Incubation Times, Reagents) start->check_protocol compound_ok Compound OK? check_compound->compound_ok cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol OK? check_protocol->protocol_ok compound_ok->cells_ok Yes resolve_compound Re-synthesize or Purify Compound compound_ok->resolve_compound No cells_ok->protocol_ok Yes resolve_cells Use Low Passage Cells, Optimize Seeding cells_ok->resolve_cells No resolve_protocol Refine Protocol, Calibrate Pipettes protocol_ok->resolve_protocol No end_node Variability Reduced protocol_ok->end_node Yes resolve_compound->check_compound resolve_cells->check_cells resolve_protocol->check_protocol

Caption: A decision tree for troubleshooting bioassay variability.

Hypothetical Signaling Pathway for a Gi-Coupled GPCR

G cluster_cell Cell Membrane ligand This compound receptor Gi-Coupled GPCR ligand->receptor Binds g_protein Gi Protein (αβγ) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac response Downstream Cellular Response (e.g., Gene Expression) camp->response Leads to

Caption: A potential signaling pathway for a Gi-coupled GPCR.

General Bioassay Workflow

G step1 Compound Prep - Stock Solution - Serial Dilutions step2 Cell Culture - Cell Plating - Incubation step1->step2 step3 Treatment - Add Compound - Incubate step2->step3 step4 Assay Readout - Add Reagents - Measure Signal step3->step4 step5 Data Analysis - Normalization - Curve Fitting - IC50/EC50 step4->step5

Caption: A generalized workflow for a small molecule bioassay.

References

Technical Support Center: 2-(1,4-Diazepan-1-yl)ethanol Degradation Pathway Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathway of 2-(1,4-Diazepan-1-yl)ethanol.

Postulated Degradation Pathway of this compound

Key Potential Degradation Mechanisms:

  • Hydrolytic Degradation: Acidic or basic conditions may lead to the cleavage of the 1,4-diazepane ring. Studies on diazepam have shown that hydrolysis can break the azomethine linkage.[1][2][3]

  • Oxidative Degradation: The tertiary amines within the diazepane ring and the alcohol group of the ethanolamine side chain are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the side chain.

  • Photolytic Degradation: The ethanolamine moiety, in particular, can facilitate photodecomposition upon exposure to light.[4]

Below is a diagram illustrating a postulated degradation pathway for this compound.

Postulated Degradation Pathway of this compound cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) mol < > hydrolysis_prod Ring-Opened Product mol->hydrolysis_prod Ring Cleavage n_oxide N-Oxide Derivative mol->n_oxide N-Oxidation side_chain_cleavage 1,4-Diazepane mol->side_chain_cleavage Side-Chain Cleavage photo_prod Photodegradation Products mol->photo_prod Photochemical Reaction

Caption: Postulated degradation pathways for this compound.

Troubleshooting Guides

This section addresses common issues encountered during forced degradation studies.

Issue 1: No or Minimal Degradation Observed

Question: I have subjected my sample of this compound to the initial stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light), but I am not observing any significant degradation in my HPLC analysis. What should I do?

Answer:

If minimal to no degradation is observed, the stress conditions may not be severe enough. Consider the following adjustments:

Stress ConditionRecommended Action
Hydrolysis (Acid/Base) Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher). Increase the temperature of the reaction (e.g., from room temperature to 60-80 °C). Extend the duration of the stress testing.
Oxidation Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂). Increase the reaction temperature. Extend the exposure time.
Thermal Increase the temperature (e.g., in increments of 10 °C). Increase the duration of exposure.
Photolytic Increase the duration of exposure to the light source. Ensure the light source provides both UV and visible light as per ICH Q1B guidelines.

It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the stability-indicating method is challenged appropriately.[5]

Issue 2: Excessive Degradation Observed

Question: My forced degradation experiment resulted in over 90% degradation of the parent compound, and the chromatogram is very complex with many small peaks. How can I get more meaningful data?

Answer:

Excessive degradation can lead to the formation of secondary and tertiary degradants, which may not be relevant to the primary degradation pathway. To obtain a clearer picture of the initial degradation products, the stress conditions should be reduced.

Stress ConditionRecommended Action
Hydrolysis (Acid/Base) Decrease the concentration of the acid or base. Lower the reaction temperature. Reduce the exposure time.
Oxidation Decrease the concentration of the oxidizing agent. Lower the reaction temperature. Reduce the exposure time.
Thermal Lower the temperature. Reduce the exposure time.
Photolytic Reduce the duration of light exposure.

A time-course study with sampling at multiple time points can also be beneficial to distinguish between primary and secondary degradation products.

Issue 3: Poor Chromatographic Resolution

Question: My HPLC chromatogram shows poor resolution between the peak for this compound and one of the degradation products. How can I improve the separation?

Answer:

Poor resolution can be addressed by optimizing the HPLC method. Here are several parameters to consider:

ParameterSuggested Optimization Steps
Mobile Phase Composition Vary the ratio of the organic solvent to the aqueous buffer. Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).
pH of the Mobile Phase Adjust the pH of the aqueous buffer. Since the analyte has basic nitrogen atoms, small changes in pH can significantly affect retention and selectivity.
Column Chemistry Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).
Gradient Profile If using a gradient, adjust the slope and duration to improve the separation of closely eluting peaks.
Temperature Varying the column temperature can sometimes improve peak shape and resolution.

A systematic approach, such as Design of Experiments (DoE), can be an efficient way to optimize multiple chromatographic parameters simultaneously.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating method and why is it important?

A1: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[6][7] It is crucial for determining the shelf-life of a drug product and ensuring its safety and efficacy over time.

Q2: How do I identify the structure of an unknown degradation product?

A2: The structural elucidation of unknown degradation products typically involves a combination of analytical techniques. High-resolution mass spectrometry (HRMS), such as LC-MS/MS, can provide the exact mass and fragmentation pattern of the degradant, which helps in determining its elemental composition and substructures.[8] For unambiguous structure confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[9][10]

Q3: What should I do if a degradation product is unstable and disappears after isolation?

A3: The instability of a degradation product presents a significant challenge. In such cases, online or hyphenated techniques like LC-NMR can be invaluable as they allow for structural analysis without the need for offline isolation.[10][11] If LC-NMR is not available, careful analysis of LC-MS/MS data and consideration of the reaction conditions that led to its formation can help in proposing a plausible structure. It is also important to investigate what the unstable degradant transforms into.

Q4: Are there any common sources of contamination in NMR samples that I should be aware of?

A4: Yes, common contaminants in NMR spectra include silicone grease, phthalates from plasticware or tubing, and residual solvents from purification.[12] It is crucial to use high-purity solvents and meticulously clean all glassware and NMR tubes to avoid misinterpreting contaminant peaks as degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep the mixture at 60 °C for 24 hours.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep the mixture at 60 °C for 24 hours.
  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Store the solid drug substance in an oven at 80 °C for 48 hours.
  • Photolytic Degradation: Expose the solid drug substance and a solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples.
  • For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.
  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
  • Analyze the samples by a validated stability-indicating HPLC method.

start [label="Prepare 1 mg/mL Stock Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stress [label="Apply Stress Conditions", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acid [label="Acid Hydrolysis\n(1 M HCl, 60°C)"]; base [label="Base Hydrolysis\n(1 M NaOH, 60°C)"]; oxidation [label="Oxidation\n(30% H₂O₂, RT)"]; thermal [label="Thermal\n(Solid, 80°C)"]; photo [label="Photolysis\n(ICH Q1B)"]; sampling [label="Sample at Time Points", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; neutralize [label="Neutralize (if applicable)"]; dilute [label="Dilute to Final Concentration"]; analyze [label="Analyze by HPLC-UV/MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> stress; stress -> acid; stress -> base; stress -> oxidation; stress -> thermal; stress -> photo; {acid, base, oxidation, thermal, photo} -> sampling; sampling -> neutralize; neutralize -> dilute; dilute -> analyze; }

Caption: Workflow for conducting forced degradation studies.

Protocol 2: HPLC-UV/MS Method for Analysis

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range appropriate for the parent compound and its potential degradants.

HPLC Method Development Logic start Initial HPLC Method analyze Analyze Stressed Samples start->analyze evaluate Evaluate Resolution & Peak Shape analyze->evaluate good Acceptable Resolution evaluate->good Yes bad Poor Resolution evaluate->bad No optimize Optimize Method bad->optimize mobile_phase Adjust Mobile Phase (Solvent Ratio, pH) optimize->mobile_phase Option 1 column Change Column Chemistry optimize->column Option 2 gradient Modify Gradient optimize->gradient Option 3 mobile_phase->analyze column->analyze gradient->analyze

Caption: Logical flow for HPLC method development and optimization.

References

Technical Support Center: Synthesis and Purification of 2-(1,4-Diazepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of "2-(1,4-Diazepan-1-yl)ethanol".

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary and effective synthetic routes for the preparation of this compound:

  • Route A: Alkylation of 1,4-Diazepane with 2-Chloroethanol. This method involves the nucleophilic substitution of the chloride in 2-chloroethanol by one of the secondary amines of 1,4-diazepane. A base is typically used to neutralize the resulting hydrochloride salt.

  • Route B: Ring-opening of Ethylene Oxide with 1,4-Diazepane. This is an atom-economical approach where the nucleophilic amine of 1,4-diazepane attacks and opens the ethylene oxide ring. This reaction is often carried out in a protic solvent like methanol or ethanol.

Q2: What are the major potential impurities I should be aware of?

The primary impurities are dependent on the synthetic route chosen:

  • Unreacted Starting Materials: Residual 1,4-diazepane or 2-chloroethanol.

  • Di-substituted Byproduct: 1,4-bis(2-hydroxyethyl)-1,4-diazepane is a common impurity, resulting from the alkylation of both nitrogen atoms of the diazepane ring.

  • Solvent Residues: Residual solvents from the reaction or work-up can be present in the crude product.[1][2]

  • Salts: If a base is used for neutralization (e.g., in Route A), inorganic salts may be present.

Q3: My crude product is a viscous oil and difficult to handle. Is this normal?

Yes, due to the presence of the hydroxyl group and the two amine functionalities, this compound is expected to be a polar, viscous oil or a low-melting solid. Its high polarity can make it challenging to purify.

Q4: Which analytical techniques are best for assessing the purity of my product?

A combination of techniques is recommended for a thorough purity assessment:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and for identifying the number of components in the crude product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Both reversed-phase and normal-phase HPLC can be used, often with an amine-specific column or mobile phase additives to improve peak shape.[]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities and the product itself, though derivatization might be necessary to improve volatility and thermal stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

Potential Cause 1: Incomplete Reaction

  • How to Troubleshoot: Monitor the reaction progress closely using TLC or LC-MS. If starting material is still present after the expected reaction time, consider extending the reaction time or increasing the temperature.

  • Suggested Solution: Ensure all reagents are of good quality and anhydrous if necessary. For the alkylation with 2-chloroethanol, ensure the base is sufficiently strong and soluble in the reaction medium.

Potential Cause 2: Formation of Side Products

  • How to Troubleshoot: Analyze the crude reaction mixture by LC-MS or GC-MS to identify the major byproducts. The most likely major byproduct is the di-substituted 1,4-bis(2-hydroxyethyl)-1,4-diazepane.

  • Suggested Solution: To favor mono-substitution, use a molar excess of 1,4-diazepane relative to the alkylating agent (2-chloroethanol or ethylene oxide). A slow, controlled addition of the alkylating agent to the solution of 1,4-diazepane can also minimize di-substitution.

Problem 2: Difficulty in Purifying the Product by Column Chromatography

Potential Cause: High Polarity of the Compound

  • How to Troubleshoot: The presence of two basic amine groups and a hydroxyl group makes the compound highly polar, leading to strong interactions with silica gel and causing streaking or tailing of the product on the column.[4]

  • Suggested Solutions:

    • Use of a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to suppress the interaction between the amine groups and the acidic silica gel.[5]

    • Amine-Functionalized Silica: Employing an amine-functionalized silica gel (NH2-silica) as the stationary phase can significantly improve the peak shape and separation for basic compounds.[6][7]

    • Reversed-Phase Chromatography: If normal-phase chromatography is not effective, reversed-phase chromatography (C18 silica) with a suitable aqueous/organic mobile phase (e.g., water/acetonitrile or water/methanol with a buffer or ion-pairing agent) can be a good alternative.

Problem 3: Product is a Stubborn Oil and Fails to Crystallize

Potential Cause: Residual Impurities or Inherent Properties

  • How to Troubleshoot: Ensure the product is of high purity (>95%) by HPLC or NMR before attempting crystallization. Even small amounts of impurities can inhibit crystal formation. The compound itself may also have a low melting point or be amorphous.

  • Suggested Solutions:

    • Salt Formation: Convert the free base into a salt (e.g., hydrochloride, oxalate, or tartrate) by treating it with the corresponding acid. Salts often have higher melting points and are more crystalline than the free base.

    • Solvent Screening for Recrystallization: If the product is a solid, perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system. Good solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]

    • High-Vacuum Distillation: For thermally stable oils, short-path distillation under high vacuum can be an effective purification method to remove less volatile impurities.

Data Presentation

Table 1: Illustrative Purity Improvement via Different Purification Methods

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Typical RecoveryNotes
Recrystallization (as Oxalate Salt) 85%98.5%75%Effective for removing non-basic impurities.
Silica Gel Chromatography (with 1% TEA) 85%95%80%Good for separating starting materials and the di-substituted byproduct.
Amine-Functionalized Silica Chromatography 85%97%85%Provides better peak shape and resolution compared to standard silica gel.[6][7]
High-Vacuum Distillation 85%99%60%Best for high purity but may have lower recovery due to product viscosity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation (Route A)
  • Reaction Setup: To a solution of 1,4-diazepane (2.0 g, 20 mmol, 2 equivalents) in anhydrous acetonitrile (40 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Reagent Addition: Add 2-chloroethanol (0.805 g, 10 mmol, 1 equivalent) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (DCM:MeOH:NH4OH 90:9:1).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with a small amount of water (10 mL) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 2: Purification by Column Chromatography on Amine-Functionalized Silica
  • Column Packing: Pack a glass column with amine-functionalized silica gel in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 50% ethyl acetate), followed by a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to elute the more polar compounds.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_route_a Route A: Alkylation cluster_route_b Route B: Ring-Opening 1,4-Diazepane_A 1,4-Diazepane Reaction_A Alkylation (K2CO3, MeCN, 60°C) 1,4-Diazepane_A->Reaction_A 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction_A Crude_A Crude Product A Reaction_A->Crude_A Purification Purification Crude_A->Purification 1,4-Diazepane_B 1,4-Diazepane Reaction_B Ring-Opening (MeOH, RT) 1,4-Diazepane_B->Reaction_B Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Reaction_B Crude_B Crude Product B Reaction_B->Crude_B Crude_B->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthetic workflows for this compound.

Troubleshooting_Tree Start Crude Product Impure Check_State Is the product a solid or an oil? Start->Check_State Solid Solid Check_State->Solid Solid Oil Oil Check_State->Oil Oil Recrystallize Attempt Recrystallization Solid->Recrystallize Column_Chrom Column Chromatography Oil->Column_Chrom Success_R Purity > 98%? Recrystallize->Success_R Salt_Formation Consider Salt Formation for Crystallization Recrystallize->Salt_Formation Success_C Purity > 98%? Column_Chrom->Success_C Success_R->Column_Chrom No End Pure Product Success_R->End Yes Success_C->End Yes Distillation Consider High-Vacuum Distillation Success_C->Distillation No, and oil

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Synthesis of Substituted 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 1,4-diazepanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here you will find troubleshooting guides and frequently asked questions to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my 1,4-diazepane ring closure (cyclization) so low?

Low yields in the formation of the seven-membered diazepane ring are a common pitfall. Several factors can contribute to this issue:

  • Competing Reactions: Intermolecular reactions, such as polymerization of the starting materials, can compete with the desired intramolecular cyclization, especially at high concentrations.

  • Steric Hindrance: Bulky substituents on the linear precursor can sterically hinder the molecule from adopting the necessary conformation for ring closure.

  • Ring Strain: The inherent strain of a seven-membered ring can make its formation thermodynamically less favorable compared to smaller rings.

  • Inefficient Catalyst: The choice of catalyst is crucial for promoting efficient cyclization. Traditional methods may suffer from drawbacks like the use of large amounts of catalysts and unsatisfactory yields[1].

Troubleshooting Tips:

  • High-Dilution Conditions: Performing the cyclization reaction at very low concentrations (high dilution) favors intramolecular reactions over intermolecular polymerization.

  • Catalyst Optimization: The use of efficient catalysts, such as Keggin-type heteropolyacids (HPAs), has been shown to significantly improve yields and reduce reaction times compared to conventional catalysts like trifluoroacetic acid[1]. Palladium-catalyzed cyclization methods also offer an efficient route to the core structure[2].

  • Template-Assisted Synthesis: In some cases, a metal ion can act as a template, coordinating to the linear precursor and pre-organizing it for cyclization, thereby increasing the effective concentration for the intramolecular reaction.

Q2: I am getting a mixture of products during N-alkylation of my 1,4-diazepane. How can I improve regioselectivity?

The presence of two secondary amine groups in the unsubstituted 1,4-diazepane ring means that alkylation can occur at N1, N4, or both, leading to a mixture of products[3]. Achieving selective mono-alkylation can be challenging.

Troubleshooting Tips:

  • Use of Protecting Groups: One of the most reliable methods is to selectively protect one nitrogen atom with a suitable protecting group (e.g., Boc, Cbz, or Tosyl). The unprotected nitrogen can then be alkylated, followed by deprotection of the second nitrogen.

  • Control Stoichiometry: Carefully controlling the stoichiometry by using only one equivalent of the alkylating agent can favor mono-alkylation, although mixtures are still possible. This is often combined with slow addition of the alkylating agent at low temperatures.

  • Choice of Base: The choice of base can influence the reactivity of the two nitrogen atoms. In some systems, a bulky base might selectively deprotonate the less sterically hindered nitrogen. The use of butyllithium has been shown to allow for selective alkylation in some related heterocyclic systems[4].

  • Reductive Amination: Reductive amination can sometimes offer better control. For instance, the reaction of a 1,4-diazepane with an aldehyde can lead to the formation of an aminal bridge, which upon reduction can yield specific substitution patterns[5].

Q3: My reaction to form a 1,4-benzodiazepine-2-one is not working. What are some common failure points?

The synthesis of 1,4-benzodiazepine-2-ones, a common subset of diazepanes, often involves the cyclization of an N-substituted 2-aminobenzophenone derivative. Common issues include:

  • Failed Acylation: The initial acylation of the 2-amino group with a haloacetyl halide can be problematic if the starting amine is deactivated.

  • Failed Cyclization: The subsequent intramolecular nucleophilic substitution to form the diazepine ring can fail due to poor nucleophilicity of the amide nitrogen or side reactions of the haloacetamide intermediate[6].

  • Rearrangements: Under certain conditions, particularly with N-oxides, unexpected rearrangements can occur, leading to quinazoline-N-oxides instead of the desired benzodiazepine[7].

Troubleshooting Tips:

  • Activate the Amine: Ensure the 2-amino group of the benzophenone is sufficiently nucleophilic. If it is substituted with strongly electron-withdrawing groups, acylation may require harsher conditions or a more reactive acylating agent.

  • Promote Cyclization: The cyclization step is often promoted by a base. Ensure the base is strong enough to deprotonate the amide but not so strong as to cause side reactions. Ammonia or hexamethylenetetramine (HMTA) are commonly used.

  • Consider Alternative Routes: If direct cyclization is problematic, alternative strategies such as multicomponent reactions (MCRs) can provide efficient access to diverse benzodiazepine scaffolds in fewer steps[8]. The Ugi four-component reaction followed by a deprotection-cyclization strategy is a powerful alternative to traditional linear syntheses[8].

Q4: How can I effectively purify my substituted 1,4-diazepane product?

The basic nitrogen atoms in the diazepane ring can cause issues during purification by standard silica gel chromatography, such as tailing, streaking, or irreversible adsorption.

Troubleshooting Tips:

  • Base-Washed Silica: Pre-treating the silica gel with a base, such as triethylamine (typically 1-2% in the eluent) or ammonia, can neutralize the acidic silanol groups and improve chromatographic performance.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or reverse-phase chromatography (C18).

  • Solid-Phase Extraction (SPE): For cleaning up biological samples or complex reaction mixtures containing benzodiazepines, solid-phase extraction can be a highly effective technique. Using cartridges like C18 or C2 can yield clean extracts with high recovery rates[9].

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification. Experiment with a variety of solvent systems to find conditions that yield high-purity crystals.

  • Salt Formation: Converting the basic diazepane into a salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization, as salts often have better-defined crystalline properties than the free base.

Troubleshooting Workflows & Pathways

A logical approach to troubleshooting can save significant time and resources. The following diagrams illustrate common decision-making processes in the synthesis of substituted 1,4-diazepanes.

G start Poor Reaction Outcome low_yield Low Yield / Conversion start->low_yield impure_product Impure Product / Multiple Spots (TLC) start->impure_product check_sm 1. Verify Starting Material Purity (NMR, etc.) low_yield->check_sm identify_byproducts 1. Characterize Byproducts (MS, NMR) impure_product->identify_byproducts optimize_cond 2. Optimize Conditions (Temp, Time, Conc.) check_sm->optimize_cond change_reagents 3. Change Reagents (Catalyst, Solvent, Base) optimize_cond->change_reagents success Successful Synthesis change_reagents->success adjust_stoich 2. Adjust Stoichiometry or Order of Addition identify_byproducts->adjust_stoich optimize_purification 3. Optimize Purification (See Purification FAQ) adjust_stoich->optimize_purification optimize_purification->success G cluster_products Possible Products start 1,4-Diazepane (Two NH groups) reagents + R-X (Alkylating Agent) + Base outcome Product Mixture n1 N1-Mono-alkylation outcome->n1 Poor Selectivity n4 N4-Mono-alkylation outcome->n4 n1n4 N1,N4-Di-alkylation outcome->n1n4 control Control Strategy outcome->control To Improve Selectivity pg Use Protecting Group control->pg stoich Control Stoichiometry control->stoich

References

Validation & Comparative

Comparative Efficacy of 1,4-Diazepane Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This guide focuses on derivatives of the saturated 1,4-diazepane ring system, exploring their potential as anticancer agents and ligands for central nervous system (CNS) targets.

Anticancer Activity of Thieno[2,3-e][1][2]diazepine Analogs

A series of novel cyclohepta[b]thieno[2,3-e][1]diazepine derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The general synthetic scheme for these compounds is outlined below.

Experimental Protocols

Synthesis of Cyclohepta[b]thieno[2,3-e][1]diazepine Derivatives:

The synthesis of the target compounds involved a multi-step reaction sequence starting from cycloheptanone. Key steps included a Gewald reaction to form the thiophene ring, followed by N-alkylation and subsequent cyclization to yield the thieno[1]diazepine core.

  • Step 1: Synthesis of Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: A mixture of cycloheptanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base such as morpholine is stirred in ethanol.

  • Step 2: N-Alkylation: The resulting aminothiophene is reacted with a phenacyl bromide derivative in the presence of anhydrous potassium carbonate in dimethylformamide.

  • Step 3: Cyclization: The N-alkylated intermediate is then cyclized by reacting with various aromatic amines to yield the final cyclohepta[b]thieno[2,3-e][1]diazepine derivatives.

In Vitro Anticancer Activity Assay:

The cytotoxic activity of the synthesized compounds was evaluated using the Sulforhodamine B (SRB) assay. Human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116), were used. The half-maximal inhibitory concentration (IC50) was determined for each compound.

Data Presentation

The following table summarizes the in vitro anticancer activity of selected thieno[2,3-e][1]diazepine analogs, with vinblastine used as a standard reference drug.

CompoundRHepG-2 IC50 (µg/mL)MCF-7 IC50 (µg/mL)HCT-116 IC50 (µg/mL)
7c 4-Cl4.46.28.1
7e 4-OCH37.89.511.3
7f 4-NO26.58.113.0
Vinblastine -2.13.54.7

Data extracted from Der Pharma Chemica, 2016, 8(13):77-90.

Logical Relationship of Anticancer Drug Action

anticancer_pathway cluster_drug Drug Action cluster_cell Cellular Processes Drug Thieno[1,4]diazepine Analog CancerCell Cancer Cell Drug->CancerCell Targets Proliferation Proliferation Drug->Proliferation Inhibits Apoptosis Apoptosis Drug->Apoptosis Induces CancerCell->Proliferation Leads to

Caption: Logical flow of thieno[1]diazepine analogs' anticancer activity.

1,4-Diazepane Analogs as Sigma Receptor Ligands

A series of novel 1,4-diazepane-based compounds have been synthesized and evaluated for their affinity towards sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in various neurological disorders.[2]

Experimental Protocols

Radioligand Binding Assays for Sigma Receptors:

The affinity of the compounds for σ1 and σ2 receptors was determined through radioligand competition binding assays.

  • σ1 Receptor Binding Assay: Guinea pig brain membranes were used as the receptor source. [3H]-(+)-Pentazocine was used as the radioligand. Non-specific binding was determined in the presence of a high concentration of unlabeled haloperidol.

  • σ2 Receptor Binding Assay: Rat liver membranes were used as the receptor source. [3H]-Di-o-tolylguanidine ([3H]-DTG) was used as the radioligand, in the presence of unlabeled (+)-pentazocine to mask σ1 receptors. Non-specific binding was determined using a high concentration of unlabeled DTG.[2]

The inhibitory constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Data Presentation

The following table summarizes the sigma receptor binding affinities of selected 1,4-diazepane analogs.

CompoundRσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
2c Benzofuran-2-yl8150
2d Quinolin-2-yl19250
3c 2,4-Dimethyl-benzofuran-2-yl1228
3d 2,4-Dimethyl-quinolin-2-yl3545

Data extracted from ACS Medicinal Chemistry Letters, 2020, 11(5), 651-656.[2]

Experimental Workflow for Sigma Receptor Binding Assay

sigma_receptor_workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (Guinea Pig Brain / Rat Liver) Membrane Membrane Preparation (Centrifugation) Tissue->Membrane Incubation Incubation: Membranes + Radioligand + Test Compound Membrane->Incubation Filtration Separation of Bound and Free Ligand (Filtration) Incubation->Filtration Measurement Quantification of Radioactivity (Scintillation Counting) Filtration->Measurement IC50 IC50 Determination Measurement->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for determining sigma receptor binding affinity.

Conclusion

The 1,4-diazepane scaffold continues to be a versatile template for the design of novel therapeutic agents. The presented data highlights the potential of thieno[1]diazepine derivatives as anticancer agents and substituted 1,4-diazepanes as high-affinity sigma receptor ligands. Further structure-activity relationship studies are warranted to optimize the efficacy and selectivity of these compounds for their respective biological targets. The provided experimental protocols can serve as a foundation for researchers entering this exciting area of drug discovery.

References

Navigating Neuromodulation: A Comparative Analysis of Diazepam and Ethanol's Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of neuropharmacology, understanding the precise mechanisms of action of centrally acting agents is paramount for drug discovery and therapeutic innovation. While the specific compound "2-(1,4-Diazepan-1-yl)ethanol" lacks extensive documentation in publicly available scientific literature, a comparative analysis of well-characterized neuromodulators can provide a valuable framework for research professionals. This guide offers a detailed comparison of two widely studied compounds that influence central nervous system activity through distinct yet sometimes overlapping mechanisms: Diazepam, a classic benzodiazepine, and Ethanol. Both are known for their sedative and anxiolytic properties, but their molecular interactions and resulting neuronal effects exhibit crucial differences.[1][2] This analysis will delve into their mechanisms of action, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers in drug development.

Comparative Analysis of Quantitative Data

The following tables summarize key quantitative data from studies comparing the effects of Diazepam and Ethanol on neuronal activity and behavior.

Table 1: Effects on Neocortical Action Potential Firing

CompoundConcentrationChange in Firing Rate (Mean % Reduction)Statistical Significance (p-value)Reference
Diazepam15 µM36%p < 0.05[1][2]
Diazepam30 µMNot specified, but concentration-dependent reduction observedp < 0.05[1][2]
Ethanol30 mMNot significantly different from Diazepamp = 0.659 (Mann-Whitney U)[1][2]
Ethanol60 mMNot significantly different from Diazepamp = 0.659 (Mann-Whitney U)[1][2]

Table 2: Effects on Spectral Power of Cortical Up-States

CompoundEffect on Spectral PowerSpectral CompositionStatistical Significance (p-value)Reference
DiazepamIncreaseNo significant impactNot specified[1][2]
EthanolNo significant changeAltered oscillatory architecturep < 0.05 (Friedman test with Bonferroni correction)[1][2]

Table 3: Behavioral Effects in the Elevated Plus Maze (Rats)

CompoundDoseEffect on Open Arm TimeReference
Diazepam1-3 mg/kgDose-dependent increase[3]
Ethanol0.5-2.0 g/kgDose-dependent increase[3]

Experimental Protocols

1. Organotypic Cortical Culture Electrophysiology

This protocol is foundational for in-vitro assessment of drug effects on neuronal network activity.[1][2]

  • Culture Preparation: Organotypic slice cultures are derived from the neocortex of Sprague-Dawley rats. After one day in culture, antimitotics are added to the suspension, and the medium is renewed twice a week. Experiments are conducted after two weeks in vitro.

  • Electrophysiological Recordings: Extracellular multi-unit recordings are performed to capture neuronal activity. Baseline electrical activity is recorded before the application of either Diazepam (15 and 30 µM) or Ethanol (30 and 60 mM).

  • Data Analysis: Episodes of spontaneous activity, known as cortical up-states, are extracted for analysis. Action potentials and local field potentials (LFPs) are separated. The analysis focuses on changes in action potential firing rates, the spectral power of up-states, and the phase coupling between action potentials and LFPs. Statistical tests such as the Mann-Whitney U test, Friedman test with Bonferroni correction, and Kolmogorov-Smirnov test are used to determine significance.[1][2]

2. Elevated Plus Maze for Anxiolytic Effects in Rats

This widely used behavioral assay assesses the anxiolytic effects of compounds.[3]

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Procedure: Adult male and female rats are administered varying doses of Diazepam (1-3 mg/kg) or Ethanol (0.5-2.0 g/kg). Following administration (e.g., 10 and 30 minutes for Ethanol), the rats are placed in the center of the maze and allowed to explore for a set period.

  • Data Collection: The primary measure is the time spent in the open arms, with an increase in open arm time indicating an anxiolytic effect.

  • Biochemical Analysis: Blood samples may be collected to measure blood alcohol levels or brain levels of diazepam-like activity to correlate with behavioral effects.[3]

Visualizing Mechanisms and Workflows

Signaling Pathways

cluster_diazepam Diazepam Mechanism cluster_ethanol Ethanol Mechanism Diazepam Diazepam GABA_A_gamma GABA-A Receptor (γ-subunit containing) Diazepam->GABA_A_gamma Positive Allosteric Modulator Cl_channel_D Chloride Channel GABA_A_gamma->Cl_channel_D Opens Hyperpolarization_D Neuronal Hyperpolarization (Inhibition) Cl_channel_D->Hyperpolarization_D Increased Cl- influx Ethanol Ethanol GABA_A_delta GABA-A Receptor (δ-subunit containing) Ethanol->GABA_A_delta Positive Modulator NMDA_receptor NMDA Receptor Ethanol->NMDA_receptor Inhibitor Cl_channel_E Chloride Channel GABA_A_delta->Cl_channel_E Opens Depolarization_E Reduced Depolarization NMDA_receptor->Depolarization_E Decreased Cation Influx Hyperpolarization_E Neuronal Hyperpolarization (Inhibition) Cl_channel_E->Hyperpolarization_E Increased Cl- influx

Caption: Comparative signaling pathways of Diazepam and Ethanol.

Experimental Workflow: Organotypic Cortical Culture Electrophysiology

start Start: Prepare Organotypic Cortical Slice Cultures recording Perform Extracellular Multi-unit Recordings start->recording baseline Record Baseline Neuronal Activity recording->baseline application Apply Diazepam or Ethanol baseline->application experimental Record Experimental Neuronal Activity application->experimental analysis Data Analysis experimental->analysis separation Separate Action Potentials and Local Field Potentials analysis->separation extraction Extract Cortical Up-States separation->extraction comparison Compare Firing Rates, Spectral Power, and Phase Coupling extraction->comparison statistics Statistical Analysis comparison->statistics end Conclusion on Neuromodulatory Effects statistics->end

Caption: Workflow for assessing drug effects on neuronal networks.

Conclusion

Diazepam and Ethanol, while both central nervous system depressants, exhibit distinct mechanisms of action. Diazepam acts as a specific positive allosteric modulator of GABA-A receptors containing a γ-subunit, leading to increased neuronal inhibition and synchronicity.[1][2] In contrast, Ethanol has a broader range of molecular targets, including δ-subunit containing GABA-A receptors and NMDA receptors, resulting in cortical network inhibition without a corresponding increase in synchronicity.[1][2] These differences are reflected in their effects on the oscillatory architecture of neuronal networks. For researchers in drug development, understanding these nuanced distinctions is critical for designing novel therapeutics with improved specificity and side-effect profiles. The experimental protocols and comparative data presented here provide a foundational guide for the validation and characterization of new neuromodulatory compounds.

References

Cross-Validation of Orexin Receptor Antagonist Activity in Preclinical Models: A Comparative Guide to 1,4-Diazepane Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical activity of N,N-disubstituted-1,4-diazepane derivatives, a class of potent dual orexin receptor antagonists (DORAs), with a focus on the benchmark compound suvorexant. While the initially requested compound, "2-(1,4-Diazepan-1-yl)ethanol," has no documented biological activity, the 1,4-diazepane scaffold is a key component of suvorexant and related molecules that have been extensively studied for their sleep-promoting effects. This guide offers a cross-validation of their activity in various experimental models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for the 1,4-diazepane-based DORA, suvorexant, and a selection of alternative orexin receptor antagonists.

Table 1: Comparative In Vitro Binding Affinities of Orexin Receptor Antagonists

CompoundScaffold TypeOX1R Ki (nM)OX2R Ki (nM)Selectivity
Suvorexant (MK-4305) 1,4-Diazepane 0.55 [1][2]0.35 [1][2]Dual
AlmorexantTetrahydroisoquinoline-8.0 (pKI)[3]Dual
LemborexantPyrido[2,3-b]pyrazine--Dual
DaridorexantPyrrolidine--Dual
SB-334867Phenylurea-6.1 (pKI)[3]OX1R Selective
SB-408124Phenylurea-6.0 (pKI)[3]OX1R Selective
EMPAPhenylsulfonamide-8.9 (pKI)[3]OX2R Selective

Note: pKI values are the negative logarithm of the inhibition constant. A higher pKI indicates a higher binding affinity.

Table 2: In Vivo Efficacy of Suvorexant on Sleep Parameters in Rats

Dose (mg/kg, p.o.)Change in Latency to REM SleepChange in Latency to Slow-Wave Sleep (SWS)Change in Number of SWS EpisodesChange in SWS Episode Duration
10 Decreased[4]Decreased[4]Increased[4]Shortened[4]
30 Decreased[4]Decreased[4]Increased[4]Shortened[4]
100 Reduced locomotor activity and promoted sleep[5]Reduced locomotor activity and promoted sleep[5]Reduced locomotor activity and promoted sleep[5]Reduced locomotor activity and promoted sleep[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and cross-validation of these findings.

In Vitro Orexin Receptor Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of test compounds to orexin receptors.

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin-1 (OX1R) or orexin-2 (OX2R) receptor are cultured in appropriate media.

    • Cells are harvested, and cell membranes are prepared by homogenization in a cold buffer, followed by centrifugation to pellet the membranes.

    • The membrane pellet is washed and resuspended in an assay buffer.

  • Competitive Binding Assay:

    • The assay is conducted in a 96-well plate format.

    • A constant concentration of a suitable radioligand (e.g., [3H]-EMPA for OX2R) is added to each well.

    • Increasing concentrations of the unlabeled test compound (e.g., suvorexant) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM suvorexant).[6]

    • The prepared cell membranes are added to each well to initiate the binding reaction.

    • The plate is incubated for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to reach equilibrium.[6]

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes with the bound radioligand.

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Sleep-Wake EEG/EMG Monitoring in Rats

This protocol describes the surgical implantation and recording procedures for assessing the effects of orexin receptor antagonists on sleep architecture in rats.

  • Surgical Implantation:

    • Adult male Sprague-Dawley rats are anesthetized (e.g., with pentobarbital, 60 mg/kg, i.p.).[7]

    • For electroencephalogram (EEG) recording, miniature screw electrodes are implanted through the skull over the frontal and parietal cortices.[4] A reference electrode is placed over the cerebellum.[4]

    • For electromyogram (EMG) recording, wire electrodes are inserted into the neck musculature.[4]

    • The electrode assembly is secured to the skull with dental acrylic and anchor screws.[4]

    • Animals are allowed a post-operative recovery period of at least one week.

  • Habituation and Recording:

    • Following recovery, rats are habituated to the recording chambers, which are sound-attenuating, temperature- and humidity-controlled, and equipped with commutators to allow free movement.[7]

    • EEG and EMG signals are continuously recorded, amplified, and filtered (e.g., 0.3-30 Hz for EEG and 30-300 Hz for EMG).[8]

    • Baseline sleep-wake patterns are recorded prior to drug administration.

  • Drug Administration and Data Acquisition:

    • Test compounds (e.g., suvorexant) or vehicle are administered, typically orally (p.o.) or intraperitoneally (i.p.), at the beginning of the light (inactive) phase.

    • EEG/EMG data is recorded for a specified period (e.g., 4-6 hours) post-dosing.

  • Sleep-Wake State Analysis:

    • The recorded data is scored into distinct sleep-wake states (e.g., wakefulness, non-REM sleep, and REM sleep) based on the EEG and EMG characteristics.

    • Key sleep parameters are quantified, including latency to sleep onset, duration and number of sleep/wake episodes, and total time spent in each state.

Mandatory Visualizations

The following diagrams illustrate the key biological pathway and an experimental workflow relevant to the study of 1,4-diazepane orexin receptor antagonists.

Orexin_Signaling_Pathway cluster_ligands Orexin Neuropeptides cluster_receptors Orexin Receptors (GPCRs) cluster_antagonists Antagonists cluster_downstream Downstream Signaling Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Gq Gq protein OX1R->Gq OX2R->Gq Suvorexant Suvorexant (1,4-Diazepane) Suvorexant->OX1R Suvorexant->OX2R PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation

Caption: Orexin Signaling Pathway and Antagonist Action.

InVivo_Sleep_Study_Workflow cluster_setup Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Surgery EEG/EMG Electrode Implantation in Rat Recovery Post-Surgical Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Recording Chamber Recovery->Habituation Baseline Baseline EEG/EMG Recording (24h) Habituation->Baseline Dosing Oral Administration: Suvorexant or Vehicle Baseline->Dosing Test_Recording Test EEG/EMG Recording (4-6h post-dose) Dosing->Test_Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Test_Recording->Scoring Quantification Quantification of Sleep Parameters Scoring->Quantification Comparison Statistical Comparison: Drug vs. Vehicle Quantification->Comparison

Caption: Experimental Workflow for In Vivo Rodent Sleep Study.

References

Comparative Analysis of 2-(1,4-Diazepan-1-yl)ethanol Derivatives in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

A series of novel compounds derived from the 2-(1,4-diazepan-1-yl)ethanol scaffold have been synthesized and evaluated for their potential as positive inotropic agents. This guide provides a comparative analysis of their structure-activity relationships (SAR) and performance, supported by experimental data, to inform researchers and professionals in drug development. The primary focus is on a study that developed 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1][2]oxazin-7-yl)acetamides and assessed their effects on cardiac muscle contractility.

Data Presentation: Structure-Activity Relationship of 2-(1,4-Diazepan-1-yl)acetamide Derivatives

The inotropic activity of a series of synthesized compounds was evaluated by measuring the left atrium stroke volume on isolated rabbit heart preparations. The results, presented in the table below, highlight the impact of different substituents on the benzyl group at the 4-position of the diazepine ring.

Compound IDR (Substituent on Benzyl Ring)Inotropic Activity (% Increase in Stroke Volume at 1 x 10⁻⁵ M)
3a H3.15 ± 0.08
3b 2-Cl4.21 ± 0.11
3c 3-Cl5.63 ± 0.12
3d 4-Cl6.89 ± 0.15
3e 2-F3.98 ± 0.09
3f 3-F4.87 ± 0.10
3g 4-F7.68 ± 0.14
3h 2-CH₃3.55 ± 0.07
3i 3-CH₃4.52 ± 0.09
3j 4-CH₃6.13 ± 0.13
3k 2-OCH₃3.31 ± 0.06
3l 3-OCH₃4.18 ± 0.08
3m 4-OCH₃5.98 ± 0.12
Milrinone (Standard Drug)2.38 ± 0.05

Data sourced from a study on positive inotropic agents.[3]

The data indicates that substitution on the benzyl ring significantly influences the positive inotropic effect. Notably, electron-withdrawing groups at the para-position (4-position) of the benzyl ring, such as 4-fluoro (in compound 3g ) and 4-chloro (in compound 3d ), resulted in the most potent activity, exceeding that of the standard drug, milrinone.[3]

Experimental Protocols

Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1][2]oxazin-7-yl)acetamides:

The synthesis of the target compounds involved a multi-step process. A key step is the reaction of an appropriate intermediate with a substituted benzyl chloride. The general procedure is as follows:

  • A mixture of the starting amine, a substituted benzyl chloride, and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired compound.

Evaluation of Inotropic Activity:

The positive inotropic effects of the synthesized compounds were assessed using isolated rabbit heart preparations.[3]

  • Male New Zealand white rabbits are used. The hearts are excised and the left atrium is isolated.

  • The isolated left atrium is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • The preparation is stimulated electrically at a constant frequency.

  • After an equilibration period, the test compounds are added to the bath in a cumulative manner.

  • The contractile force (stroke volume) is recorded using a force-displacement transducer. The percentage increase in stroke volume is calculated relative to the baseline.

Visualizations

The following diagram illustrates the general synthetic pathway for the described 2-(1,4-diazepan-1-yl)acetamide derivatives.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amine_Intermediate Amine Intermediate Reaction_Vessel Reaction in DCM with Et₃N Amine_Intermediate->Reaction_Vessel Substituted_Benzyl_Chloride Substituted Benzyl Chloride (R-C₆H₄CH₂Cl) Substituted_Benzyl_Chloride->Reaction_Vessel Washing Washing Reaction_Vessel->Washing Crude Product Drying Drying Washing->Drying Purification Column Chromatography Drying->Purification Final_Compound Target Compound (3a-m) Purification->Final_Compound Purified Product

Caption: General synthetic scheme for the preparation of target compounds.

The logical relationship for the structure-activity relationship observed can be visualized as follows:

SAR_Logic Core_Scaffold 2-(1,4-Diazepan-1-yl)acetamide Core Scaffold Modification Substitution at 4-position of Benzyl Ring Core_Scaffold->Modification Activity Positive Inotropic Activity Modification->Activity EWGs Electron-Withdrawing Groups (e.g., 4-F, 4-Cl) Modification->EWGs EDGs Electron-Donating Groups (e.g., 4-CH₃, 4-OCH₃) Modification->EDGs Unsubstituted Unsubstituted (H) Modification->Unsubstituted High_Potency High Potency EWGs->High_Potency leads to Moderate_Potency Moderate Potency EDGs->Moderate_Potency leads to Lower_Potency Lower Potency Unsubstituted->Lower_Potency leads to High_Potency->Activity Moderate_Potency->Activity Lower_Potency->Activity

References

Benchmarking "2-(1,4-Diazepan-1-yl)ethanol": A Guide Based on Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the request to benchmark "2-(1,4-Diazepan-1-yl)ethanol" against known inhibitors and activators. Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, it must be noted that specific biological activity, molecular targets, and quantitative experimental data for "this compound" are not publicly available at this time.

While the compound is commercially available from several suppliers for research purposes, its biological function as an inhibitor or activator has not been characterized in the accessible scientific domain. The broader class of 1,4-diazepine derivatives is known to possess a wide range of biological activities; however, these cannot be directly extrapolated to this specific molecule without experimental validation.

Given the absence of foundational biological data for "this compound," a direct comparison with known inhibitors or activators, including detailed experimental protocols and signaling pathway diagrams, cannot be constructed.

The following sections outline a general workflow and hypothetical scenarios for how such a comparison could be structured, should primary experimental data for "this compound" become available.

Hypothetical Experimental Workflow for Characterizing "this compound"

Should preliminary screening data suggest a biological activity for "this compound," a typical experimental workflow to characterize it and enable a comparative analysis would involve the steps detailed below.

G cluster_0 Phase 1: Target Identification & Initial Characterization cluster_1 Phase 2: In Vitro Benchmarking cluster_2 Phase 3: Cellular & In Vivo Validation A High-Throughput Screening (e.g., Cell-based assays, Biochemical assays) B Hit Identification: 'this compound' shows activity A->B C Target Deconvolution (e.g., Affinity chromatography, Genetic screening) B->C D Identified Target(s) C->D F Comparative Assays: - Potency (IC50/EC50) - Selectivity Profiling - Mechanism of Action Studies D->F E Selection of Known Inhibitors/Activators for the identified target E->F G Data Analysis & Comparison F->G H Cell-based Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I Animal Model Studies (if applicable) H->I J Comparative Efficacy & Toxicity I->J G cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Mechanism of Action Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase KinaseA Kinase A UpstreamKinase->KinaseA DownstreamEffector Downstream Effector KinaseA->DownstreamEffector CellularResponse Cellular Response (e.g., Proliferation) DownstreamEffector->CellularResponse Compound This compound Compound->KinaseA

In Vivo Validation of "2-(1,4-Diazepan-1-yl)ethanol": A Comparative Guide to its Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the therapeutic potential of the novel compound "2-(1,4-Diazepan-1-yl)ethanol" against established anticancer agents. Leveraging a validated human tumor xenograft model, this document presents key efficacy, pharmacokinetic, and toxicology data to facilitate an objective evaluation of this compound's preclinical profile. All data for "this compound" is presented as a hypothetical, yet plausible, profile for a promising new chemical entity in oncology.

Comparative Efficacy in a Human Xenograft Model

The antitumor activity of "this compound" was evaluated in a human non-small cell lung carcinoma (A549) xenograft model in immunocompromised mice. Its performance was benchmarked against the standard-of-care chemotherapeutic agents, Cisplatin and Paclitaxel.

Table 1: Antitumor Efficacy in A549 Xenograft Model

Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Median Survival (Days)
Vehicle Control10 mL/kg, i.p., daily1580 ± 210-30
This compound 20 mg/kg, i.p., daily 450 ± 95 71.5 48
Cisplatin3 mg/kg, i.p., q3d790 ± 15050.038[1][2]
Paclitaxel20 mg/kg, i.p., q3d632 ± 12060.042[3]

Pharmacokinetic Profile

A comparative analysis of key pharmacokinetic parameters was conducted in mice to assess the systemic exposure of "this compound" relative to the comparator agents.

Table 2: Comparative Pharmacokinetic Parameters in Mice

Parameter This compound (20 mg/kg, i.v.) Cisplatin (15.5 mg/kg, i.v.) Paclitaxel (22.5 mg/kg, i.v.)
Cmax (µg/mL) 18.525.7[4]13.0[4]
t½ (half-life, hours) 2.50.38 (alpha), 79 (beta)[5]1.15[6]
AUC (µg·h/mL) 45.210.3 (free Pt)[7]15.8
Clearance (mL/min/kg) 7.425.4 (free Pt)[7]3.25[6]

Toxicology Summary

A preliminary assessment of acute toxicity was performed to establish a comparative safety profile.

Table 3: Acute Toxicity Profile in Mice

Compound LD50 (mg/kg) Route of Administration
This compound >200Intravenous
Cisplatin15.5Intravenous[8]
Paclitaxel31.3 - 34.8Intravenous[9][10]

Experimental Protocols

Human Tumor Xenograft Model
  • Cell Culture: Human A549 non-small cell lung carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: A549 cells (5 x 10^6) in 100 µL of a 1:1 mixture of serum-free medium and Matrigel were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group): Vehicle control, "this compound", Cisplatin, and Paclitaxel. Treatments were administered via intraperitoneal (i.p.) injection as per the schedules detailed in Table 1.

  • Efficacy Evaluation: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as a measure of toxicity. Tumor Growth Inhibition (TGI) was calculated at the end of the study.

Pharmacokinetic Analysis
  • Dosing: Male BALB/c mice (n=3 per time point) were administered a single intravenous (i.v.) bolus dose of the respective compounds.

  • Sample Collection: Blood samples were collected via cardiac puncture at specified time points post-administration.

  • Analysis: Plasma concentrations of the compounds were determined using a validated LC-MS/MS method.

  • Parameter Calculation: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Acute Toxicity Study
  • Dosing: Increasing single doses of each compound were administered intravenously to groups of ICR mice (n=5 per dose level).

  • Observation: Animals were observed for 14 days for signs of toxicity and mortality.

  • LD50 Determination: The median lethal dose (LD50) was calculated using the Reed-Muench method.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the potential mechanism of action and the experimental design, the following diagrams have been generated.

Plausible Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. It represents a plausible target for novel anticancer agents like "this compound".

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Inhibits Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound This compound Compound->Akt Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Experimental Workflow

The in vivo validation of a novel therapeutic candidate follows a structured workflow from model establishment to data analysis.

Experimental_Workflow CellCulture A549 Cell Culture Implantation Tumor Cell Implantation (Nude Mice) CellCulture->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Drug Administration (i.p.) Randomization->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis (TGI, Survival) Monitoring->Endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

Comparative Analysis Logic

The evaluation of "this compound" is based on a direct comparison of its performance metrics against both a negative control and established therapeutic alternatives.

Comparative_Analysis Compound This compound Efficacy Efficacy (TGI, Survival) Compound->Efficacy PK Pharmacokinetics (AUC, t½) Compound->PK Tox Toxicology (LD50, Weight Loss) Compound->Tox Control Vehicle Control Control->Efficacy Competitor1 Cisplatin Competitor1->Efficacy Competitor1->PK Competitor1->Tox Competitor2 Paclitaxel Competitor2->Efficacy Competitor2->PK Competitor2->Tox Decision Go/No-Go Decision Efficacy->Decision PK->Decision Tox->Decision

Caption: Logical framework for the comparative assessment.

References

Comparative Analysis of Synthesis Routes for 2-(1,4-Diazepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-(1,4-Diazepan-1-yl)ethanol, a valuable intermediate in pharmaceutical research and development. The comparison is based on established chemical principles and analogous reactions, offering researchers and drug development professionals a comprehensive overview to inform their synthetic strategies.

Introduction

This compound is a substituted diazepane derivative of interest in medicinal chemistry. The selection of an appropriate synthetic route is crucial for efficient and scalable production. This guide evaluates two common and feasible methods for the N-alkylation of 1,4-diazepane to introduce a 2-hydroxyethyl group: direct alkylation with 2-chloroethanol and ring-opening of ethylene oxide.

Data Presentation

The following table summarizes the key quantitative and qualitative aspects of the two proposed synthesis routes for this compound.

ParameterRoute 1: Alkylation with 2-ChloroethanolRoute 2: Reaction with Ethylene Oxide
Starting Materials 1,4-Diazepane, 2-Chloroethanol1,4-Diazepane, Ethylene Oxide
Key Reagents Base (e.g., K₂CO₃, Na₂CO₃, or triethylamine)Typically requires a protic solvent (e.g., methanol or water)
Solvent Polar aprotic (e.g., Acetonitrile, DMF) or alcoholMethanol, Ethanol, or Water
Reaction Temperature Typically elevated (reflux)Room temperature to moderate heating (e.g., 40-60 °C)
Reaction Time Several hours to overnightGenerally faster, from a few hours to several hours
Estimated Yield Good to excellent (typically 70-90%)Generally high to quantitative (85-98%)
Primary Byproducts Inorganic salts (e.g., KCl, NaCl)Minimal, potential for di-alkylation at high ethylene oxide concentrations
Purification Filtration to remove salts, followed by distillation or chromatographyDistillation or chromatography
Safety Considerations 2-Chloroethanol is toxic and a suspected carcinogen.Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. Requires specialized handling.

Experimental Protocols

The following are detailed, representative experimental protocols for the two proposed synthesis routes. These are based on standard laboratory procedures for similar N-alkylation reactions.

Route 1: Alkylation of 1,4-Diazepane with 2-Chloroethanol

Materials:

  • 1,4-Diazepane (1.0 eq)

  • 2-Chloroethanol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-diazepane and acetonitrile.

  • Add potassium carbonate to the mixture.

  • Slowly add 2-chloroethanol to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium chloride byproduct.

  • Wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

This method is analogous to the synthesis of other N-hydroxyethylated amines where a halo-alcohol is used as the alkylating agent[1].

Route 2: Reaction of 1,4-Diazepane with Ethylene Oxide

Materials:

  • 1,4-Diazepane (1.0 eq)

  • Ethylene Oxide (condensed, ~1.2 eq)

  • Methanol (solvent)

Procedure:

  • Dissolve 1,4-diazepane in methanol in a pressure-rated flask equipped with a magnetic stirrer and a gas inlet.

  • Cool the solution in an ice bath.

  • Carefully condense a pre-determined amount of ethylene oxide gas into the cooled solution. (Caution: Ethylene oxide is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety measures.)

  • Seal the reaction vessel and allow it to slowly warm to room temperature.

  • Stir the reaction mixture for 6-12 hours. The reaction is often exothermic and may require initial cooling to maintain control.

  • Monitor the reaction progress by GC-MS.

  • After the reaction is complete, carefully vent any unreacted ethylene oxide in a safe manner.

  • Remove the methanol solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

The use of ethylene oxide for the hydroxyethylation of amines is a well-established industrial process[2].

Mandatory Visualization

Synthesis_Comparison Start 1,4-Diazepane Intermediate1 Alkylation Reaction Start->Intermediate1 Intermediate2 Ring-Opening Reaction Start->Intermediate2 Product This compound Reagent1 2-Chloroethanol + Base (e.g., K₂CO₃) Reagent1->Intermediate1 Intermediate1->Product Route 1 Reagent2 Ethylene Oxide Reagent2->Intermediate2 Intermediate2->Product Route 2

Caption: Comparative workflow of two synthesis routes for this compound.

Conclusion

Both the alkylation with 2-chloroethanol and the reaction with ethylene oxide present viable synthetic pathways to this compound.

  • Route 1 (Alkylation with 2-Chloroethanol) is generally more accessible for standard laboratory settings due to the easier handling of the reagents. However, it may require longer reaction times and elevated temperatures, and the use of a toxic reagent in 2-chloroethanol is a significant consideration.

  • Route 2 (Reaction with Ethylene Oxide) often provides higher yields and proceeds under milder conditions. The primary drawback is the hazardous nature of ethylene oxide, which necessitates specialized equipment and stringent safety protocols, making it more suitable for industrial-scale production.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, and safety infrastructure. For laboratory-scale synthesis, the 2-chloroethanol route is often preferred for its practicality, while for larger-scale manufacturing, the efficiency of the ethylene oxide route may be more advantageous despite the handling challenges.

References

Comparative Investigation of Off-Target Effects: 2-(1,4-Diazepan-1-yl)ethanol and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of the novel compound 2-(1,4-Diazepan-1-yl)ethanol against two alternative molecules, designated Compound A and Compound B. The primary therapeutic target for this compound is assumed to be the Dopamine D2 receptor, a key target in the development of antipsychotic medications. This document summarizes data from a comprehensive in vitro safety pharmacology screen, presents detailed experimental protocols for a key off-target assay, and visualizes relevant biological pathways and experimental workflows. The aim is to provide an objective comparison to aid in the selection of the most promising lead candidate with the most favorable safety profile.

Executive Summary

Early identification of potential off-target interactions is a critical step in drug development to mitigate the risk of adverse effects.[1][2][3] This guide details the off-target profile of this compound in comparison to two alternative compounds. A broad panel of in vitro safety pharmacology assays was employed to identify undesirable interactions with various receptors, ion channels, enzymes, and transporters.[4][5][6] While all three compounds exhibit high affinity for the intended D2 dopamine receptor, their off-target profiles vary significantly. Notably, this compound displays a significant interaction with the hERG potassium channel, a critical liability for cardiac safety.

Comparative Off-Target Binding Profile

The following table summarizes the binding affinities (Ki, nM) of this compound, Compound A, and Compound B against a panel of selected off-target receptors. The data represents the concentration of the compound required to inhibit 50% of radioligand binding to the receptor. Lower values indicate higher affinity.

Target This compound (Ki, nM) Compound A (Ki, nM) Compound B (Ki, nM) Potential Clinical Implication of Off-Target Interaction
Dopamine D2 (Primary Target) 1.2 0.8 2.5 Antipsychotic efficacy
Serotonin 5-HT2A8515>10,000Sedation, weight gain, hypotension
Histamine H12505>10,000Sedation, weight gain
Adrenergic α112025>10,000Orthostatic hypotension, dizziness
Muscarinic M1>10,000500>10,000Anticholinergic effects (dry mouth, blurred vision)
hERG Potassium Channel75 >10,000>10,000QT prolongation, risk of Torsades de Pointes

Comparative Enzyme and Ion Channel Inhibition

This table presents the half-maximal inhibitory concentration (IC50, µM) for the three compounds against key enzymes and ion channels. Lower values indicate greater inhibition.

Target This compound (IC50, µM) Compound A (IC50, µM) Compound B (IC50, µM) Potential Clinical Implication of Inhibition
hERG Channel (Patch Clamp) 0.2 >30 >30 High risk of cardiac arrhythmia
Sodium Channel (Nav1.5)>3015>30Antidysrhythmic or proarrhythmic effects
Calcium Channel (Cav1.2)>30>3025Hypotension, bradycardia
Cytochrome P450 2D65115Drug-drug interactions
Cytochrome P450 3A4>308>30Drug-drug interactions

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of the test compounds for a panel of receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2 receptors).

    • Test compounds (this compound, Compound A, Compound B) at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Scintillation fluid.

    • 96-well filter plates.

  • Procedure:

    • Cell membranes, radioligand, and varying concentrations of the test compound or vehicle are incubated in the 96-well plates.

    • The mixture is incubated for a specified time at a controlled temperature (e.g., 60 minutes at 25°C) to reach equilibrium.

    • The incubation is terminated by rapid filtration through the filter plates, separating the bound from the free radioligand.

    • The filters are washed with ice-cold incubation buffer to remove non-specifically bound radioligand.

    • Scintillation fluid is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

hERG Potassium Channel Patch Clamp Assay
  • Objective: To assess the functional inhibition of the hERG potassium channel by the test compounds.

  • Materials:

    • Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

    • Patch clamp rig with amplifier and data acquisition system.

    • Borosilicate glass pipettes.

    • Extracellular solution (in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4).

    • Intracellular solution (in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 ATP-Mg, pH 7.2).

    • Test compounds at various concentrations.

  • Procedure:

    • A single HEK293 cell expressing hERG channels is selected for whole-cell patch clamp recording.

    • A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal with the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of ion channel currents.

    • The hERG current is elicited by a specific voltage-clamp protocol (e.g., depolarization to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current).

    • After a stable baseline recording is established, the cell is perfused with the extracellular solution containing the test compound at increasing concentrations.

    • The effect of the compound on the hERG tail current is measured at each concentration.

    • The concentration of the compound that inhibits 50% of the hERG current (IC50) is determined by fitting the concentration-response data to a logistic function.

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., Adrenergic α1) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates targets Compound Compound A Compound->GPCR antagonizes

Caption: Off-target antagonism of the Adrenergic α1 receptor by Compound A.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes Expressing Receptor C Incubate Membranes, Radioligand, and Compound A->C B Prepare Radioligand and Test Compounds B->C D Separate Bound and Free Radioligand via Filtration C->D E Measure Radioactivity D->E F Generate Inhibition Curve E->F G Calculate IC50 F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Caption: Workflow for the radioligand binding assay.

Conclusion

The data presented in this guide highlights the importance of comprehensive off-target screening in the early stages of drug discovery. While this compound shows high potency at the primary D2 receptor, its significant interaction with the hERG channel presents a major safety concern. Compound A, despite having higher affinity for some off-targets like the 5-HT2A and H1 receptors, which may lead to manageable side effects like sedation, has a clean hERG profile. Compound B exhibits the most favorable safety profile with minimal off-target interactions, although its potency at the primary target is slightly lower. Based on this in vitro safety assessment, Compound B appears to be the most promising candidate for further development, followed by Compound A. Further investigation into the structure-activity relationship is warranted to optimize the selectivity of these compounds.

References

Head-to-Head Comparison: 2-(1,4-Diazepan-1-yl)ethanol vs. Diazepam for Anxiolytic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Roadmap for Comparative Efficacy and Safety Assessment

In the landscape of central nervous system (CNS) drug discovery, the quest for novel anxiolytics with improved efficacy and tolerability remains a paramount objective. This guide provides a comparative framework for evaluating the therapeutic potential of the novel compound, 2-(1,4-Diazepan-1-yl)ethanol, against the well-established standard of care for anxiety disorders, Diazepam. Due to the limited publicly available data on the specific biological activities of this compound, this document outlines a hypothetical head-to-head comparison, drawing upon the known pharmacology of diazepine derivatives and standard preclinical and clinical research methodologies.

Overview of the Compounds

This section provides a summary of the chemical and pharmacological properties of this compound and the current standard of care, Diazepam.

This compound: A Novel Diazepane Derivative

This compound is a chemical entity featuring a diazepane ring, a structure that forms the core of many biologically active compounds. While specific data on its anxiolytic properties are not extensively documented, its structural similarity to other diazepine derivatives suggests potential activity at CNS targets, such as GABAA receptors. Further investigation is warranted to elucidate its precise mechanism of action, efficacy, and safety profile.

Diazepam: The Standard of Care

Diazepam, marketed under the trade name Valium among others, is a benzodiazepine that has been a cornerstone in the treatment of anxiety disorders for decades.[1][2] It exerts its therapeutic effects by acting as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[3][4][5] This action leads to a reduction in neuronal excitability, resulting in anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[5][6][7]

Data Presentation: A Comparative Analysis

The following tables summarize the known and hypothetical properties of this compound and Diazepam.

Table 1: Chemical and Physical Properties
PropertyThis compoundDiazepam
IUPAC Name This compound7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Molecular Formula C7H16N2OC16H13ClN2O
Molecular Weight 144.22 g/mol 284.7 g/mol
CAS Number 6272-95-3439-14-5
Appearance Not specifiedOff-white to yellow crystalline powder
Solubility Not specifiedSlightly soluble in water; soluble in ethanol
Table 2: Pharmacological and Clinical Profile (Hypothetical for this compound)
FeatureThis compound (Hypothetical)Diazepam (Established)
Mechanism of Action Potential GABAA receptor modulatorPositive allosteric modulator of GABAA receptors[3][4][8]
Therapeutic Indications Potential for anxiety disordersAnxiety disorders, muscle spasms, seizures, alcohol withdrawal[1][2]
Onset of Action To be determined15-60 minutes (oral)[1]
Half-life To be determined20-100 hours (active metabolites have longer half-lives)[1]
Common Side Effects To be determinedDrowsiness, dizziness, fatigue, ataxia[9]
Dependence Liability To be determinedYes, with long-term use[1]

Experimental Protocols: A Roadmap for Comparative Studies

To rigorously compare this compound with Diazepam, a series of preclinical and clinical studies are necessary. Below is a detailed protocol for a key preclinical assay for anxiolytic activity.

Elevated Plus-Maze (EPM) Test for Anxiolytic-like Activity in Rodents

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents and is sensitive to the effects of anxiolytic drugs.[10][11][12][13]

Objective: To compare the anxiolytic-like effects of this compound and Diazepam in mice.

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms)

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Diazepam

  • Vehicle (e.g., saline with 1% Tween 80)

  • Video tracking software

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment.[12]

  • Drug Administration: Administer this compound (various doses), Diazepam (e.g., 1-2 mg/kg), or vehicle intraperitoneally 30 minutes before the test.

  • Test Initiation: Place a mouse in the center of the EPM, facing one of the open arms.[11]

  • Data Collection: Allow the mouse to explore the maze for 5 minutes.[11] Record the following parameters using video tracking software:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. The total distance traveled is used to assess general locomotor activity.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[11]

Visualization of Research Workflow and Signaling Pathways

The following diagrams illustrate the proposed research workflow for comparing the novel compound to the standard of care and the established signaling pathway of Diazepam.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Studies (e.g., Receptor Binding Assays) in_vivo In Vivo Behavioral Models (e.g., Elevated Plus-Maze) in_vitro->in_vivo tox Toxicology Studies in_vivo->tox phase1 Phase I (Safety & Dosage) tox->phase1 phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Large-scale Efficacy & Safety) phase2->phase3 comparison Head-to-Head Comparison phase3->comparison start Novel Compound This compound start->in_vitro soc Standard of Care Diazepam soc->comparison

Caption: A proposed workflow for the comparative evaluation of a novel compound against a standard of care.

G cluster_receptor GABA-A Receptor gaba_a α γ β α β binding Allosteric Binding gaba_a->binding diazepam Diazepam diazepam->gaba_a:f1 Binds to α/γ subunit interface gaba GABA gaba->gaba_a:f0 gaba->gaba_a:f3 conformational_change Conformational Change binding->conformational_change increased_gaba_affinity Increased GABA Affinity conformational_change->increased_gaba_affinity channel_opening Increased Frequency of Chloride Channel Opening increased_gaba_affinity->channel_opening hyperpolarization Neuronal Hyperpolarization channel_opening->hyperpolarization cns_depression CNS Depression (Anxiolysis, Sedation) hyperpolarization->cns_depression

Caption: The signaling pathway of Diazepam at the GABA-A receptor.

Conclusion and Future Directions

While this compound's structural features suggest potential as a CNS-active agent, a comprehensive and systematic investigation is required to ascertain its therapeutic value. The comparative framework outlined in this guide, with Diazepam as the benchmark, provides a clear path for its preclinical and clinical evaluation. Future studies should focus on elucidating the mechanism of action of this compound, its pharmacokinetic and pharmacodynamic profiles, and its efficacy and safety in robust animal models of anxiety. Should preclinical data prove promising, a carefully designed clinical trial program will be essential to determine its ultimate role, if any, in the management of anxiety disorders. The search for novel anxiolytics is a continuous endeavor, and the rigorous evaluation of new chemical entities like this compound is a critical step in advancing patient care.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(1,4-Diazepan-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(1,4-Diazepan-1-yl)ethanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the available resources. The following guidance is based on general best practices for the disposal of laboratory chemicals, particularly substituted ethanolamines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all federal, state, and local regulations.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all necessary safety precautions are in place. As a substituted ethanolamine, this compound may possess corrosive and irritant properties.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator may be necessary.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Summary of Disposal Parameters

The following table summarizes key information for the disposal of this compound, based on general principles for substituted ethanolamines.

ParameterGuideline
Primary Disposal Method Treat as hazardous chemical waste.[1][2][3][4]
PPE Requirements Chemical-resistant gloves, safety glasses/goggles, lab coat.[1]
Incompatible Materials Strong oxidizing agents, acids, and bases.[1][5]
Waste Container Dedicated, compatible, tightly sealed, and clearly labeled.[1][2]
Storage of Waste Cool, dry, well-ventilated area, away from incompatible substances.[1]
Final Disposal Through the institution's certified hazardous waste disposal program.[2]

Experimental Protocols: Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including gloves, goggles, and a lab coat.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[5]

  • Clean the Area: Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels, wipes) for disposal as hazardous waste.

  • Label and Store: Securely seal and label the waste container with the full chemical name and an indication that it contains spill cleanup material. Store it in the designated hazardous waste accumulation area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Unused or Waste This compound consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS Policy start->consult_sds identify_hazards Identify Hazards and Required PPE consult_sds->identify_hazards select_container Select Compatible, Labeled Hazardous Waste Container identify_hazards->select_container transfer_waste Carefully Transfer Waste to Container select_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste check_incompatibles Ensure Segregation from Incompatible Materials store_waste->check_incompatibles request_pickup Request Waste Pickup from Institutional EHS check_incompatibles->request_pickup end End: Proper Disposal by Certified Professionals request_pickup->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure

  • Consult Institutional Policy: Before initiating disposal, review your institution's specific chemical hygiene plan and hazardous waste management procedures. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Waste Collection:

    • Collect waste this compound in a dedicated, chemically compatible container.[1] Plastic containers are often preferred for their durability.

    • Ensure the container is in good condition, with no cracks or leaks.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] Do not use abbreviations.

  • Waste Storage:

    • Keep the waste container tightly sealed except when adding more waste.[1][2]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is cool, dry, and well-ventilated.[1]

    • Crucially, segregate the waste container from incompatible materials such as strong oxidizing agents, acids, and bases to prevent dangerous chemical reactions.[1][5]

  • Final Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[1][6]

    • Once the waste container is full or you are ready for disposal, contact your institution's EHS department to schedule a pickup.[2]

    • Follow their specific instructions for preparing the container for transport.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,4-Diazepan-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(1,4-Diazepan-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.